Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
Description
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Properties
Molecular Formula |
C29H40N4O8 |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
3-[3-[3-oxo-3-(prop-2-ynylamino)propoxy]-2,2-bis[[3-oxo-3-(prop-2-ynylamino)propoxy]methyl]propoxy]-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C29H40N4O8/c1-5-13-30-25(34)9-17-38-21-29(22-39-18-10-26(35)31-14-6-2,23-40-19-11-27(36)32-15-7-3)24-41-20-12-28(37)33-16-8-4/h1-4H,9-24H2,(H,30,34)(H,31,35)(H,32,36)(H,33,37) |
InChI Key |
YTOQVDKPTKWZCG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)CCOCC(COCCC(=O)NCC#C)(COCCC(=O)NCC#C)COCCC(=O)NCC#C |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis protocol for Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane"
An In-Depth Technical Guide to the Synthesis of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a tetravalent, alkyne-functionalized molecular scaffold. This molecule is of significant interest to researchers in drug development and materials science due to its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "Click Chemistry".[1][2] The symmetrical, four-armed structure allows for the multivalent presentation of azide-containing biomolecules, nanoparticles, or polymers, making it an invaluable tool for creating complex molecular conjugates. This document elucidates the synthetic strategy, provides a detailed step-by-step experimental protocol with justifications for methodological choices, and outlines the necessary purification and characterization steps.
Introduction and Synthetic Strategy
This compound possesses a central quaternary carbon atom derived from pentaerythritol, from which four identical arms extend. Each arm consists of a 3-methoxypropanamide linker terminating in a reactive propargyl (prop-2-ynyl) group. The core of this synthesis lies in a robust and well-established amide bond formation reaction.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks the target molecule down into its constituent precursors. The key disconnection is at the four amide bonds, revealing a tetra-carboxylic acid core and four equivalents of propargylamine. The tetra-acid itself can be envisioned as originating from the versatile and inexpensive starting material, pentaerythritol, through a base-catalyzed Michael addition with an acrylic acid precursor.
Caption: Retrosynthetic pathway for the target molecule.
This analysis leads to a straightforward two-part synthetic plan:
-
Synthesis of the Tetra-acid Core: Construction of the pentaerythritol tetra(3-propanoic acid) intermediate.
-
Amide Coupling: Formation of the final product by coupling the tetra-acid with propargylamine.
Part I: Synthesis of the Tetra-Carboxylic Acid Core
The tetra-acid core, pentaerythritol tetra(3-propanoic acid), is synthesized via a two-step process starting from pentaerythritol. The first step is a cyanoethylation reaction, a specific type of Michael addition, followed by the hydrolysis of the resulting nitrile groups.
Step 1: Cyanoethylation of Pentaerythritol
Pentaerythritol is reacted with four equivalents of acrylonitrile in the presence of a base catalyst. The base deprotonates the hydroxyl groups of pentaerythritol, forming alkoxides that act as nucleophiles, attacking the β-carbon of acrylonitrile.
Step 2: Hydrolysis of the Tetranitrile
The resulting tetranitrile intermediate is then subjected to harsh hydrolytic conditions (typically strong acid or base) to convert the four nitrile groups into carboxylic acids, yielding the desired tetra-acid core.
Part II: Synthesis of the Target Molecule via Amide Coupling
The final and most critical step is the formation of four amide bonds between the tetra-carboxylic acid core and propargylamine. For this transformation, a carbodiimide-mediated coupling strategy is employed, specifically using dicyclohexylcarbodiimide (DCC) in conjunction with 1-hydroxybenzotriazole (HOBt).
Principle and Rationale of DCC/HOBt Coupling
Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient as the amine's basicity deprotonates the carboxylic acid, forming a non-reactive carboxylate salt.[3] Coupling agents are required to activate the carboxylic acid.
-
DCC (Dicyclohexylcarbodiimide): DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate effectively has a good leaving group, which can then be displaced by the amine nucleophile to form the amide bond.[3][4]
-
HOBt (1-Hydroxybenzotriazole): While the O-acylisourea is reactive, it is also unstable and can rearrange into an unreactive N-acylurea byproduct. HOBt is added as an activator or additive to intercept the O-acylisourea, forming a more stable HOBt-ester intermediate.[4][5][6] This active ester reacts cleanly with the amine to yield the desired amide, significantly enhancing reaction efficiency and minimizing side-product formation.[7]
The primary byproduct of the DCC-mediated reaction is dicyclohexylurea (DCU), which is conveniently insoluble in most common organic solvents and can be easily removed by filtration.[4][5]
Caption: Role of DCC and HOBt in amide bond formation.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| Pentaerythritol tetra(3-propanoic acid) | C₁₇H₂₈O₁₂ | 424.40 | N/A | Synthesized in Part I |
| Propargylamine | C₃H₅N | 55.08 | 107-11-9 | Corrosive, flammable liquid |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 538-75-0 | Potent sensitizer, toxic |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | 2592-95-2 | Explosive potential when dry |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Use dry solvent |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Alternative dry solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction/chromatography |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography |
| Equipment | ||||
| Round-bottom flasks | Flame-dried | |||
| Magnetic stirrer and stir bars | ||||
| Ice bath | ||||
| Septa and needles | For inert atmosphere | |||
| Filtration apparatus (Büchner funnel) | ||||
| Rotary evaporator | ||||
| Glass column for chromatography | ||||
| TLC plates (silica gel) |
Detailed Experimental Protocol
Safety Note: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. DCC is a potent allergen and moisture-sensitive. Propargylamine is toxic and flammable.
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pentaerythritol tetra(3-propanoic acid) (1.0 eq, e.g., 4.24 g, 10 mmol).
-
Add 1-Hydroxybenzotriazole (HOBt) (4.4 eq, 5.95 g, 44 mmol).
-
Dissolve the solids in anhydrous Dichloromethane (DCM) (100 mL). If solubility is an issue, anhydrous DMF can be used as a solvent or co-solvent.
-
Add propargylamine (4.4 eq, 2.42 g, 44 mmol) to the solution via syringe.
-
-
Coupling Reaction:
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate flask, dissolve Dicyclohexylcarbodiimide (DCC) (4.4 eq, 9.08 g, 44 mmol) in a minimal amount of anhydrous DCM (e.g., 20 mL).
-
Add the DCC solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C. The formation of a white precipitate (DCU) should become visible during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase would be 50-70% ethyl acetate in hexanes. The consumption of the starting tetra-acid should be observed.
-
Work-up and Purification
-
Removal of DCU:
-
Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize the precipitation of dicyclohexylurea (DCU).
-
Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
-
Aqueous Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL). This removes unreacted amine, excess HOBt, and residual acids/bases.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Chromatographic Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
A gradient elution system, starting with a lower polarity solvent mixture (e.g., 30% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 70% ethyl acetate in hexanes), is typically effective for separating the product from any remaining impurities.
-
Collect the fractions containing the pure product (identified by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield this compound as a pure solid or viscous oil.
-
Caption: Step-by-step experimental workflow diagram.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, showing characteristic peaks for the alkyne protons, methylene groups, and the central quaternary carbon environment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which corresponds to the chemical formula C₂₉H₄₀N₄O₈ (Exact Mass: 572.2846).[1]
-
Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands for the N-H and C=O stretches of the amide groups, as well as the ≡C-H and C≡C stretches of the terminal alkyne groups.
Conclusion
This guide details a reliable and reproducible synthesis of this compound. The protocol leverages a well-understood cyanoethylation/hydrolysis sequence to build the molecular core, followed by a highly efficient DCC/HOBt-mediated amide coupling. The resulting tetra-alkyne functionalized scaffold is a high-value building block for constructing complex, multivalent systems for applications ranging from targeted drug delivery to advanced materials. Adherence to the described procedures, particularly regarding anhydrous conditions and purification steps, is critical for achieving high purity and yield.
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An In-depth Technical Guide to the Physicochemical Properties of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
Abstract
This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane, a novel tetra-functionalized molecule with significant potential in materials science and drug development. This document details the molecular structure, predicted properties based on functional group analysis, and a complete suite of experimental protocols for its empirical characterization. Key properties discussed include solubility, lipophilicity (LogP), and thermal stability. The guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior for application in areas such as "click" chemistry and the development of complex molecular scaffolds.
Introduction: A Molecule Designed for Connectivity
This compound is a unique, synthetically derived small molecule built upon a central tetrahedral methane core.[1][2][3] This core is symmetrically functionalized with four identical arms, each consisting of a 3-methoxy-N-(prop-2-ynyl)propanamide group. The defining feature of this molecule is the presence of four terminal alkyne (propargyl) groups, making it an ideal scaffold for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[4][5][6][7] This reaction allows for the efficient and specific covalent linking of the scaffold to molecules containing azide functionalities.[4][6][7]
The molecular structure, identified by CAS number 2639395-47-2, consists of the formula C29H40N4O8 and has a molecular weight of 572.7 g/mol .[8][9] Its design suggests applications in creating complex, three-dimensional structures, such as dendrimers, functionalized polymers, and targeted drug-delivery systems.[1] Understanding its fundamental physicochemical properties is paramount to unlocking its full potential in these advanced applications.
Predicted Physicochemical Properties: A Theoretical Assessment
Prior to empirical analysis, the properties of a novel compound can be predicted by examining its constituent functional groups. The structure of this compound contains several key moieties that influence its behavior:
-
Amide Linkages: These groups can participate in hydrogen bonding, potentially influencing melting point and solubility in polar solvents.
-
Methoxy (Ether) Groups: The ether linkages increase the polarity of the molecule and may contribute to its solubility in a range of solvents.
-
Terminal Alkynes (Propargyl Groups): These are the primary reactive sites for click chemistry.[5][6] They are relatively non-polar.
-
Tetrahedral Methane Core: Provides a rigid, three-dimensional structure.
Based on this analysis, a set of predicted properties can be established, which serves as a baseline for experimental verification.
| Property | Predicted Characteristic | Rationale |
| Aqueous Solubility | Low to Moderate | The presence of polar amide and ether groups is offset by the large, non-polar hydrocarbon backbone. |
| Organic Solvent Solubility | High | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| Lipophilicity (LogP) | Positive Value | The significant hydrocarbon content suggests the molecule will preferentially partition into an organic phase over an aqueous phase. |
| Thermal Stability | Moderately High | The stable tetrahedral core and amide bonds suggest good thermal stability, though the terminal alkynes may be reactive at very high temperatures. |
| Chemical Stability | Stable under neutral conditions. The amide bonds may be susceptible to hydrolysis under strong acidic or basic conditions. The propargyl groups can undergo isomerization in the presence of a strong base.[10] |
Experimental Characterization & Protocols
To validate the predicted properties, a series of standardized experimental procedures are required. This section details the methodologies for determining the key physicochemical parameters of this compound.
Solubility Determination
Solubility is a critical parameter that dictates how a compound can be formulated for biological assays or material science applications.[11] It is typically determined in a range of solvents relevant to its intended use.[12]
This method is considered the gold standard for determining thermodynamic solubility.[13]
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent (e.g., water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography (HPLC) system with UV detection.[12]
-
Calculation: The solubility is reported in units such as mg/mL or µM.
Diagram: Workflow for Solubility Determination
Caption: Experimental workflow for determining compound solubility.
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.[15][16] A positive LogP value indicates a preference for a lipid (non-polar) environment, while a negative value indicates a preference for an aqueous (polar) environment.[15]
This method offers a faster alternative to the traditional shake-flask method and correlates the compound's retention time on a reverse-phase HPLC column with known LogP standards.[15]
-
System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., acetonitrile).
-
Calibration: Inject a series of standard compounds with well-documented LogP values to create a calibration curve of retention time versus LogP.
-
Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system.
-
Calculation: Record the retention time of the test compound and use the calibration curve to determine its LogP value.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature.[17][18] It provides critical information about a material's thermal stability and decomposition profile.[17][19]
-
Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.[20]
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).[21]
-
Data Acquisition: The instrument continuously records the sample's mass as the temperature increases.[20][21]
-
Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.[21]
Diagram: TGA Experimental Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA).
Applications and Future Directions
The unique structure of this compound, featuring four terminal alkyne groups on a rigid tetrahedral core, makes it a highly valuable building block in several advanced scientific fields.
-
Drug Development: The scaffold can be used to synthesize multivalent drug conjugates. By attaching four copies of a targeting ligand or therapeutic agent via click chemistry, researchers can enhance binding affinity (avidity) to cellular targets or increase the localized concentration of a drug.[22]
-
Materials Science: This molecule is an excellent cross-linking agent. It can be used to form highly ordered, three-dimensional covalent organic frameworks (COFs) or functionalized polymers with precisely controlled architectures.[1][2]
-
Bioconjugation: The propargyl groups can be readily clicked onto azide-modified biomolecules, such as proteins or nucleic acids, for applications in diagnostics and bio-imaging.[22]
Future research will likely focus on synthesizing derivatives of this core structure, potentially by incorporating different linkers to modulate solubility and spacing, to further expand its utility in these cutting-edge applications.
Conclusion
This compound is a purpose-built molecule designed for modularity and high-efficiency coupling reactions. Its physicochemical properties, characterized by moderate polarity, good solubility in organic solvents, and robust thermal stability, make it a practical and versatile tool for chemists. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to validate and utilize this compound, paving the way for innovations in targeted therapeutics, advanced materials, and complex biological probes.
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"spectroscopic data (NMR, IR, MS) for Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane"
An In-depth Technical Guide to the Spectroscopic Elucidation of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for the novel compound this compound. As this molecule is not found in existing chemical literature, this document serves as a foundational guide for researchers who may synthesize or encounter this compound. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed rationale for the expected spectral features based on the molecule's structure. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of structural elucidation using modern spectroscopic techniques.
Introduction: The Challenge of a Novel Structure
The compound "this compound" presents a unique structural challenge. It features a central quaternary carbon atom bonded to four identical, sterically demanding substituents. Each substituent contains multiple functional groups: an amide, an ether, and a terminal alkyne. The elucidation of such a complex structure relies on the synergistic application of multiple spectroscopic techniques. This guide will walk through the predicted data from ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS), providing a roadmap for its unambiguous identification.
The proposed structure is a central carbon atom bonded to the nitrogen atoms of four 3-methoxy-N-(prop-2-ynyl)propanamide groups.
Figure 1. Proposed structure of this compound.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the symmetry of the target molecule, the NMR spectra are expected to be simpler than what the molecular formula might suggest.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent will depend on the compound's solubility.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish H-H couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) C-H correlations, which is crucial for connecting the different fragments of the molecule.
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The symmetry of the molecule means that all four substituents are chemically equivalent. Therefore, we expect to see only one set of signals for the protons of one substituent.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.2 | s | 8H | N-CH₂ -C≡CH | Protons adjacent to a nitrogen and an alkyne group. |
| ~ 3.7 | t | 8H | O-CH₂ -CH₂ | Protons on a carbon adjacent to an oxygen atom. |
| ~ 3.4 | s | 12H | O-CH₃ | Protons of the methoxy group. |
| ~ 2.8 | t | 8H | C(=O)-CH₂ -CH₂ | Protons alpha to a carbonyl group. |
| ~ 2.2 | t | 4H | C≡C-H | Terminal alkyne proton, shows a small coupling to the CH₂ group. |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
Similar to the ¹H NMR, the ¹³C NMR spectrum will show a reduced number of signals due to the molecule's symmetry.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 172 | C =O | Amide carbonyl carbon. |
| ~ 79 | -C ≡CH | Quaternary alkyne carbon. |
| ~ 72 | -C≡C H | Terminal alkyne carbon. |
| ~ 68 | O-CH₂ -CH₂ | Carbon adjacent to the ether oxygen. |
| ~ 59 | O-CH₃ | Methoxy carbon. |
| ~ 50 | Central C | Highly deshielded quaternary carbon bonded to four nitrogens. |
| ~ 36 | N-CH₂ -C≡CH | Carbon adjacent to the amide nitrogen and the alkyne. |
| ~ 34 | C(=O)-CH₂ -CH₂ | Carbon alpha to the carbonyl group. |
Predicted Infrared (IR) Spectroscopic Data
Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹). Acquire 16-32 scans for a good signal-to-noise ratio.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~ 3300 | Strong, sharp | ≡C-H | C-H stretch |
| ~ 2950-2850 | Medium | C-H (alkane) | C-H stretch |
| ~ 2120 | Weak, sharp | C≡C | C≡C stretch |
| ~ 1680 | Strong | C=O (amide) | C=O stretch |
| ~ 1100 | Strong | C-O (ether) | C-O stretch |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
The expected molecular ion will be [M+H]⁺ or [M+Na]⁺.
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.
-
Predicted High-Resolution Mass Spectrum
-
Molecular Formula: C₃₇H₄₈N₄O₈
-
Exact Mass: 692.3472 g/mol
-
Predicted [M+H]⁺: 693.3550
-
Predicted [M+Na]⁺: 715.3369
Predicted Fragmentation Pattern
A plausible fragmentation pathway would involve the cleavage of the C-N bond between the central carbon and one of the amide nitrogens. This would result in a fragment corresponding to the protonated substituent and a cation of the remaining three substituents attached to the central carbon.
Figure 2. A simplified, predicted fragmentation pathway for the parent ion.
Workflow for Spectroscopic Elucidation
The overall workflow for the structural elucidation of this novel compound is a multi-step, iterative process.
Figure 3. Workflow for the synthesis and structural elucidation of a novel compound.
Conclusion
The structural elucidation of a novel, complex molecule such as this compound is a systematic process that relies on the predictive power of modern spectroscopic techniques. This guide has provided a comprehensive overview of the expected NMR, IR, and MS data, along with the experimental protocols required to obtain them. By comparing experimentally acquired data with these predictions, researchers can confidently confirm the structure of this and other similarly complex molecules.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Reich, H. J. (n.d.). Structure Elucidation by NMR. University of Wisconsin. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
An In-depth Technical Guide to the Solubility of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane in Common Laboratory Solvents
Abstract
The determination of a compound's solubility is a critical early-stage gatekeeper in the pipeline of drug discovery and development.[1] This parameter significantly influences bioavailability, formulation, and ultimately, the therapeutic efficacy of a potential drug candidate.[2][3] This guide provides a comprehensive technical overview of the principles and a detailed experimental protocol for determining the solubility of a novel tetra-alkyne functionalized methane derivative, Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing the solubility of this and other novel chemical entities in a range of common laboratory solvents.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a drug's success.[3] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water.[3][4] This can lead to low and variable bioavailability, hindering a compound's ability to reach its target in effective concentrations.[4]
Understanding the solubility of a compound like this compound is therefore not merely an academic exercise. It is a crucial step in its evaluation as a potential scaffold in medicinal chemistry, for instance, in the construction of antibody-drug conjugates or other complex biomolecules via "click chemistry" with its four propargyl groups.[5] The solubility profile across a spectrum of solvents will dictate its handling, formulation, and its behavior in biological systems.
This guide will delve into the theoretical considerations for predicting the solubility of our target molecule and provide a detailed, field-proven experimental protocol for its empirical determination.
Molecular Structure and Predicted Solubility Profile
Chemical Name: this compound Molecular Formula: C29H40N4O8 Molecular Weight: 572.65 g/mol CAS Number: 2639395-47-2
The fundamental principle of "like dissolves like" governs the solubility of organic compounds.[6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. An analysis of the structure of this compound reveals a molecule of intermediate polarity.
-
Polar Features: The molecule possesses eight ether linkages and four amide groups, which can act as hydrogen bond acceptors and, in the case of the amide N-H, a hydrogen bond donor. These functional groups will contribute to its solubility in polar solvents.
-
Non-Polar Features: The molecule has a significant hydrocarbon backbone, including the central quaternary carbon and the propylene linkers. The four terminal alkyne groups also contribute to its non-polar character.
Based on this structure, we can hypothesize the following:
-
High solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups.
-
Moderate solubility may be observed in alcohols like ethanol and methanol, where hydrogen bonding interactions can occur.
-
Limited solubility is anticipated in water due to the substantial non-polar hydrocarbon content. A related compound with a hydrophilic PEG linker is noted to have increased water solubility, suggesting the parent compound's aqueous solubility is likely low.[7]
-
Poor solubility is expected in non-polar solvents such as hexane and toluene, as the polar amide and ether groups will hinder dissolution.
The following diagram illustrates the chemical structure of the target compound.
Sources
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Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane: A Tetra-functional Crosslinker for Advanced Biomaterial Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of materials science and biology has created a demand for molecular tools that offer precision, versatility, and biocompatibility. Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane emerges as a pivotal crosslinking agent designed to meet these needs. Structurally, it is a tetra-functional molecule featuring a central methane core, from which four identical arms extend.[1] Each arm terminates in a propargyl (prop-2-ynyl) group, a reactive moiety essential for bioorthogonal "click chemistry" reactions.[1][2] This guide details the fundamental properties, synthesis, and characterization of this molecule and explores its profound potential in creating advanced biomaterials. We provide field-proven insights into its application for hydrogel formation, tissue engineering scaffolds, and drug delivery systems, complete with detailed experimental protocols and characterization methodologies. This document serves as a comprehensive resource for researchers aiming to leverage the power of click chemistry for the next generation of biomaterials.
Introduction: The Need for Precision in Biomaterial Design
The design of biomaterials has evolved from using inert substances to creating bioactive matrices that intelligently interact with biological systems.[3] Hydrogels, with their high water content and tunable mechanical properties, are particularly valuable as they mimic the native extracellular matrix (ECM).[3] The formation of stable and functional hydrogels relies on the crosslinking of polymer chains.[3][4] this compound is a crosslinker engineered for this purpose, offering a geometrically defined, tetra-functional core that can create highly organized and reproducible three-dimensional networks.
The key to its utility lies in the four terminal alkyne groups. These groups are tailored for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—a cornerstone of click chemistry.[5][6] Click chemistry is renowned for its high efficiency, specificity, mild reaction conditions, and bioorthogonality, meaning the reaction proceeds without interfering with native biological processes.[7][8][9] These features make this compound an ideal candidate for in situ hydrogel formation, allowing for the encapsulation of cells and therapeutic molecules in a minimally invasive manner.[9]
This guide will explore the synthesis, characterization, and core applications of this molecule, providing a scientific and practical framework for its integration into advanced biomaterial and drug development workflows.
Physicochemical Properties and Synthesis
Molecular Structure and Predicted Properties
The structure of this compound is defined by its central carbon atom bonded to four identical propanamide arms, each containing a terminal alkyne. This symmetrical, star-shaped architecture is crucial for forming uniform, covalently crosslinked networks.[10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₉H₄₀N₄O₈ | [1] |
| Molecular Weight | 572.66 g/mol | [1] |
| Appearance | Predicted to be a solid or viscous liquid | N/A |
| Solubility | Soluble in common organic solvents (DMSO, DMF); expected moderate aqueous solubility | N/A |
| Reactive Groups | 4 x Terminal Alkyne (C≡CH) | [1][2] |
Proposed Synthetic Pathway
While commercially available from specialized suppliers, understanding the synthesis provides insight into the molecule's purity and potential side products. A plausible route involves the amidation of a tetra-functional carboxylic acid precursor with propargylamine.
A common tetra-acid precursor is pentaerythritol tetrakis(3-carboxypropylether). The synthesis would proceed in two main steps:
-
Activation of Carboxylic Acids: The four carboxylic acid groups of the precursor are activated, typically by converting them to acyl chlorides (using thionyl chloride) or by using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with N-hydroxysuccinimide (NHS). The EDC/NHS method is preferred for its milder conditions.
-
Amidation: The activated precursor is then reacted with four equivalents of propargylamine in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to neutralize the acid formed during the reaction. The reaction is typically performed in an anhydrous polar aprotic solvent like DMF or DCM.
Purification is critical and would likely involve column chromatography to separate the final product from partially reacted intermediates and residual reagents. Characterization would be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the structure and purity.
Core Application: Hydrogel Formation via Click Chemistry
The primary application of this tetra-alkyne molecule is as a crosslinker to form hydrogels when combined with polymers functionalized with azide groups (e.g., azide-terminated polyethylene glycol, hyaluronic acid-azide).[3][4]
Mechanism of Action: Azide-Alkyne Cycloaddition
The formation of the hydrogel network is driven by the CuAAC reaction, which creates a stable, covalent 1,2,3-triazole linkage between the alkyne groups on the crosslinker and the azide groups on the polymer backbone.[6][11]
Caption: CuAAC hydrogel formation workflow.
An important consideration for in vivo applications is the potential cytotoxicity of the copper catalyst.[8] For cell-laden hydrogels or injectable systems, two strategies are common:
-
Use of Ligands: Ligands such as THPTA can stabilize the Cu(I) oxidation state and reduce its toxicity.[12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative uses a strained cyclooctyne instead of a terminal alkyne.[13] While our core molecule is not designed for SPAAC, it is a critical alternative to be aware of in the field of bioorthogonal chemistry.
Experimental Protocol: Fabrication of a PEG-Based Hydrogel
This protocol describes the formation of a hydrogel using this compound and a 4-arm PEG-Azide polymer. The ratio of alkyne to azide is kept at 1:1 for optimal crosslinking.
Materials:
-
This compound (Stock: 100 mM in DMSO)
-
4-arm PEG-Azide (10 kDa) (Stock: 10% w/v in PBS)
-
Copper (II) Sulfate (CuSO₄) (Stock: 100 mM in water)
-
Sodium Ascorbate (Stock: 200 mM in water, freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Methodology:
-
Preparation of Pre-gel Solutions:
-
In a sterile microcentrifuge tube, combine the 4-arm PEG-Azide solution and the Tetra-Alkyne crosslinker solution. For a final 5% w/v hydrogel, you would mix appropriate volumes of the stock solutions and PBS.
-
Expertise Note: The final polymer concentration dictates the hydrogel's mechanical properties. Higher concentrations lead to stiffer gels.
-
-
Initiation of Crosslinking:
-
Add Sodium Ascorbate to the pre-gel solution and mix gently by pipetting. This reduces Cu(II) to the active Cu(I) catalyst.
-
Immediately add the CuSO₄ solution to initiate the reaction. The total copper concentration should be kept low (e.g., 1-5 mM) to minimize cytotoxicity.
-
-
Gelation:
-
Quickly transfer the solution to the desired mold (e.g., a well plate, a syringe for injection).
-
Allow the solution to stand at room temperature or 37°C. Gelation typically occurs within 5-30 minutes. The gel point can be visually confirmed when the solution no longer flows upon tilting.
-
Trustworthiness Note: A negative control lacking the copper catalyst should be run in parallel to ensure that gelation is specifically due to the click reaction and not other phenomena like physical entanglement.
-
Characterization of Biomaterial Properties
Once formed, the hydrogel's properties must be quantified to ensure it is suitable for the intended application.
Table 2: Key Characterization Techniques for Hydrogels
| Parameter | Technique | Purpose & Causality |
| Mechanical Properties | Oscillatory Rheology | Measures the storage modulus (G') and loss modulus (G'').[14][15] G' indicates the elastic (solid-like) behavior and stiffness, which is critical for cell viability and differentiation.[16] A higher crosslinking density results in a higher G'. |
| Swelling Behavior | Gravimetric Analysis | The hydrogel is lyophilized, weighed (W_dry), and then immersed in PBS until equilibrium. The swollen weight (W_swell) is measured. The swelling ratio ((W_swell - W_dry) / W_dry) indicates the water uptake capacity and mesh size of the network, which affects nutrient diffusion. |
| In Vitro Degradation | Mass Loss Study | Hydrogels are incubated in PBS (or a solution containing enzymes like esterases if degradable linkers are included) at 37°C.[17][18] The remaining mass is measured over time.[17] This predicts the material's residence time in vivo. |
Potential Applications in Biomaterials
The versatility of hydrogels formed with this crosslinker enables a wide range of applications.
Tissue Engineering and 3D Cell Culture
The ability to form hydrogels in situ under cytocompatible conditions allows for the encapsulation of living cells, creating 3D scaffolds that support tissue regeneration.[3][8]
Caption: Workflow for 3D cell encapsulation.
-
Causality: The covalent and stable nature of the triazole linkage ensures long-term mechanical integrity of the scaffold, which is essential for guiding tissue development. Furthermore, bioactive molecules like RGD peptides can be functionalized with an azide group and "clicked" into the hydrogel network to promote cell adhesion.[19]
Controlled Drug Delivery
Therapeutic molecules can be incorporated into the hydrogel in two primary ways:
-
Physical Encapsulation: The drug is mixed into the pre-gel solution and becomes trapped within the polymer network as it forms. Release is diffusion-controlled.
-
Covalent Conjugation: If the drug has an azide group, it can be covalently attached to the hydrogel network via the alkyne groups of the crosslinker.[12][13] This prevents burst release and allows the drug to be released only as the hydrogel matrix degrades.
-
*Expertise Note: For covalent conjugation, the stoichiometry must be carefully controlled. Using a slight excess of alkyne groups relative to the polymer's azide groups leaves reactive "handles" available for subsequent drug attachment.
Bioconjugation and Surface Modification
The alkyne groups can be used to functionalize the surfaces of medical devices or diagnostic platforms.[19] A surface can first be coated with an azide-functionalized polymer, after which the tetra-alkyne crosslinker can be used to create a 3D hydrogel layer on the surface, which can then be used to immobilize enzymes, antibodies, or other bioactive molecules.[19]
Biocompatibility and Toxicological Profile
Biocompatibility is paramount for any material intended for biological applications.[20]
-
Component Materials: The core components, such as PEG and propanamide, are generally considered biocompatible. Polyamides (which share the amide bond of propanamide) have a history of use in medical applications.[21] Propanamide itself is a simple organic molecule.[22]
-
Degradation Products: The primary degradation concern would arise from the hydrolysis of the amide and ether bonds in the crosslinker arms, which would release methoxy-propanamide derivatives. In vitro cytotoxicity assays (e.g., using ISO 10993-5 standards with L929 fibroblasts or relevant cell types) are mandatory to assess the impact of any potential leachables or degradation products.[23]
-
Catalyst Residues: As mentioned, residual copper from the CuAAC reaction is a primary toxicological concern.[8] Rigorous purification of the final biomaterial is essential. Alternatively, copper-free click chemistry should be considered for sensitive applications.[13]
Conclusion and Future Perspectives
This compound is a highly valuable molecular tool for the rational design of advanced biomaterials. Its tetra-functional, symmetrical structure combined with the efficiency and bioorthogonality of click chemistry provides an unparalleled level of control over the formation and properties of hydrogel networks. This enables the creation of sophisticated platforms for tissue engineering, precisely controlled drug delivery systems, and functionalized surfaces.
Future research should focus on developing degradable versions of this crosslinker by incorporating hydrolytically or enzymatically labile bonds into its arms. This would allow for the creation of fully resorbable scaffolds whose degradation rate can be tuned to match the rate of new tissue formation, further closing the gap between synthetic materials and native biological tissues.
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"literature review on tetra-alkyne functionalized methane core structures"
An In-Depth Technical Guide to Tetra-alkyne Functionalized Methane Core Structures
Abstract
Tetra-alkyne functionalized methane core structures represent a unique class of molecules characterized by a central sp³-hybridized carbon atom from which four alkyne-containing arms radiate in a rigid tetrahedral geometry. This guide provides a comprehensive overview of these molecular scaffolds, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthetic methodologies for creating these structures, from the foundational tetraethynylmethane to more complex aryl-spaced derivatives. The guide will explore their distinct structural, electronic, and physicochemical properties, which make them exceptional building blocks (tectons) for advanced applications. Key areas of application, including their role in supramolecular chemistry, the formation of porous organic frameworks, and their emerging potential as multivalent scaffolds in drug discovery, will be discussed in detail. The narrative emphasizes the causality behind experimental choices and provides validated protocols, supported by authoritative citations and visual aids to ensure both scientific integrity and practical utility.
Introduction: The Architectural Significance of the Tetrahedral Core
At the heart of organic chemistry lies the tetrahedral carbon atom, a fundamental geometry that dictates the three-dimensional structure of countless molecules.[1] When this central carbon is functionalized with four rigid, reactive alkyne groups, it gives rise to a class of compounds with unparalleled architectural potential. The parent molecule, tetraethynylmethane (C(C≡CH)₄), is one of the most compact hydrocarbons, embodying a perfect fusion of a rigid 3D scaffold with the versatile reactivity of terminal alkynes.[2]
The significance of these structures stems from several key features:
-
Rigid Tetrahedral Geometry: The central sp³ carbon atom projects four arms at precise angles of approximately 109.5°, creating a predictable and rigid three-dimensional framework. This is crucial for applications in crystal engineering and supramolecular chemistry, where precise control over molecular orientation is paramount.
-
Reactive Peripheral Functionality: The terminal alkyne groups are exceptionally versatile chemical handles. They readily participate in a wide array of transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Sonogashira), cycloadditions (e.g., Diels-Alder), and the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4][5]
-
High Carbon Content: These molecules are inherently carbon-rich, making them valuable precursors for the synthesis of advanced carbon materials, such as porous carbons and graphdiyne-related structures.[6][7]
This guide will systematically explore the synthesis, properties, and applications of these fascinating molecules, providing both foundational knowledge and practical insights for their utilization in advanced scientific research.
Synthetic Methodologies: Constructing the Tetrahedral Core
The synthesis of tetra-alkyne functionalized methane cores can be broadly categorized based on the nature of the arms connecting the central carbon to the terminal alkyne.
Direct Functionalization: The Synthesis of Tetraethynylmethane (TEM)
The first synthesis of tetraethynylmethane was a landmark achievement, providing access to the foundational molecule of this class.[2] The method developed by Feldman and co-workers remains a key reference.[8][9] The general strategy involves the elaboration of a precursor already possessing the central quaternary carbon.
Experimental Protocol: Synthesis of Tetraethynylmethane
A common precursor for this synthesis is pentaerythrityl tetrachloride or tetrabromide, which is treated with a strong base like potassium tert-butoxide to induce a four-fold dehydrohalogenation.
-
Precursor Preparation: Start with a suitable pentaerythritol derivative, such as pentaerythrityl tetrabromide.
-
Elimination Reaction: Dissolve the precursor in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
-
Base Addition: Slowly add a solution of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) at a controlled temperature. The use of a strong base is critical to drive the multiple elimination reactions required.
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is often challenging due to the volatility and reactivity of TEM and may require careful column chromatography or sublimation.
Caption: Synthetic route to Tetraethynylmethane (TEM).
Aryl-Spaced Scaffolds: Tetrakis(4-ethynylphenyl)methane
Introducing aromatic spacers, such as phenyl groups, between the core and the alkyne functions creates larger, more rigid structures with modified electronic properties. The synthesis of tetrakis(4-ethynylphenyl)methane typically starts from the commercially available tetraphenylmethane.[10][11]
Experimental Protocol: Multi-step Synthesis from Tetraphenylmethane
This synthesis is a multi-step process that functionalizes the para-positions of the four phenyl rings.
-
Nitration: Tetraphenylmethane is treated with fuming nitric acid to introduce nitro groups at the para-position of each phenyl ring, yielding tetrakis(4-nitrophenyl)methane.[10] This electrophilic aromatic substitution requires harsh conditions due to the deactivating effect of the central quaternary carbon.
-
Reduction: The nitro groups are reduced to amino groups using a reducing agent like Raney Nickel with hydrazine hydrate or catalytic hydrogenation (e.g., Pd/C), affording tetrakis(4-aminophenyl)methane.[5][10]
-
Diazotization and Halogenation: The tetra-amino compound is converted to a tetra-diazonium salt, which is then subjected to a Sandmeyer-type reaction to install bromo or iodo groups, yielding tetrakis(4-bromophenyl)methane or tetrakis(4-iodophenyl)methane.
-
Sonogashira Cross-Coupling: The final step involves a palladium-catalyzed Sonogashira coupling between the tetra-halo derivative and a protected alkyne (e.g., trimethylsilylacetylene), followed by deprotection to yield the terminal tetra-alkyne. This step is crucial for forming the C(sp²)-C(sp) bond.
Caption: Multi-step synthesis of Tetrakis(4-ethynylphenyl)methane.
Structural and Physicochemical Properties
The unique properties of these molecules are a direct consequence of their rigid, three-dimensional structure.
Molecular Geometry and Data
X-ray crystallography has confirmed the highly symmetric, tetrahedral arrangement of the functional arms.[8] The central C-C bond lengths and the C≡C triple bond lengths are consistent with standard values for such linkages.
| Property | Tetraethynylmethane (C₉H₄) | Tetrakis(4-ethynylphenyl)methane (C₃₃H₂₀) |
| Molar Mass | 112.13 g/mol [2] | 416.5 g/mol [12] |
| Central C-C Bond Length | ~1.54 Å | 1.43 Å[8] |
| Ethynyl C≡C Bond Length | Not specified | 1.18 Å[8] |
| Predicted Density | Not specified | 1.22 g/cm³[8] |
| Thermal Stability | Thermally sensitive | Suitable for high-temperature applications[8] |
Table 1: Comparative physicochemical properties of representative tetra-alkyne cores.
Electronic Properties
The electronic properties are dominated by the alkyne functionalities. In tetraethynylmethane, the molecule is largely an insulator. However, in derivatives like tetrakis(4-ethynylphenyl)methane, the phenyl rings allow for some degree of π-conjugation between the arms, although the central sp³ carbon acts as an insulating node, preventing through-bond conjugation across the entire molecule. This electronic separation of the arms is a key feature, allowing them to act as independent functional units.
Reactivity and Advanced Applications
The true utility of tetra-alkyne methane cores lies in their ability to act as versatile building blocks for more complex superstructures.
Key Reactivity: Cycloaddition Reactions
The terminal alkynes are primed for cycloaddition reactions, which are powerful tools for forming cyclic structures and covalent networks.[4][13]
-
[3+2] Dipolar Cycloaddition (Click Chemistry): The reaction with azides to form triazole rings is perhaps the most significant application.[5] This reaction is highly efficient, stereospecific, and tolerant of a wide range of functional groups. It allows for the modular "clicking" of four different molecules onto the tetrahedral core, making it an invaluable tool in drug discovery and materials science.
-
[4+2] Cycloaddition (Diels-Alder Reaction): The alkynes can also act as dienophiles in Diels-Alder reactions, reacting with dienes to form six-membered rings.[4][14] This provides a pathway to build complex polycyclic aromatic systems radiating from the central core.
Caption: Building a 3D network via cycloaddition reactions.
Applications in Supramolecular Chemistry and Materials Science
The rigid and predictable geometry of these cores makes them ideal tectons for constructing ordered materials.
-
Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): By linking tetra-alkyne cores together through reactions like Sonogashira coupling or cycloaddition, highly porous, crystalline materials can be synthesized.[6] These materials have applications in gas storage and separation. For example, porous aromatic network polymers derived from tetraphenylmethane have shown high capacity for methane storage.
-
Carbon-Rich Materials: Thermal treatment of these highly unsaturated molecules can lead to carbonization, producing porous carbon materials with precisely controlled pore sizes at the angstrom level, which is determined by the length of the molecular arms.[7] These materials are promising for applications in energy storage, such as anodes for sodium-ion batteries.[7]
Applications in Drug Development and Life Sciences
The ability to attach four distinct entities to a central scaffold with precise spatial orientation is highly attractive for drug development.
-
Multivalent Scaffolds: In drug design, presenting multiple copies of a ligand can significantly enhance binding affinity and selectivity to a biological target (the "multivalency effect"). Tetra-alkyne cores provide an ideal platform for creating such multivalent probes or therapeutics.
-
PROTACs and Antibody-Drug Conjugates (ADCs): The alkyne functionalities serve as convenient attachment points for linkers. While not the core itself, related branched structures are used as linkers in technologies like Proteolysis Targeting Chimeras (PROTACs) and ADCs, demonstrating the utility of such geometries in bioconjugation.[15][16]
Conclusion and Future Outlook
Tetra-alkyne functionalized methane core structures are more than mere chemical curiosities; they are master building blocks for the creation of complex, functional molecular architectures. Their synthesis, once a significant challenge, is now accessible through well-established multi-step procedures. The combination of a rigid, tetrahedral geometry with highly versatile terminal alkyne groups provides a powerful platform for innovation across multiple scientific disciplines.
Future research will likely focus on several key areas:
-
New Synthetic Routes: Developing more efficient, scalable, and sustainable synthetic methods will be crucial for broader adoption.
-
Advanced Materials: The design and synthesis of novel COFs and other porous materials with tailored properties for specific applications in catalysis, sensing, and energy storage will continue to be a major driver.
-
Biomedical Innovations: The exploration of these cores as scaffolds for next-generation therapeutics, including targeted drug delivery systems and complex immunomodulatory agents, holds immense promise.
As our ability to manipulate matter at the molecular level grows, the architectural precision offered by tetra-alkyne functionalized methane cores will undoubtedly secure their place as a cornerstone of modern molecular design and engineering.
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An In-depth Technical Guide on the Safety and Handling of Compounds Containing the 3-Methoxy-N-(prop-2-ynyl)propanamide Moiety
Disclaimer: As of the latest revision of this document, the specific chemical entity "Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane" is not found in the scientific literature or chemical databases. The nomenclature is ambiguous, as "Tetra" implies four substituents attached to a central methane core, yet "3-methoxy-N-(prop-2-ynyl)propanamide" describes a single, monofunctional group. This guide, therefore, addresses the safety and handling considerations for a generic molecule incorporating the 3-methoxy-N-(prop-2-ynyl)propanamide functional group, based on an analysis of its constituent parts: a propanamide backbone, a terminal alkyne (propargyl group), and a methoxy group. All recommendations are inferred and must be supplemented by a rigorous, substance-specific risk assessment before any experimental work is undertaken.
Part 1: Hazard Identification and Risk Assessment
The primary hazards associated with a molecule containing the 3-methoxy-N-(prop-2-ynyl)propanamide moiety stem from the high reactivity of the terminal alkyne group. The propanamide and methoxy functionalities contribute to the overall toxicological and chemical profile.
Major Chemical Hazards
-
Explosive Acetylide Formation: The most critical hazard is the presence of a terminal alkyne. Terminal alkynes possess an acidic proton that can be readily replaced by heavy metal ions, particularly silver (Ag⁺), copper (Cu⁺), and mercury (Hg²⁺), to form highly unstable and shock-sensitive metal acetylides.[1] These compounds can detonate violently when dry.[1] Therefore, contact with these metals or their salts, especially in neutral or basic solutions, must be strictly avoided.[1]
-
Flammability: Many terminal alkynes are volatile and flammable. While the overall flammability of the target molecule is unknown, it should be treated as a flammable substance. Standard precautions for handling flammable organic compounds are mandatory, including the strict avoidance of ignition sources.[1][2]
-
Reactivity with Strong Bases and Oxidizers: The propargyl group can be unstable in the presence of strong bases.[3] Additionally, the molecule may react vigorously with strong oxidizing agents.[4]
Toxicological Profile (Inferred)
A specific Safety Data Sheet (SDS) for this novel compound is unavailable. The toxicological profile is inferred from related structures:
-
Eye Irritation: Amide-containing compounds can be irritants. For instance, 3-methoxy-N,N-dimethylpropanamide is classified as causing serious eye irritation.[5][6] It is prudent to assume the target molecule is a severe eye irritant.
-
Skin Contact: Many organic amides can cause skin irritation upon prolonged contact.[7] Protective gloves and clothing are essential to prevent skin exposure.[8][9]
-
Inhalation: Inhalation of aerosols or dusts should be avoided.[8][9] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[8]
-
Reproductive Toxicity: 3-Methoxy-N,N-dimethylpropanamide is suspected of damaging fertility or the unborn child.[5] This places the target molecule in a high-risk category, and appropriate containment and handling procedures for reproductively toxic agents should be implemented.
| Hazard Class | Inferred Classification and Precautionary Statements |
| Physical Hazards | Flammable Solid/Liquid (Category to be determined) : Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[2] Explosive Precursor : Avoid contact with heavy metals (Ag, Cu, Hg) and their salts.[1] |
| Health Hazards | Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[5][10] Wear eye and face protection.[8] IF IN EYES: Rinse cautiously with water for several minutes.[9][10] Reproductive Toxicity (Suspected, Category 2) : Suspected of damaging fertility or the unborn child.[5] Obtain special instructions before use.[5] Do not handle until all safety precautions have been read and understood.[5] Acute Toxicity (Oral, Dermal, Inhalation) : Unknown. Assume harmful if swallowed, in contact with skin, or if inhaled. |
| Environmental Hazards | Unknown : Avoid release to the environment. |
Part 2: Exposure Controls and Personal Protective Equipment (PPE)
Given the unknown nature of the compound and the significant hazards of its functional groups, a conservative approach to PPE is mandatory.[11]
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ventilation: The laboratory should be well-ventilated.[6][10]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible.[9]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield should be worn when handling larger quantities or when there is a risk of splashing.[8][11]
-
Skin Protection:
-
Respiratory Protection: For procedures with a high potential for aerosol generation that cannot be contained within a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[8][9]
Caption: Required PPE based on experimental conditions.
Part 3: Handling and Storage Protocols
Proper handling and storage are critical to maintain the compound's integrity and prevent accidents.
Storage
-
Temperature: For optimal stability, the compound should be stored at low temperatures, such as -20°C.[2][3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation and reaction with atmospheric moisture.[1][3][12] The container must be tightly sealed.[2][10]
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[1][4]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and any sources of heavy metals (e.g., copper, silver, mercury salts).[3][4]
| Parameter | Recommended Condition | Justification |
| Temperature | -20°C or lower[2][3] | Minimizes thermal degradation and potential polymerization.[1] |
| Atmosphere | Inert Gas (Argon, Nitrogen)[1][3] | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Light | Protect from light (Amber Vial)[1][4] | Prevents potential photodegradation.[4] |
| Container | Tightly sealed, clearly labeled vial | Prevents contamination and ensures proper identification.[10] |
Handling
-
Acclimatization: Before opening, allow the product vial to equilibrate to room temperature for at least one hour to prevent condensation of atmospheric moisture onto the potentially hygroscopic solid.[2]
-
Inert Atmosphere Handling: Whenever possible, handle the compound in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.[4][12]
-
Avoid Dust Formation: Handle the solid carefully to avoid generating dust.[8]
-
Solution Preparation: Prepare and use solutions on the same day if possible.[2] If stock solutions are necessary, aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C under an inert atmosphere for long-term stability.[2][3]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[8][9] Do not eat, drink, or smoke in the laboratory.[8]
Part 4: Emergency Procedures
First-Aid Measures
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][9]
-
Following Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[6][9]
-
Following Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9][10]
-
Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Specific Hazards: The compound may be flammable.[2] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[7] Firefighters should wear self-contained breathing apparatus (SCBA).[6]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Part 2. Avoid breathing vapors, mist, or gas.[6]
-
Containment and Cleanup: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[6] Sweep up the solid, avoiding dust formation, and place it in a suitable, closed container for disposal.[7]
Part 5: Experimental Protocol Considerations
The terminal alkyne is a versatile functional group, often used in "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or Sonogashira couplings.[2] The following workflow highlights critical safety check-points.
Caption: Safety-integrated workflow for reactions involving the title moiety.
Causality in Experimental Choices:
-
Why inert atmosphere? The terminal alkyne can undergo oxidative degradation or homocoupling (Glaser coupling), especially in the presence of copper catalysts.[1] An inert atmosphere prevents this and protects against moisture.[4]
-
Why avoid certain metals? As detailed in section 1.1, contamination with heavy metals like copper, silver, or mercury can lead to the formation of explosive acetylides.[1] All glassware must be scrupulously clean. If a copper catalyst is required for a reaction (e.g., CuAAC), it must be handled with extreme care and never allowed to dry out in the presence of the alkyne.
-
Why aliquot stock solutions? Many PEGylated or functionalized organic molecules can degrade upon repeated freeze-thaw cycles.[3] Aliquoting ensures that the bulk of the material remains in stable storage, preserving its integrity for future experiments.[2]
Part 6: Disposal Considerations
All waste, including unused chemical and contaminated consumables (e.g., gloves, pipette tips), must be collected in a clearly labeled, sealed, and appropriate waste container.[8] Do not mix this waste with other streams unless explicitly permitted.[8] Contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures, making sure to declare the presence of a terminal alkyne.
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An In-Depth Technical Guide to Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane: A Tetravalent Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of Multivalency
In the landscape of modern drug development and chemical biology, the precise assembly of complex molecular architectures is paramount. The emergence of highly specific and efficient ligation techniques, prominently featuring the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has revolutionized how scientists approach the construction of sophisticated bioconjugates.[1][2] Central to this revolution is the design of molecular linkers that serve as the structural backbone for these assemblies.
This guide provides a comprehensive technical overview of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane, a tetravalent, propargyl-terminated linker designed for advanced applications in bioconjugation. Its unique structure, featuring a central pentaerythritol core and four flexible arms, each terminating in a reactive alkyne, offers a powerful platform for creating high-density conjugates, such as antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio (DAR), multivalent imaging agents, and functionalized nanomaterials.[3][4] We will delve into its chemical properties, a plausible synthetic pathway, detailed characterization, and field-proven protocols for its application, providing researchers with the foundational knowledge to leverage this versatile molecule in their work.
Core Compound Specifications
This compound is a symmetrical, four-armed molecule built upon a pentaerythritol core. Each arm consists of a short ether linkage followed by a 3-methoxypropanamide chain, which terminates in a propargyl group, presenting a terminal alkyne for click chemistry.
| Property | Value | Source(s) |
| IUPAC Name | 3,3'-((2,2-bis((3-oxo-3-(prop-2-yn-1-ylamino)propoxy)methyl)propane-1,3-diyl)bis(oxy))bis(N-(prop-2-yn-1-yl)propanamide) | [5] |
| CAS Number | 2639395-47-2 (Note: Some suppliers may list as N/A) | - |
| Molecular Formula | C₂₉H₄₀N₄O₈ | [5] |
| Molecular Weight | 572.66 g/mol | [5] |
| Appearance | Typically a solid or viscous oil | - |
| Solubility | Soluble in common organic solvents (DMSO, DMF, DCM) | - |
| Key Feature | Tetravalent terminal alkyne functionality for CuAAC | [6] |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Central Carbon C_central [label="C", pos="0,0!"];
// Methylene groups attached to central carbon CH2_1 [label="CH₂", pos="-1,1!"]; CH2_2 [label="CH₂", pos="1,1!"]; CH2_3 [label="CH₂", pos="-1,-1!"]; CH2_4 [label="CH₂", pos="1,-1!"];
// Ether Oxygens O_ether1 [label="O", pos="-2,2!"]; O_ether2 [label="O", pos="2,2!"]; O_ether3 [label="O", pos="-2,-2!"]; O_ether4 [label="O", pos="2,-2!"];
// Propoxy chains CH2_ether1a [label="CH₂", pos="-3,3!"]; CH2_ether1b [label="CH₂", pos="-4,4!"]; C_carbonyl1 [label="C=O", pos="-5,5!"]; CH2_ether2a [label="CH₂", pos="3,3!"]; CH2_ether2b [label="CH₂", pos="4,4!"]; C_carbonyl2 [label="C=O", pos="5,5!"]; CH2_ether3a [label="CH₂", pos="-3,-3!"]; CH2_ether3b [label="CH₂", pos="-4,-4!"]; C_carbonyl3 [label="C=O", pos="-5,-5!"]; CH2_ether4a [label="CH₂", pos="3,-3!"]; CH2_ether4b [label="CH₂", pos="4,-4!"]; C_carbonyl4 [label="C=O", pos="5,-5!"];
// Methoxy groups (implicit for simplicity in this layout)
// Amide Nitrogens N_amide1 [label="N-H", pos="-6,6!"]; N_amide2 [label="N-H", pos="6,6!"]; N_amide3 [label="N-H", pos="-6,-6!"]; N_amide4 [label="N-H", pos="6,-6!"];
// Propargyl groups CH2_prop1 [label="CH₂", pos="-7,7!"]; C_alkyne1a [label="C", pos="-8,8!"]; C_alkyne1b [label="≡CH", pos="-9,9!"]; CH2_prop2 [label="CH₂", pos="7,7!"]; C_alkyne2a [label="C", pos="8,8!"]; C_alkyne2b [label="≡CH", pos="9,9!"]; CH2_prop3 [label="CH₂", pos="-7,-7!"]; C_alkyne3a [label="C", pos="-8,-8!"]; C_alkyne3b [label="≡CH", pos="-9,-9!"]; CH2_prop4 [label="CH₂", pos="7,-7!"]; C_alkyne4a [label="C", pos="8,-8!"]; C_alkyne4b [label="≡CH", pos="9,-9!"];
// Edges C_central -- CH2_1; C_central -- CH2_2; C_central -- CH2_3; C_central -- CH2_4;
CH2_1 -- O_ether1; CH2_2 -- O_ether2; CH2_3 -- O_ether3; CH2_4 -- O_ether4;
O_ether1 -- CH2_ether1a; CH2_ether1a -- CH2_ether1b; CH2_ether1b -- C_carbonyl1; O_ether2 -- CH2_ether2a; CH2_ether2a -- CH2_ether2b; CH2_ether2b -- C_carbonyl2; O_ether3 -- CH2_ether3a; CH2_ether3a -- CH2_ether3b; CH2_ether3b -- C_carbonyl3; O_ether4 -- CH2_ether4a; CH2_ether4a -- CH2_ether4b; CH2_ether4b -- C_carbonyl4;
C_carbonyl1 -- N_amide1; C_carbonyl2 -- N_amide2; C_carbonyl3 -- N_amide3; C_carbonyl4 -- N_amide4;
N_amide1 -- CH2_prop1; CH2_prop1 -- C_alkyne1a; C_alkyne1a -- C_alkyne1b [label=""];
N_amide2 -- CH2_prop2; CH2_prop2 -- C_alkyne2a; C_alkyne2a -- C_alkyne2b [label=""];
N_amide3 -- CH2_prop3; CH2_prop3 -- C_alkyne3a; C_alkyne3a -- C_alkyne3b [label=""];
N_amide4 -- CH2_prop4; CH2_prop4 -- C_alkyne4a; C_alkyne4a -- C_alkyne4b [label=""]; }
Caption: Chemical structure of this compound.
Synthesis and Characterization
While specific literature detailing the synthesis of this exact molecule is proprietary to chemical suppliers, a plausible and robust synthetic route can be devised based on established organic chemistry principles. The proposed pathway leverages the pentaerythritol scaffold and builds the four arms through etherification and amidation reactions.
Proposed Synthetic Pathway
A logical multi-step synthesis would likely involve the initial formation of a tetra-alkoxide from pentaerythritol, followed by reaction with a suitable electrophile to build the arms, and concluding with amidation.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of the Tetra-ester Intermediate.
-
To a solution of pentaerythritol in a suitable aprotic solvent (e.g., THF), add 4.4 equivalents of a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating the formation of the tetra-alkoxide.
-
Cool the reaction mixture back to 0 °C and add 4.4 equivalents of methyl acrylate dropwise.[7][8]
-
Allow the reaction to proceed overnight at room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the tetra-ester intermediate.
-
-
Step 2: Hydrolysis to the Tetra-carboxylic Acid.
-
Dissolve the tetra-ester intermediate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture with 1 M HCl to a pH of ~2 and extract the tetra-carboxylic acid product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Step 3: Amidation with Propargylamine.
-
Dissolve the tetra-carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add a peptide coupling agent such as HATU (4.4 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (8.0 eq.).
-
Stir for 15-20 minutes to activate the carboxylic acid groups.
-
Add propargylamine (5.0 eq.) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, dilute with water and extract the final product with ethyl acetate.
-
Purify by column chromatography on silica gel to yield this compound.
-
Characterization
The identity and purity of the final product must be rigorously confirmed using a suite of analytical techniques.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should exhibit characteristic signals for the propargyl group, including a triplet at ~2.2-2.5 ppm (≡C-H) and a doublet at ~4.0-4.2 ppm (-NH-CH₂ -C≡).[10][11] The methylene protons of the pentaerythritol core and the ethylene glycol-like linkers would appear in the region of 3.5-3.8 ppm. The amide proton (N-H) would likely appear as a broad triplet around 6.5-7.5 ppm.
-
¹³C NMR: The sp-hybridized carbons of the alkyne would be visible around 70-80 ppm.[12] The carbonyl carbon of the amide will resonate at ~170-173 ppm. Other signals corresponding to the methylene carbons of the core and linker arms would be present in the aliphatic region.
-
-
Mass Spectrometry (MS):
-
Chromatography:
-
Purity should be assessed by High-Performance Liquid Chromatography (HPLC), ideally using a reverse-phase column with a water/acetonitrile gradient. A single major peak with >95% purity is expected.[14]
-
Applications in Drug Development and Bioconjugation
The tetravalent nature of this linker is its most significant asset, enabling the attachment of up to four molecules to a single core. This is particularly advantageous in applications where a high payload density is desirable.
High-DAR Antibody-Drug Conjugates (ADCs)
In the field of oncology, ADCs are a powerful class of therapeutics that deliver potent cytotoxic agents directly to cancer cells via a monoclonal antibody.[5][] The efficacy of an ADC is often correlated with its drug-to-antibody ratio (DAR). Traditional conjugation methods often yield heterogeneous mixtures with an average DAR of 2-4. By using a tetravalent linker, it is possible to attach four drug molecules to a single conjugation site on the antibody, thereby creating a more potent ADC with a defined, higher DAR.[3][16]
Click Chemistry (CuAAC) Protocol
The terminal alkyne groups of the linker react with azide-functionalized molecules in a highly efficient and bioorthogonal manner.
Caption: General workflow for CuAAC using the tetra-alkyne linker.
General Protocol for CuAAC Bioconjugation:
This protocol is a general guideline and should be optimized for the specific biomolecule and azide partner being used.[17][18][19]
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the Tetra-Alkyne Linker in anhydrous DMSO or DMF.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule (e.g., drug, probe) in a compatible solvent.
-
Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a 250 mM stock solution of a copper-coordinating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water. This ligand stabilizes the Cu(I) oxidation state and protects biomolecules.[18]
-
Freshly prepare a 500 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized molecule (e.g., 4.4 equivalents relative to the linker).
-
Add the Tetra-Alkyne Linker (1.0 equivalent). The final reaction concentration should typically be in the range of 1-10 mM.
-
Add the required volume of reaction buffer (e.g., PBS, pH 7.4) to achieve the desired final volume.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add this catalyst premix to the main reaction tube to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Upon completion, the conjugated product can be purified using methods appropriate for the resulting molecule, such as reverse-phase HPLC, size-exclusion chromatography, or dialysis.
-
Conclusion and Future Outlook
This compound represents a sophisticated tool for chemists and drug developers. Its tetravalent structure provides a pre-organized scaffold for the construction of highly functionalized molecules with precise stoichiometry. The ability to introduce four distinct entities via the robust and reliable click chemistry reaction opens up avenues for creating next-generation antibody-drug conjugates with higher potency, developing complex imaging agents, and functionalizing materials with a high density of active groups. As the demand for precisely engineered biomaterials and therapeutics continues to grow, the strategic application of such multivalent linkers will undoubtedly play a crucial role in advancing the frontiers of science.
References
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Puthenveetil, S., et al. (2017). Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate. PLoS One, 12(5), e0178452. Available at: [Link][16]
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Levengood, M. R., et al. (2018). Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates. Molecular Pharmaceutics, 15(6), 2194-2204. Available at: [Link][4]
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Hong, V., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link][17]
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Al-Mulla, A. (2008). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules, 13(2), 340-7. Available at: [Link][7][20]
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Puthenveetil, S., et al. (2017). Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate. PLoS One. Available at: [Link][3]
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MDPI. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available at: [Link][8]
- Hein, C. D., et al. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
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ResearchGate. (2019). ¹³C NMR spectra to analyze the activation of propargyl amines for different times. Available at: [Link][12]
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Molecules. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available at: [Link][7]
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Glen Research. (2012). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. Available at: [Link][2]
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Patsnap Eureka. (2020). Preparation method of pentaerythritol ester. Available at: [Link][22]
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Kim, H., et al. (2000). Synthesis and characterization of stereospecific 1-propargyl-2-(dimethoxymethyl)-1-cyclohexanols. Archives of Pharmacal Research, 23(2), 104-11. Available at: [Link][10]
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Google Patents. (2014). Preparation method of pentaerythritol ester. Available at: [23]
- Gockel, B., et al. (2007). Practical Highly Enantioselective Synthesis of Terminal Propargylamines.
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ResearchGate. (2017). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... Available at: [Link][11]
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Emelyanov, V. N., et al. (2022). Features of the synthesis of pentaerythritol esters and carboxylic acids of aliphatic isomeric structure. Fine Chemical Technologies, 17(1), 20-31. Available at: [Link][24]
- Menger, F. M., & Mbadike, J. (2004). Synthesis of Surfactants Based on Pentaerythritol. I. Cationic and Zwitterionic Gemini Surfactants. Langmuir, 20(22), 9473-9478.
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Al-Zoubi, R. M., & Marion, O. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. Available at: [Link][25]
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YouTube. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). Available at: [Link][13]
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ResearchGate. (2018). Synthesis of bifunctional linkers 10, 16 and 18: (A) PEG-based linker... Available at: [Link][26]
- ChemRxiv. (2022).
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Royal Society of Chemistry. (2024). Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks. Available at: [Link][27]
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Wiley Online Library. (2022). Tetrazine Linkers as Plug-and-Play Tags for General Metal-Organic Framework Functionalization and C60 Conjugation. Available at: [Link][28]
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Methodological & Application
Application Notes and Protocols for Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane in Copper-Catalyzed Azide-Alkyne Cycloaddition
Authored by: A Senior Application Scientist
Introduction: A Tetravalent Alkyne Scaffold for Advanced Macromolecular Architectures
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful and highly efficient method for covalently linking molecular entities.[1][2][3] This reaction's broad functional group tolerance, mild reaction conditions, and high yields have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[4][5][6] At the heart of this chemistry lies the specific and rapid formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, catalyzed by a copper(I) species.[3][]
This document provides a detailed guide to the application of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane , a tetravalent alkyne scaffold, in CuAAC reactions. This molecule presents a unique platform for the synthesis of complex, multivalent structures. Its four propargyl groups allow for the simultaneous attachment of up to four azide-containing molecules, making it an ideal core for creating dendrimers, antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio, and advanced biomaterials.[8][9] The methoxy and propanamide moieties in its structure are anticipated to enhance solubility in a range of organic solvents, a critical factor for achieving homogeneous reaction conditions and high yields.
Scientific Principles: The CuAAC Reaction Mechanism
The CuAAC reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Formation of the Copper(I) Acetylide: The catalytic cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne of the this compound. In the presence of a base, a proton is abstracted from the alkyne, forming a copper(I) acetylide intermediate.[1][3]
-
Coordination of the Azide: The azide-containing molecule then coordinates to the copper center.[3]
-
Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.[4][]
-
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[4]
The use of a reducing agent, such as sodium ascorbate, is often necessary to maintain the copper in its active Cu(I) oxidation state, as Cu(II) is inactive as a catalyst.[3] Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction.[10][11][12]
Visualizing the CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols
Materials and Reagents
-
This compound
-
Azide-containing substrate of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), t-Butanol/Water mixtures
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Protocol 1: General Procedure for CuAAC with this compound
This protocol is a starting point and may require optimization depending on the specific azide substrate.
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in a suitable solvent. For example, 100 mM CuSO₄ in deionized water, 500 mM sodium ascorbate in deionized water, and 100 mM TBTA in DMSO or DMF.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the azide-containing substrate (4.4 equivalents to ensure complete reaction of all four alkyne arms) in the chosen solvent system (e.g., DMF/water or DMSO/water).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling).[13]
-
-
Catalyst Addition:
-
In a separate vial, premix the CuSO₄ solution (e.g., 0.2 equivalents, 5 mol% per alkyne) and the ligand solution (e.g., 0.22 equivalents for a 1.1:1 ligand to copper ratio).
-
Add the catalyst/ligand mixture to the degassed reaction solution.
-
-
Initiation and Reaction:
-
Add the sodium ascorbate solution (e.g., 1.0 equivalent, 25 mol% per alkyne) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.[10]
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude product can be purified. The choice of purification method will depend on the properties of the final product.
-
Precipitation: If the product is insoluble in a particular solvent, it can be precipitated out.
-
Extraction: The product can be extracted into an organic solvent after quenching the reaction with an aqueous solution.
-
Chromatography: Column chromatography on silica gel is a common method for purifying small molecule products.
-
Copper Removal: Residual copper can be removed by washing with a solution of a chelating agent like EDTA, or by precipitation of copper sulfide.[13][14]
-
-
Data Presentation: Recommended Reagent Stoichiometry and Conditions
| Reagent | Equivalents (per alkyne) | Molar Ratio (to Tetra-alkyne) | Purpose |
| Azide Substrate | 1.1 | 4.4 | Reactant |
| CuSO₄·5H₂O | 0.05 - 0.10 | 0.2 - 0.4 | Catalyst Precursor |
| Sodium Ascorbate | 0.25 - 0.50 | 1.0 - 2.0 | Reducing Agent |
| Ligand (TBTA/THPTA) | 0.055 - 0.11 | 0.22 - 0.44 | Cu(I) Stabilization |
| Solvent | - | - | Reaction Medium |
| Temperature | - | - | Room Temperature |
Experimental Workflow Visualization
Caption: A generalized workflow for the copper-catalyzed azide-alkyne cycloaddition reaction.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through in-process controls and final product analysis.
-
Reaction Monitoring: Regular analysis by TLC or LC-MS allows for the confirmation of product formation and the disappearance of starting materials. This provides real-time validation of the reaction's progress.
-
Characterization of the Final Product: The purified product should be thoroughly characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
-
Troubleshooting Common Issues:
-
Low Yield: This may be due to incomplete reaction, side reactions, or issues with purification. Consider increasing the equivalents of the azide, using a more effective ligand, or ensuring thorough deoxygenation of the reaction mixture.
-
Presence of Side Products: The most common side product is the alkyne homocoupling product (Glaser coupling). This can be minimized by rigorous deoxygenation and using a slight excess of the reducing agent.[13]
-
Copper Contamination: If the final product is contaminated with copper, additional purification steps such as washing with an EDTA solution or filtration through a copper-scavenging resin may be necessary.[14]
-
Conclusion
This compound is a versatile and powerful scaffold for the construction of multivalent molecular architectures via the CuAAC reaction. The protocols and guidelines presented here provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors. By understanding the underlying mechanism and adhering to best practices for reaction setup and purification, users can achieve high yields of well-defined, complex molecules for a wide range of applications in drug development and materials science.
References
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Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Hein, C. D., Liu, X., & Wang, D. (2008). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Retrieved from [Link]
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Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Retrieved from [Link]
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Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]
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Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. Retrieved from [Link]
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Diez-Gonzalez, S. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Current Organic Chemistry, 15(16), 2830-2845. Retrieved from [Link]
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Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23). Retrieved from [Link]
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 133(25), 9784-9795. Retrieved from [Link]
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Protocols. (n.d.). baseclick GmbH. Retrieved from [Link]
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The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition. (n.d.). Semantic Scholar. Retrieved from [Link]
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Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020, January 16). ResearchGate. Retrieved from [Link]
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CuAAC click triazole synthesis - laboratory experiment. (2022, January 10). YouTube. Retrieved from [Link]
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Jewett, J. C., & Bertozzi, C. R. (2010). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ChemBioChem, 11(14), 1968-1971. Retrieved from [Link]
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Fukuzawa, S., E-i., Shimizu, & Hiroki, H. (2012). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 2(7), 1432-1435. Retrieved from [Link]
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Martínez, A., & Galán, A. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3637-3652. Retrieved from [Link]
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. (n.d.). Bioclone. Retrieved from [Link]
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Jiang, H., & Gao, J. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(12), 1699. Retrieved from [Link]
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Mako, A., et al. (2020). CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. Molecules, 25(18), 4242. Retrieved from [Link]
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"protocol for hydrogel formation with Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane"
An in-depth guide to the use of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane in the formation of hydrogels is provided below. This document is intended for researchers, scientists, and professionals in drug development.
Application Note: Advanced Hydrogel Formation Using a Tetra-Alkyne Crosslinker
Introduction: The Power of Click Chemistry in Hydrogel Engineering
Hydrogels are three-dimensional, water-swollen polymer networks that have become indispensable in biomedical applications such as tissue engineering, drug delivery, and 3D cell culture.[1] Their utility is largely dictated by the method used to crosslink the polymer chains, which determines the final mechanical and biological properties of the gel. Among the most robust and specific crosslinking methods is "click chemistry," a class of reactions known for being rapid, high-yielding, and biocompatible.[1]
The most prominent click reaction for hydrogel synthesis is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] This reaction forms a stable triazole linkage between a molecule containing an azide (-N₃) group and one with a terminal alkyne (-C≡CH) group. The reaction's specificity and efficiency allow for the formation of well-defined hydrogel networks under mild, aqueous conditions.[2][4]
This guide focuses on the use of This compound , a highly effective tetra-functional crosslinking agent.[5][6] This molecule features a central core from which four arms extend, each terminating in a propargyl group (a terminal alkyne). This structure allows it to act as a precise and efficient hub, connecting four separate azide-functionalized polymer chains to create a stable and uniform hydrogel network.
Principle of Crosslinking: The CuAAC Mechanism
The hydrogel formation process relies on the CuAAC reaction to covalently link azide-functionalized polymers (e.g., PEG-Azide, Hyaluronic Acid-Azide, or Gelatin-Azide) with the tetra-alkyne crosslinker.
The key steps are as follows:
-
Catalyst Generation : The active catalyst, Copper(I) (Cu⁺), is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate.[7]
-
Acetylide Formation : The Cu(I) catalyst reacts with the terminal alkyne on the this compound to form a copper-acetylide intermediate.
-
Cycloaddition : This intermediate then reacts with the azide group on the polymer backbone. This is the rate-limiting step.
-
Triazole Formation : A subsequent series of steps leads to the formation of a stable, six-membered copper-triazolide ring, which, upon protonation, releases the final 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst.[8]
This catalytic cycle repeats, rapidly forming a crosslinked polymer network. The tetra-functional nature of the specified crosslinker ensures a high crosslinking density, leading to mechanically robust hydrogels.[9][10]
For applications requiring absolute biocompatibility without the risk of copper cytotoxicity, an alternative catalyst-free method known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be used.[11][12][13][14] SPAAC employs strained cyclooctynes instead of terminal alkynes and does not require a metal catalyst, making it ideal for in situ cell encapsulation.[11][15] However, the this compound crosslinker is specifically designed for the highly efficient CuAAC reaction.
Protocol for Hydrogel Formation
This protocol describes the formation of a hydrogel using this compound as the crosslinker and a generic azide-functionalized 4-arm PEG (10 kDa) as the polymer backbone.
I. Materials and Reagents
-
Polymer : 4-arm Poly(ethylene glycol)-Azide (10 kDa)
-
Catalyst : Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Reducing Agent : L-Ascorbic acid sodium salt (Sodium Ascorbate)
-
Solvent : Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4, sterile-filtered
-
Equipment : Vortex mixer, analytical balance, micropipettes, 1.5 mL microcentrifuge tubes.
II. Preparation of Stock Solutions
Causality: Preparing concentrated stock solutions is crucial for experimental accuracy. It allows for precise control over the final concentrations of each component in the hydrogel precursor solution and minimizes weighing errors. All solutions should be prepared fresh on the day of the experiment to ensure reagent activity, especially the sodium ascorbate solution, which can oxidize.
-
4-arm PEG-Azide (20% w/v) : Dissolve 200 mg of 4-arm PEG-Azide in 1 mL of DPBS. Vortex until fully dissolved.
-
Tetra-Alkyne Crosslinker (Variable Molar Ratio) : Prepare a stock solution based on the desired stoichiometric ratio of alkyne to azide groups. For a 1:1 ratio:
-
Calculate the molar equivalent of the crosslinker needed to match the moles of azide groups in the PEG solution.
-
Dissolve the calculated amount of this compound in a precise volume of DPBS.
-
-
Copper(II) Sulfate (100 mM) : Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of sterile water.
-
Sodium Ascorbate (500 mM) : Dissolve 99 mg of Sodium Ascorbate in 1 mL of sterile water. Note : Prepare this solution immediately before use.
III. Hydrogel Formation Protocol
Self-Validation: The protocol is designed to be self-validating by separating the polymer/crosslinker solution from the catalyst/reductant solution until the final moment of mixing. Gelation should only occur upon combination of all components, confirming that the crosslinking is a result of the intended click reaction. The gelation time can be observed visually or measured with a rheometer.
-
Prepare Precursor Solution A (Polymer + Crosslinker) :
-
In a microcentrifuge tube, combine the 4-arm PEG-Azide stock solution and the Tetra-Alkyne Crosslinker stock solution.
-
Add DPBS to achieve the desired final polymer concentration (e.g., 5% w/v).
-
Vortex gently to mix. Let the solution sit for 5 minutes to eliminate bubbles.
-
-
Prepare Precursor Solution B (Catalyst + Reductant) :
-
In a separate microcentrifuge tube, pipette the required volume of the Copper(II) Sulfate stock solution.
-
Add the Sodium Ascorbate stock solution. The final concentration of sodium ascorbate should be significantly higher than the copper sulfate (e.g., 5-10 fold molar excess) to ensure complete reduction of Cu(II) to Cu(I) and to scavenge any resulting reactive oxygen species.[7]
-
Add DPBS to reach the same final volume as Precursor Solution A.
-
-
Initiate Crosslinking :
-
Quickly add Precursor Solution B to Precursor Solution A.
-
Immediately vortex for 3-5 seconds to ensure homogeneous mixing.
-
Pipette the solution into the desired mold or well plate.
-
Allow the solution to stand at room temperature. Gelation should occur within minutes. The gelation time is dependent on reactant concentrations and temperature.[16]
-
IV. Data Presentation: Experimental Parameters
The properties of the resulting hydrogel can be tuned by adjusting the concentrations and ratios of the components.
| Parameter | Recommended Range | Purpose |
| Final Polymer Concentration | 2% - 10% (w/v) | Controls the polymer network density, affecting stiffness and swelling. |
| Alkyne:Azide Ratio | 1:1 to 1:1.5 | A 1:1 ratio is theoretically ideal. A slight excess of one group can ensure complete reaction. |
| Final Copper(II) Sulfate Conc. | 1 mM - 5 mM | Catalyzes the reaction. Higher concentrations can increase gelation speed but also cytotoxicity. |
| Final Sodium Ascorbate Conc. | 5 mM - 25 mM | Reduces Cu(II) to Cu(I). A molar excess protects against oxidative damage. |
| Gelation Temperature | 20°C - 37°C | Higher temperatures generally accelerate the reaction rate. |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the hydrogel preparation protocol.
Caption: Workflow for CuAAC-mediated hydrogel formation.
Characterization of Hydrogels
Once formed, the hydrogel's properties should be characterized to ensure it meets the requirements for the intended application.
-
Rheological Analysis : Use a rheometer to measure the storage modulus (G') and loss modulus (G''). The point where G' exceeds G'' is defined as the gel point.[16] The final G' value indicates the stiffness of the hydrogel.
-
Swelling Studies : Submerge a pre-weighed hydrogel sample in buffer (e.g., PBS) at 37°C. At various time points, remove the gel, blot excess water, and weigh it. The swelling ratio is calculated as (Wet Weight - Dry Weight) / Dry Weight. This indicates the water-holding capacity of the hydrogel.
-
Degradation Analysis : If the polymer backbone contains degradable linkages (e.g., esters), the degradation profile can be monitored by tracking the change in mass or mechanical properties of the hydrogel over time in a relevant buffer.
-
Biocompatibility Assay : For cell-based applications, perform a cytotoxicity assay (e.g., Live/Dead staining) on cells encapsulated within the hydrogel to assess the biocompatibility of the formation process and the final material.
Conclusion
This compound is a potent, tetra-functional crosslinker that enables the creation of highly uniform and mechanically tunable hydrogels through CuAAC click chemistry. The protocol outlined provides a reliable and reproducible method for hydrogel synthesis, offering researchers precise control over the material's final properties. By understanding the underlying chemical principles and carefully controlling experimental parameters, scientists can engineer advanced hydrogels tailored for a wide array of applications in drug development and biomedical research.
References
-
An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry. Soft Matter (RSC Publishing). Available at: [Link]
-
Synthesis of hydrogel via click chemistry for DNA electrophoresis. PubMed. Available at: [Link]
-
NEW APPROACHES IN HYDROGEL SYNTHESIS – CLICK CHEMISTRY: A REVIEW. (2011). Available at: [Link]
-
Click Chemistry-Based Hydrogels for Tissue Engineering. MDPI. Available at: [Link]
-
Application of “Click” Chemistry in Biomedical Hydrogels. ACS Omega. Available at: [Link]
-
Photoinitiated Alkyne–Azide Click and Radical Cross-Linking Reactions for the Patterning of PEG Hydrogels. Biomacromolecules. Available at: [Link]
-
Novel Hydrogels via Click Chemistry: Synthesis and Potential Biomedical Applications. Biomacromolecules. Available at: [Link]
-
The Strain-Promoted Alkyne-Azide Cycloaddition Reaction as a Cross-Linker for Making Poly(Ethylene Glycol) Hydrogels for Cell Therapy. e-abstracts. Available at: [Link]
-
In Situ Cross-linkable Hydrogel via Strain-Promoted Azide-Alkyne Cycloaddition. University of Louisville Institutional Repository. Available at: [Link]
-
Cu( ii )-alginate-based superporous hydrogel catalyst for click chemistry azide–alkyne cycloaddition type reactions in water. SciSpace. Available at: [Link]
-
Cu(II)-Alginate-Based Superporous Hydrogel Catalyst for Click Chemistry Azide-Alkyne Cycloaddition Type Reactions in Water. ResearchGate. Available at: [Link]
-
Application of Click Chemistry in Hydrogels. In Smart Materials for Advanced Environmental and Energy Applications. Available at: [Link]
-
Properties of Poly(Ethylene Glycol) Hydrogels Crosslinked via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). ResearchGate. Available at: [Link]
-
Injectable hyaluronic acid/poly(ethylene glycol) hydrogels crosslinked via strain-promoted azide-alkyne cycloaddition click reaction. PubMed. Available at: [Link]
-
Click Chemistry-Based Injectable Hydrogels and Bioprinting Inks for Tissue Engineering Applications. PMC - NIH. Available at: [Link]
- This compound. Google Search.
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Orthogonal click reactions: a) copper catalyzed azide-alkyne... ResearchGate. Available at: [Link]
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]
- Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane. Google Search.
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Formation of Tetra-PEG hydrogels with cleavable crosslinks connected to... ResearchGate. Available at: [Link]
-
Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition. PubMed Central. Available at: [Link]
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Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition. Soft Matter (RSC Publishing). Available at: [Link]
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Self-Forming Norbornene-Tetrazine Hydrogels with Independently Tunable Properties. NIH. Available at: [Link]
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Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]
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Preparation of Well-Defined Propargyl-Terminated Tetra-Arm Poly(N-isopropylacrylamide)s and Their Click Hydrogels Crosslinked with β-cyclodextrin. MDPI. Available at: [Link]
-
Synthetically Tractable Click Hydrogels for Three-Dimensional Cell Culture Formed Using Tetrazine–Norbornene Chemistry. Biomacromolecules. Available at: [Link]
-
Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? PubMed Central. Available at: [Link]
-
Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition. ResearchGate. Available at: [Link]
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Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. MDPI. Available at: [Link]
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Application Note & Protocols: Tetra-Alkyne Methane Derivative (TAMD) for Bio-Orthogonal 3D Cell Culture Scaffolds
An exhaustive search of chemical databases and scientific literature did not yield any results for a compound with the exact name "Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane". This suggests that this may be a novel, unpublished compound or a misnomer.
However, the chemical name describes a precise and highly relevant structure for advanced 3D cell culture applications: a tetra-functional, alkyne-bearing crosslinker. The "Tetra...Methane" core implies a central carbon atom with four identical arms, and the "N-(prop-2-ynyl)" group on each arm provides a terminal alkyne. This structure is purpose-built for click chemistry, a powerful tool for creating biocompatible hydrogel scaffolds.
This document will, therefore, serve as a detailed application guide for a representative molecule of this class, which we will refer to as Tetra-Alkyne Methane Derivative (TAMD) . The principles, protocols, and applications described herein are based on established scientific literature for analogous multi-arm alkyne crosslinkers used in 3D hydrogel formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Need for Precision in 3D Culture
Three-dimensional cell culture systems aim to recapitulate the complex microenvironment of native tissues, offering a more physiologically relevant model than traditional 2D culture. A key component of this system is the scaffold, which provides structural support and biochemical cues. Ideal scaffolds should be biocompatible, biodegradable, and possess tunable mechanical properties. Furthermore, the process of forming the scaffold (gelation) must occur under cytocompatible conditions.
TAMD represents a class of advanced crosslinking agents designed to meet these criteria. Its core utility lies in its four terminal alkyne groups, which can react with azide-functionalized polymers in a highly specific and efficient manner via "click chemistry". This bio-orthogonal reaction allows for the rapid formation of hydrogels in the presence of living cells, without the cytotoxicity associated with other crosslinking methods like UV polymerization or glutaraldehyde treatment.
Mechanism of Action: Bio-Orthogonal Crosslinking
The formation of a hydrogel using TAMD is based on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. In this reaction, the terminal alkyne groups on TAMD react with azide groups on a polymer backbone (e.g., PEG-Azide, Hyaluronic Acid-Azide) to form a stable triazole linkage.
Key Components:
-
Tetra-Alkyne Methane Derivative (TAMD): The central crosslinking hub. Its tetra-functionality allows for the creation of a highly crosslinked and stable 3D network.
-
Azide-Functionalized Polymer: A biocompatible polymer (e.g., Poly(ethylene glycol)-azide, Hyaluronic acid-azide, Gelatin-azide) that forms the bulk of the scaffold. The choice of polymer dictates the scaffold's intrinsic properties like water retention and biocompatibility.
-
Copper(I) Catalyst: Typically generated in situ from a Copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., Sodium Ascorbate). This catalyst is essential for the reaction to proceed rapidly under physiological conditions.
The reaction is highly specific; the alkyne and azide groups do not react with any biological molecules within the cells, ensuring the process is truly bio-orthogonal.
Caption: CuAAC mechanism for hydrogel formation using TAMD.
Core Advantages of the TAMD System
-
Tunable Stiffness: The mechanical properties (stiffness) of the hydrogel can be precisely controlled by modulating the concentration of TAMD, the molecular weight of the polymer, or the ratio of alkyne to azide groups. This is critical for mimicking the specific stiffness of different tissues (e.g., soft brain tissue vs. rigid bone).
-
Rapid & Cytocompatible Gelation: Gelation typically occurs within minutes at 37°C and neutral pH, allowing for the homogeneous encapsulation of cells with minimal stress.
-
High Specificity: The bio-orthogonal nature of the reaction prevents unwanted side reactions with proteins or other cellular components, preserving cell health and function.
-
Material Versatility: This system is compatible with a wide range of azide-functionalized natural and synthetic polymers, allowing researchers to create scaffolds with tailored biological properties.
Protocol: Hydrogel Preparation & Cell Encapsulation
This protocol describes the formation of a 1.5% (w/v) hydrogel using a 10 kDa 4-arm PEG-Azide polymer and TAMD.
Materials & Reagents
-
4-Arm PEG-Azide (10 kDa)
-
TAMD (assume MW ~600 g/mol for calculation)
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate (NaAsc)
-
HEPES-Buffered Saline (HBS), pH 7.4
-
Cells of interest (e.g., MSCs, fibroblasts) suspended in complete cell culture medium.
Stock Solution Preparation
| Component | Stock Concentration | Solvent | Notes |
| 4-Arm PEG-Azide | 10% w/v (100 mg/mL) | HBS, pH 7.4 | Prepare fresh. Vortex to dissolve. |
| TAMD | 20 mM | Anhydrous DMSO | Store at -20°C, protected from light. |
| CuSO₄ | 100 mM | Nuclease-free water | Store at 4°C. |
| Sodium Ascorbate | 500 mM | Nuclease-free water | Prepare fresh immediately before use. |
Step-by-Step Encapsulation Protocol
This protocol is for a final hydrogel volume of 100 µL. Adjust volumes proportionally.
-
Cell Preparation: Resuspend cells in complete medium to a final desired concentration (e.g., 2 x 10⁶ cells/mL). Keep the cell suspension on ice.
-
Pre-Gel Solution Preparation: In a sterile microcentrifuge tube on ice, combine the following in order:
-
15 µL of 10% 4-Arm PEG-Azide stock.
-
55 µL of the cell suspension.
-
~27 µL of HBS buffer (adjust this volume for final volume of 100 µL).
-
Gently mix by pipetting up and down. Avoid introducing bubbles.
-
-
Initiating Gelation:
-
Add 1 µL of 100 mM CuSO₄. Mix gently.
-
Add 2 µL of 500 mM Sodium Ascorbate. This is the final trigger.
-
Immediately add the required volume of TAMD stock. For a 1:1 azide:alkyne molar ratio, this would be calculated based on the PEG-Azide concentration. For this example, add ~1.5 µL of 20 mM TAMD.
-
-
Casting the Hydrogel: Immediately pipette the final 100 µL mixture into the desired culture vessel (e.g., a 96-well plate, a µ-slide).
-
Incubation: Place the culture vessel in a 37°C incubator for 15-30 minutes to allow for complete gelation.
-
Culture: After gelation is complete, gently add 100-200 µL of pre-warmed complete cell culture medium on top of the hydrogel.
-
Medium Exchange: Change the medium every 2-3 days.
Caption: Step-by-step workflow for cell encapsulation.
Applications & Experimental Data
The TAMD crosslinking system is suitable for a wide range of applications in drug discovery, tissue engineering, and fundamental cell biology research.
High-Throughput Screening (HTS)
The rapid and reproducible nature of the gelation process makes it ideal for HTS of drug compounds in a 3D environment. For example, cancer spheroids can be encapsulated to test the efficacy of various chemotherapeutics.
Example Data: Doxorubicin Efficacy on Encapsulated HeLa Spheroids
| Hydrogel Stiffness | Doxorubicin [µM] | Cell Viability (%) |
| Soft (1 kPa) | 0 | 100 ± 5 |
| Soft (1 kPa) | 10 | 45 ± 8 |
| Stiff (10 kPa) | 0 | 100 ± 6 |
| Stiff (10 kPa) | 10 | 68 ± 7 |
| Data is representative and based on typical results seen in the literature. |
Stem Cell Differentiation
By tuning the hydrogel stiffness and incorporating bioactive peptides (e.g., RGD sequences attached to the polymer backbone), the TAMD system can be used to direct the differentiation of mesenchymal stem cells (MSCs).
Disease Modeling
Patient-derived cells or genetically modified cells can be encapsulated to create in vitro models of diseases like fibrosis or cancer, allowing for detailed study of cell-matrix interactions.
Troubleshooting & Considerations
-
Slow or No Gelation: Ensure the Sodium Ascorbate solution is freshly made. Check the pH of the buffer (should be ~7.4). Verify the molar ratio of alkyne:azide.
-
Cell Toxicity: While the reaction is bio-orthogonal, high concentrations of the copper catalyst can be toxic. Minimize the final copper concentration (typically 100-500 µM is sufficient) or consider using a copper-chelating ligand like BTTAA. For highly sensitive cell types, a copper-free click chemistry approach (e.g., Strain-Promoted Azide-Alkyne Cycloaddition) may be necessary.
-
Inconsistent Stiffness: Ensure all components are thoroughly mixed before gelation begins. Use a positive displacement pipette for viscous polymer solutions.
References
-
Title: A reaction for all seasons: click chemistry in radiological and materials sciences. Source: Australian Journal of Chemistry URL: [Link]
-
Title: Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Directing stem cell fate in 3D using multi-functional, clickable PEG-based hydrogels. Source: Soft Matter URL: [Link]
-
Title: A guide to the application of photo-click chemistry in 3D cell culture. Source: RSC Publishing URL: [Link]
-
Title: The effect of matrix stiffness on the metastatic potential of cancer cells in a 3D hydrogel scaffold. Source: Biomaterials URL: [Link]
Application Note & Protocols: Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane for Advanced Bioconjugation and Hydrogel Formation
Introduction: A Tetra-Functional Core for Complex Architectures
In the landscape of bioconjugation, the ability to create complex, multi-component structures with precision is paramount for advancing therapeutic and diagnostic platforms. Crosslinkers serve as the fundamental bridges in these constructs, and their architecture dictates the final properties of the conjugate. Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane is a highly versatile, tetra-functional crosslinking agent designed for this purpose.[1] Its unique structure features a central carbon core from which four arms extend, each terminating in a propargyl group—a source of a reactive alkyne.[2]
This symmetric, four-armed design makes it an exceptional scaffold for a variety of applications, including:
-
Hydrogel Formation: Acting as a covalent crosslinking point for azide-modified polymers to form stable, three-dimensional hydrogel networks for tissue engineering and controlled drug release.[3][4]
-
Multivalent Conjugate Synthesis: Serving as a central core to attach up to four azide-containing molecules, such as peptides, oligonucleotides, or small molecule drugs, creating constructs with enhanced avidity or payload density.
-
Drug Delivery Systems: Forming the backbone of novel drug delivery vehicles where targeting ligands and therapeutic agents can be conjugated in a defined stoichiometry.
The reactivity of this crosslinker is driven by its terminal alkyne groups, which readily participate in one of the most robust and bioorthogonal "click chemistry" reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6]
| Compound Specifications | |
| Full Chemical Name | 3,3'-((2,2-bis((3-oxo-3-(prop-2-yn-1-ylamino)propoxy)methyl)propane-1,3-diyl)bis(oxy))bis(N-(prop-2-yn-1-yl)propanamide)[1] |
| Molecular Formula | C₂₉H₄₀N₄O₈[1] |
| Molecular Weight | 572.66 g/mol [1] |
| Reactive Groups | 4 x Terminal Alkyne (Propargyl) |
| Primary Application | Crosslinking of azide-modified molecules via CuAAC |
Principle of Action: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The foundational chemistry enabling the use of this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of click chemistry, prized for its high efficiency, specificity, and biocompatibility under aqueous conditions.[7][8] The reaction involves the formation of a stable, covalent 1,2,3-triazole ring between a terminal alkyne (from the crosslinker) and an azide group on a target biomolecule.[9]
The key components of the CuAAC reaction are:
-
Copper(I) Catalyst: The active catalyst for the cycloaddition. It is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) using a mild reducing agent.[8]
-
Reducing Agent: Sodium ascorbate is the most common and effective reducing agent used to convert Cu(II) to the active Cu(I) state throughout the reaction.[10][11]
-
Accelerating Ligand: A water-soluble ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is crucial. The ligand's role is twofold: it stabilizes the Cu(I) oxidation state and protects sensitive biomolecules, such as proteins, from oxidative damage that can be caused by free copper ions.[8][10][11]
The bioorthogonal nature of the reaction is a significant advantage; the alkyne and azide groups are essentially inert to the vast majority of functional groups found in biological systems, ensuring that the conjugation occurs only at the intended sites.[]
Caption: CuAAC Reaction Workflow.
Application & Protocol: Covalent Hydrogel Formation
The tetra-functional nature of this crosslinker makes it an ideal agent for forming robust, covalently crosslinked hydrogels. When combined with polymers functionalized with two or more azide groups (e.g., Azide-PEG-Azide), a three-dimensional network is rapidly formed. The resulting hydrogel's mechanical properties, such as stiffness and swelling ratio, can be tuned by adjusting the polymer concentration and the stoichiometric ratio of alkyne to azide groups.[13]
Caption: Workflow for Hydrogel Synthesis.
Protocol 1: Hydrogel Formation (1 mL Example)
This protocol describes the formation of a hydrogel using a 4-arm PEG-Azide polymer.
1. Materials & Reagents
| Reagent | Suggested Concentration |
| Tetra-alkyne Crosslinker | 100 mM in DMSO |
| 4-Arm PEG-Azide (10 kDa) | 200 mM (azide concentration) in PBS |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water |
| THPTA Ligand | 100 mM in water |
| Sodium Ascorbate | 200 mM in water (prepare fresh) |
| Phosphate-Buffered Saline (PBS) | pH 7.4 |
2. Step-by-Step Procedure
-
Prepare Polymer/Crosslinker Mix: In a microcentrifuge tube, combine:
-
500 µL of the 4-Arm PEG-Azide solution.
-
50 µL of the Tetra-alkyne Crosslinker solution.
-
Rationale: This creates a 2:1 molar ratio of azide to alkyne groups, which often results in well-formed gels. This ratio can be tuned to alter gel properties.
-
-
Prepare Catalyst Pre-mix: In a separate tube, mix:
-
12.5 µL of 20 mM CuSO₄ solution.
-
12.5 µL of 100 mM THPTA solution.
-
Vortex briefly and let stand for 2 minutes.
-
Scientist's Note: Pre-mixing the copper and ligand is critical. It ensures the formation of the Cu(I)-ligand complex, which accelerates the reaction and minimizes side reactions or damage to biomolecules if they were to be encapsulated.[10] The 5:1 ligand-to-copper ratio provides a protective excess of the ligand.[8]
-
-
Combine and Initiate:
-
Add the 25 µL of catalyst pre-mix to the polymer/crosslinker tube. Mix thoroughly by pipetting.
-
To initiate the crosslinking, add 50 µL of freshly prepared 200 mM Sodium Ascorbate.
-
Immediately vortex for 5 seconds and cast the solution into a mold or the desired container.
-
-
Gelation:
-
Allow the solution to stand at room temperature or 37°C. Gelation time can vary from minutes to an hour depending on reagent concentrations.
-
Once formed, the gel can be washed extensively with PBS to remove any unreacted reagents and the copper catalyst.
-
Protocol: General Procedure for CuAAC Bioconjugation
This protocol provides a general workflow for conjugating an azide-modified biomolecule (e.g., a protein or peptide) to the tetra-alkyne crosslinker.
1. Preparation of Stock Solutions
| Reagent | Stock Concentration | Solvent | Storage |
| Tetra-alkyne Crosslinker | 10 mM | Anhydrous DMSO | -20°C, desiccated |
| Azide-Biomolecule | 1-10 mg/mL | Reaction Buffer (e.g., PBS) | As required by biomolecule |
| CuSO₄ | 20 mM | Deionized Water | Room Temperature |
| THPTA Ligand | 100 mM | Deionized Water | -20°C |
| Sodium Ascorbate | 100 mM | Deionized Water | Prepare fresh before each use |
2. Step-by-Step Conjugation Protocol (100 µL Reaction Volume)
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following in the specified order:
-
Biomolecule & Buffer: Add the azide-modified biomolecule and bring the total volume to 82.5 µL with reaction buffer (e.g., PBS, pH 7.4). For a target final biomolecule concentration of 1 mg/mL, you would add 10 µL of a 10 mg/mL stock.
-
Crosslinker: Add 2.5 µL of the 10 mM Tetra-alkyne Crosslinker stock solution. This results in a final concentration of 0.25 mM.
-
Rationale: A molar excess of the crosslinker's alkyne groups relative to the biomolecule's azide groups is used to drive the reaction to completion. The optimal ratio should be determined empirically.
-
-
Catalyst Pre-mix: In a separate tube, combine 2.5 µL of 20 mM CuSO₄ and 2.5 µL of 100 mM THPTA. Mix and let stand for 2 minutes. Add this 5 µL pre-mix to the main reaction tube. The final concentrations will be 0.5 mM CuSO₄ and 2.5 mM THPTA.
-
Initiation: Add 10 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction. The final concentration will be 10 mM.
-
-
Incubation:
-
Gently mix the reaction by inverting the tube. Avoid vigorous vortexing, which can denature proteins.
-
Incubate the reaction for 1-4 hours at room temperature or 4°C. For sensitive proteins, performing the reaction at 4°C for a longer duration (e.g., overnight) is recommended.
-
-
Purification:
-
Following incubation, the unreacted crosslinker, catalyst, and other small molecules must be removed.
-
Size Exclusion Chromatography (SEC): This is the preferred method for purifying protein conjugates, as it efficiently separates the high-molecular-weight product from low-molecular-weight contaminants.[14]
-
Dialysis / Buffer Exchange: An alternative method for removing small molecules. Dialyze against a suitable buffer (e.g., PBS) with several buffer changes.
-
Characterization and Quality Control
Verifying the successful formation of the desired conjugate is a critical final step. A combination of analytical techniques should be employed.
| Analytical Technique | Purpose & Expected Outcome |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Confirms the covalent addition of the crosslinker and conjugated molecules by detecting the expected mass increase. Can help determine the distribution of species (e.g., 1, 2, 3, or 4 biomolecules per crosslinker).[15][16] |
| SDS-PAGE | For protein conjugations, a successful reaction will result in a distinct shift in the molecular weight band(s) corresponding to the added mass of the conjugate partners. |
| HPLC (SEC, RP-HPLC) | SEC can be used to assess the purity of the conjugate and detect any aggregation. Reversed-Phase HPLC (RP-HPLC) can separate species based on hydrophobicity and, when coupled with MS, provides powerful characterization.[14][17] |
| Dynamic Light Scattering (DLS) | Useful for characterizing the size and dispersity of hydrogel nanoparticles or multivalent constructs in solution. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Efficiency | 1. Inactive catalyst (oxidized Cu(I)).2. Degraded sodium ascorbate solution.3. Insufficient molar excess of one reactant.4. Incompatible buffer (e.g., containing chelators like EDTA). | 1. Ensure a 5:1 ligand-to-copper ratio. Use deoxygenated buffers if possible.2. Always prepare sodium ascorbate solution fresh. 3. Increase the molar excess of the crosslinker or azide-molecule.4. Use a non-chelating buffer like PBS or HEPES. |
| Protein Aggregation/Precipitation | 1. Oxidative damage from free copper ions.2. High concentration of organic solvent (DMSO).3. The conjugate itself is prone to aggregation. | 1. Increase the ligand-to-copper ratio (e.g., to 10:1). Perform the reaction at 4°C.2. Keep the final DMSO concentration below 5% (v/v) if possible.3. Include stabilizing excipients (e.g., arginine, polysorbate) in the reaction buffer. Purify immediately via SEC. |
| Hydrogel Does Not Form or is Too Weak | 1. Low concentration of polymers.2. Incorrect stoichiometry.3. Premature gelation before proper mixing. | 1. Increase the weight percentage of the azide-polymer and/or crosslinker.2. Systematically vary the azide-to-alkyne ratio to find the optimal point for gelation.3. Cool reagents on ice before adding the initiator to slow the reaction, allowing more time for mixing and casting. |
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
-
ProADC. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. ProADC Website. [Link]
-
Millard, M., & Christie, S. (2020). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience Website. [Link]
-
AxisPharm. (n.d.). Propargyl PEG | Alkyne PEG, Click Chemistry Linkers. AxisPharm Website. [Link]
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Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. [Link]
-
Anderton, G. I., et al. (2020). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry, 31(5), 1324–1330. [Link]
-
Rashidian, M., et al. (2013). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry, 24(9), 1594–1605. [Link]
-
LCGC International. (2021). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. [Link]
-
Le, L., et al. (2021). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 93(10), 4479–4486. [Link]
-
LCGC International. (2024). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. [Link]
-
D'Souza, C., et al. (2023). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. Pharmaceutics, 15(7), 1878. [Link]
-
Bobde, V., et al. (2019). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 17(10), 2765-2773. [Link]
-
Desai, R. M., et al. (2015). Versatile click alginate hydrogels crosslinked via tetrazine-norbornene chemistry. Biomaterials, 50, 30–39. [Link]
-
Truong, V. X., et al. (2015). Photoinitiated Alkyne–Azide Click and Radical Cross-Linking Reactions for the Patterning of PEG Hydrogels. Biomacromolecules, 16(7), 2036–2044. [Link]
-
ResearchGate. (n.d.). Versatile click alginate hydrogels crosslinked via tetrazine–norbornene chemistry. ResearchGate. [Link]
-
MDPI. (2024). Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. MDPI Website. [Link]
-
An, S., & Gaharwar, A. K. (2014). Metal-Free Click-Chemistry: A Powerful Tool for Fabricating Hydrogels for Biomedical Applications. Bioconjugate Chemistry, 25(11), 1897–1910. [Link]
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- 8. jenabioscience.com [jenabioscience.com]
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Application Notes and Protocols: Incorporation of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane into Drug Delivery Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The functionalization of drug delivery nanoparticles (NPs) is a critical step in the development of targeted and controlled-release therapeutics. This guide provides a comprehensive overview and detailed protocols for the incorporation of a novel tetra-functional alkyne crosslinker, Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane, into polymeric nanoparticles. The utilization of this multi-alkyne core, via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, offers a versatile platform for creating robust, crosslinked nanocarriers with tunable properties. This document will guide researchers through the synthesis of azide-functionalized polymeric nanoparticles, the subsequent click chemistry conjugation with the tetra-alkyne molecule, and the critical characterization steps to validate the incorporation and assess the physicochemical properties of the final nanoconstructs. Furthermore, protocols for drug loading into these functionalized nanoparticles and evaluating in vitro drug release are presented.
Introduction: The Rationale for a Tetra-Alkyne Core in Nanoparticle Design
The evolution of nanomedicine has been driven by the pursuit of drug delivery systems that can navigate complex biological environments to deliver therapeutic payloads to specific sites of action. Polymeric nanoparticles, such as those formulated from poly(lactic-co-glycolic acid) (PLGA), have emerged as a leading platform due to their biocompatibility and biodegradable nature. However, the stability of these nanoparticles in circulation and the precise control over their drug release kinetics remain significant challenges.
The incorporation of crosslinking agents into the nanoparticle structure can enhance their stability and modulate drug release profiles.[1][2] "this compound" is a unique, tetra-functional molecule featuring four terminal alkyne groups.[3] This symmetrical, branched structure makes it an ideal candidate for use as a crosslinking agent or a multivalent scaffold in nanoparticle functionalization. By reacting this tetra-alkyne core with azide-functionalized nanoparticles through the highly efficient and bio-orthogonal CuAAC click reaction, it is possible to create a network of covalently linked polymers within the nanoparticle matrix or on its surface.[4] This approach can lead to the formation of core-crosslinked or shell-crosslinked nanoparticles with enhanced structural integrity.
The four alkyne "arms" of the molecule provide multiple attachment points, which can be leveraged for various applications:
-
Enhanced Stability: Crosslinking the polymer chains within the nanoparticle can prevent premature disassembly and drug release in the bloodstream.
-
Controlled Drug Release: The density of crosslinking can be tuned to control the diffusion of the encapsulated drug from the nanoparticle matrix, thereby tailoring the drug release kinetics.[1][5]
-
Multifunctionalization: Unreacted alkyne groups can serve as handles for the subsequent attachment of targeting ligands, imaging agents, or other functional molecules, creating a truly multifunctional nanocarrier.
This guide will provide the necessary protocols to harness the potential of this compound in the design of advanced drug delivery nanoparticles.
Materials and Equipment
Reagents
-
Poly(lactic-co-glycolic acid)-poly(ethylene glycol)-azide (PLGA-PEG-N3)
-
This compound
-
Drug of choice (e.g., Doxorubicin, Paclitaxel)
-
Acetone, HPLC grade
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water (18.2 MΩ·cm)
-
Dialysis tubing (MWCO appropriate for nanoparticle purification)
-
Azide-functionalized fluorescent probe (for quantification)
Equipment
-
Magnetic stirrer and stir bars
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
-
Dynamic Light Scattering (DLS) and Zeta Potential analyzer
-
Transmission Electron Microscope (TEM)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis Spectrophotometer or Fluorometer
-
Lyophilizer (Freeze-dryer)
Experimental Protocols
PART A: Formulation of Azide-Functionalized PLGA-PEG Nanoparticles
This protocol describes the preparation of azide-functionalized polymeric nanoparticles using the nanoprecipitation method.[6][7][8]
Workflow for Nanoparticle Formulation
Caption: Workflow for the formulation of azide-functionalized nanoparticles.
Step-by-Step Protocol:
-
Prepare the Organic Phase: Dissolve 50 mg of PLGA-PEG-N3 and the desired amount of the hydrophobic drug in 5 mL of acetone. Ensure complete dissolution by vortexing or brief sonication.
-
Nanoprecipitation: Add the organic phase dropwise to 20 mL of DI water while stirring vigorously (e.g., 600 rpm) at room temperature. A milky white suspension of nanoparticles should form instantaneously.
-
Solvent Evaporation: Continue stirring the suspension for at least 4 hours in a fume hood to allow for the complete evaporation of acetone.
-
Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Carefully discard the supernatant, which contains unencapsulated drug and residual polymer.
-
Resuspend the nanoparticle pellet in 10 mL of DI water.
-
Repeat the centrifugation and resuspension steps two more times to ensure thorough purification.
-
-
Characterization of Azide-Functionalized Nanoparticles:
-
Size and Zeta Potential: Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS) and a Zeta Potential analyzer to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge.[9][10]
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) to assess their size, shape, and uniformity.
-
Confirmation of Azide Groups: Use FTIR spectroscopy to confirm the presence of the azide functional group (characteristic peak around 2100 cm⁻¹).
-
PART B: Incorporation of Tetra-Alkyne Core via Click Chemistry
This protocol details the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to incorporate the tetra-alkyne molecule into the azide-functionalized nanoparticles.[3][4]
Workflow for Click Chemistry Conjugation
Caption: Workflow for the CuAAC conjugation and purification.
Step-by-Step Protocol:
-
Reaction Setup:
-
Resuspend 10 mg of the purified azide-functionalized nanoparticles in 5 mL of PBS (pH 7.4).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Add the desired amount to the nanoparticle suspension. The molar ratio of alkyne to azide should be optimized, starting with a 1:1 ratio of alkyne groups to azide groups.
-
Prepare a catalyst premix by combining CuSO₄ (from a 20 mM stock in water) and THPTA (from a 50 mM stock in water) in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 100-200 µM.
-
-
Initiation of Reaction:
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to initiate the click reaction.
-
-
Incubation:
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring, protected from light.
-
-
Catalyst Removal and Purification:
-
Add a 0.5 M EDTA solution to the reaction mixture to a final concentration of 10 mM to chelate the copper catalyst.[11] Stir for 30 minutes.
-
Transfer the nanoparticle suspension to a dialysis bag (e.g., 10 kDa MWCO) and dialyze against DI water for 48 hours, with frequent water changes, to remove the copper-EDTA complex, unreacted reagents, and byproducts.
-
-
Final Product:
-
Collect the purified nanoparticle suspension from the dialysis bag.
-
The functionalized nanoparticles can be stored as a suspension at 4°C or lyophilized for long-term storage.
-
PART C: Characterization of Tetra-Alkyne Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful incorporation of the tetra-alkyne core and to understand its impact on the nanoparticle properties.
Characterization Data Summary
| Parameter | Method | Expected Outcome |
|---|---|---|
| Size & PDI | DLS | Potential slight increase in size, PDI should remain low (<0.2) |
| Zeta Potential | Zeta Potential Analyzer | Minimal change expected as the triazole linkage is neutral |
| Morphology | TEM | No significant change in morphology, absence of aggregation |
| Functionalization | FTIR | Disappearance of the azide peak (~2100 cm⁻¹), appearance of triazole ring peaks |
| Crosslinking | NMR | Broadening of polymer peaks, indicating restricted chain mobility |
| Quantification | Fluorescence Assay | Quantification of remaining alkyne groups (if any) |
Step-by-Step Characterization Protocols:
-
DLS and Zeta Potential:
-
Dilute an aliquot of the purified nanoparticle suspension in DI water.
-
Measure the hydrodynamic diameter, PDI, and zeta potential.[9][10] A significant increase in size or PDI may indicate inter-particle crosslinking and aggregation, requiring optimization of the click reaction conditions (e.g., lower nanoparticle or crosslinker concentration).[12]
-
-
FTIR Spectroscopy:
-
Lyophilize a sample of the functionalized nanoparticles.
-
Acquire the FTIR spectrum and compare it to the spectrum of the initial azide-functionalized nanoparticles. The disappearance or significant reduction of the azide peak at ~2100 cm⁻¹ is a strong indicator of a successful click reaction.[13][14]
-
-
¹H NMR Spectroscopy:
-
Lyophilize a sample of the nanoparticles and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum. The formation of the triazole ring will result in a new characteristic proton signal. Broadening of the polymer backbone signals compared to the non-crosslinked nanoparticles can indicate successful crosslinking and reduced polymer chain mobility.[15][16]
-
-
Quantification of Surface Functionalization (Optional):
-
To quantify the density of the incorporated tetra-alkyne molecule or any remaining unreacted alkyne groups, a reaction with an azide-functionalized fluorescent probe can be performed.[12][17][18]
-
The amount of conjugated fluorophore can be quantified using a fluorometer, providing an estimate of the number of accessible alkyne groups.
-
PART D: Drug Loading and In Vitro Release Studies
The incorporation of the tetra-alkyne crosslinker can be performed either before or after drug loading. The following protocol assumes drug loading into pre-formed, functionalized nanoparticles.
Workflow for Drug Loading and Release
Sources
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- 2. Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. [PDF] Characterization of Linear and Chemically Cross-linked Hyaluronic acid using Various Analytical Techniques Including FTIR, ESI-MS, H1 NMR, and SEM | Semantic Scholar [semanticscholar.org]
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- 18. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09421G [pubs.rsc.org]
Application Notes and Protocols for Click Chemistry Reactions with Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
Introduction: A Tetravalent Alkyne Scaffold for Advanced Bioconjugation
In the landscape of modern chemical biology and drug development, the precise assembly of complex molecular architectures is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, provides a powerful toolkit for rapid, efficient, and bioorthogonal ligation.[1] At the heart of this chemical philosophy lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high yields, mild conditions, and remarkable tolerance of diverse functional groups.[1] This reaction forges a stable triazole linkage from an azide and a terminal alkyne, a transformation that has revolutionized bioconjugation, materials science, and drug discovery.[1]
This application note focuses on Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane , a tetravalent alkyne crosslinker designed for the creation of multivalent constructs.[2][3] Its unique four-armed structure presents an exceptional opportunity to conjugate multiple azide-bearing molecules—such as peptides, proteins, nucleic acids, or small molecule drugs—onto a central scaffold.[2][4] This multivalency can significantly enhance binding avidity, improve therapeutic efficacy, and enable the construction of sophisticated drug delivery systems and diagnostic tools.
This guide provides a comprehensive overview of the experimental conditions for utilizing this compound in CuAAC reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical considerations for stoichiometry, reaction monitoring, and product characterization.
Molecular Profile: this compound
This crosslinker is a four-branched molecule featuring terminal propargyl groups, making it an ideal scaffold for click chemistry applications.[2][3]
| Property | Value | Source |
| Chemical Formula | C29H40N4O8 | [2] |
| Molecular Weight | 572.66 g/mol | [2] |
| Structure | 4-branched molecule with terminal propargyl groups | [2][3] |
| Primary Application | Crosslinking of azide-containing biomolecules via Click Chemistry | [2][3][4] |
A derivative of this molecule, Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane, incorporates a hydrophilic PEG linker, which can enhance the water solubility of the resulting conjugates.[4]
The CuAAC Reaction: Mechanism and Key Components
The CuAAC reaction is a [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[1] The catalyst dramatically accelerates the reaction and ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer.[1]
The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, leading to a six-membered copper-containing ring that rearranges and, upon protonolysis, releases the triazole product and regenerates the active Cu(I) catalyst.
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
Protocol 1: General CuAAC Bioconjugation
This protocol outlines a general procedure for the conjugation of an azide-modified biomolecule to this compound.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., peptide, protein, oligonucleotide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassed water or buffer
-
Organic co-solvent (e.g., DMSO, DMF, t-butanol), if required for solubility
Stock Solutions:
-
Tetra-alkyne: Prepare a 10 mM stock solution in DMSO or DMF.
-
Azide-biomolecule: Prepare a stock solution of known concentration in a suitable buffer.
-
CuSO₄: Prepare a 100 mM stock solution in degassed water.
-
Sodium Ascorbate: Prepare a fresh 1 M stock solution in degassed water immediately before use.
-
Ligand (THPTA or TBTA): Prepare a 50 mM stock solution in degassed water (THPTA) or DMSO/water (TBTA).
Reaction Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Reaction buffer
-
Tetra-alkyne stock solution
-
Azide-biomolecule stock solution
-
Ligand stock solution
-
-
Stoichiometry Considerations:
-
Azide to Alkyne Ratio: A slight excess of the azide-biomolecule per alkyne group is recommended to drive the reaction to completion. A starting point is 1.1 to 1.5 equivalents of azide per alkyne functional group. For the tetra-alkyne, this translates to 4.4 to 6.0 equivalents of the azide-biomolecule per molecule of the tetra-alkyne.
-
Catalyst and Ligand: The copper concentration is typically in the range of 0.1 to 1 mM. A 5-fold molar excess of the ligand relative to the copper is often used to protect the biomolecule from oxidative damage.[5]
-
-
Catalyst Premix (Optional but Recommended): In a separate tube, premix the CuSO₄ and ligand solutions and allow them to incubate for 2-3 minutes.
-
Reaction Initiation: Add the CuSO₄ (or the premixed catalyst-ligand solution) to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
Quantitative Parameters:
| Parameter | Recommended Range | Notes |
| Tetra-alkyne Concentration | 10 µM - 1 mM | Dependent on the application and solubility. |
| Azide-biomolecule Equivalents | 4.4 - 6.0 (per tetra-alkyne) | A slight excess per alkyne group. |
| CuSO₄ Concentration | 0.1 - 1 mM | Lower concentrations for sensitive biomolecules. |
| Sodium Ascorbate Concentration | 1 - 5 mM | A 10- to 50-fold excess over copper. |
| Ligand to Copper Ratio | 5:1 | Protects biomolecules from oxidative damage. |
| Reaction Time | 1 - 24 hours | Monitor progress by an appropriate analytical method. |
| Temperature | 4 - 37 °C | Room temperature is common; lower for sensitive substrates. |
Protocol 2: Reaction Monitoring and Purification
Reaction Monitoring:
The progress of the reaction can be monitored by various techniques depending on the nature of the reactants and products:
-
Thin Layer Chromatography (TLC): For small molecule conjugations, monitor the disappearance of the limiting reagent.
-
High-Performance Liquid Chromatography (HPLC): Can be used to track the consumption of starting materials and the formation of the product.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the formation of the desired conjugate by observing the expected mass increase.
-
SDS-PAGE: For protein conjugations, a shift in the protein's molecular weight can be observed.
Purification:
Once the reaction is complete, the multivalent conjugate needs to be purified from excess reagents and byproducts.
-
Size-Exclusion Chromatography (SEC): Effective for separating larger bioconjugates from smaller unreacted molecules.
-
Dialysis or Tangential Flow Filtration (TFF): Suitable for purifying large protein or polymer conjugates.
-
Reverse-Phase HPLC (RP-HPLC): Can be used for the purification of peptide and oligonucleotide conjugates.
-
Affinity Chromatography: If one of the components has an affinity tag (e.g., His-tag, biotin), this can be used for purification.
Expert Insights and Troubleshooting
-
Steric Hindrance: With a tetravalent core, steric hindrance can become a factor, especially when conjugating bulky biomolecules. To mitigate this, consider using a derivative of the tetra-alkyne with longer, more flexible linkers (e.g., PEGylated versions).[4] Increasing the reaction time or temperature (if the biomolecule is stable) may also improve yields.
-
Incomplete Reactions: The formation of partially substituted products (with one, two, or three azide molecules conjugated) is a possibility. Using a larger excess of the azide-biomolecule can help drive the reaction towards the fully substituted product. Careful monitoring and characterization are crucial to determine the product distribution.
-
Copper Cytotoxicity: For applications involving live cells, the cytotoxicity of the copper catalyst is a concern. The use of copper-chelating ligands like THPTA is highly recommended to minimize this effect. Alternatively, for in vivo applications, strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction, may be a more suitable choice.[5]
-
Oxygen Sensitivity: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state. It is good practice to use degassed solvents and buffers and to prepare the sodium ascorbate solution fresh. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can further improve reproducibility.
Visualization of the Experimental Workflow
Sources
Application Notes & Protocols: Engineering Biocompatible Polymers with Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
Audience: Researchers, scientists, and drug development professionals.
Abstract: The development of advanced biomaterials is a cornerstone of modern medicine, enabling innovations in drug delivery, tissue engineering, and regenerative medicine. A key challenge lies in creating polymers that are not only functional but also highly biocompatible. This guide details the use of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane, a highly versatile tetra-functional alkyne crosslinker, for the fabrication of biocompatible polymer networks. By leveraging the power and specificity of click chemistry, this molecule allows for the efficient formation of hydrogels and other polymeric structures under biologically benign conditions. We will explore the underlying chemical principles, provide detailed step-by-step protocols for hydrogel synthesis and characterization, and discuss critical considerations for ensuring biocompatibility and functionality in drug development applications.
Foundational Principles: The Crosslinker and the Chemistry
The successful creation of a biocompatible polymer network hinges on two factors: the molecular architecture of the building blocks and the chemistry used to connect them.
The Core Building Block: this compound
This molecule serves as a highly efficient crosslinking agent due to its unique structural features.[1][2] Its design is intrinsically suited for creating three-dimensional polymer networks.
-
Tetra-functionality: The central methane core extends into four identical arms, each terminating in a propargyl group (a terminal alkyne). This geometry is ideal for forming a stable, crosslinked network when reacted with a suitable di-functionalized polymer.
-
Biocompatible Linkages: The arms contain amide bonds, which are prevalent in biological systems (e.g., proteins), suggesting a favorable biocompatibility profile.[3]
-
Hydrophilicity: The presence of methoxy and amide groups can enhance the water solubility of the molecule, which is advantageous for conducting reactions in aqueous buffers common to biological applications.[4]
Table 1: Physicochemical Properties of the Crosslinker
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| Molecular Formula | C29H40N4O8 | [2] |
| Molecular Weight | 572.7 g/mol | [2] |
| CAS Number | 2639395-47-2 | [2] |
| Reactive Groups | 4 x Terminal Alkyne (-C≡CH) | [1] |
| Primary Application | Crosslinker for Click Chemistry |[1][4] |
The Ligation Strategy: Azide-Alkyne Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific, often proceeding with high yields in benign solvents, including water.[5] For polymer synthesis, the most prominent of these is the azide-alkyne cycloaddition. This reaction joins an azide-functionalized molecule with an alkyne-functionalized molecule to form an exceptionally stable triazole ring.[6]
The gold standard for this transformation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
Causality of the CuAAC Reaction: The uncatalyzed reaction between an azide and a terminal alkyne is extremely slow at physiological temperatures.[5] The introduction of a Copper(I) catalyst dramatically accelerates the reaction rate (by a factor of 10^7 to 10^8), allowing for rapid polymerization and gelation at room temperature.[5] The catalyst coordinates to the alkyne, activating it for a highly regioselective reaction with the azide, exclusively forming the 1,4-disubstituted triazole isomer.[5][7] This specificity is critical for creating well-defined, homogeneous polymer networks.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Protocols for Biocompatible Hydrogel Synthesis
This section provides a detailed methodology for creating a biocompatible hydrogel by crosslinking a di-azide functionalized polyethylene glycol (PEG-diazide) backbone with this compound. PEG is chosen for its well-established biocompatibility and water solubility.
Experimental Workflow Overview
The overall process involves careful preparation of precursor solutions, initiation of the click reaction to form the hydrogel, and a critical purification step to remove potentially cytotoxic components before characterization.
Caption: Step-by-step workflow for hydrogel synthesis and validation.
Materials and Reagents
-
This compound
-
α,ω-Diazido-poly(ethylene glycol) (PEG-diazide, MW 3.4 kDa)
-
Copper(II) Sulfate (CuSO4)
-
Sodium L-Ascorbate
-
Ethylenediaminetetraacetic acid (EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, deionized water
-
Cell culture medium (e.g., DMEM)
-
L929 mouse fibroblast cell line (or similar)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
Step-by-Step Protocol for Hydrogel Formation
Rationale: This protocol is designed to form a hydrogel with a final polymer concentration of 5% (w/v). The stoichiometry of azide to alkyne functional groups is kept at 1:1 to maximize crosslinking efficiency.
-
Prepare Precursor Stock Solutions:
-
Polymer Solution (2x): Dissolve 100 mg of PEG-diazide (3.4 kDa) in 1.0 mL of PBS (pH 7.4) to create a 10% (w/v) solution.
-
Crosslinker Solution (2x): Calculate the mass of the tetra-alkyne crosslinker needed for a 1:1 stoichiometric ratio of azide to alkyne groups.
-
Calculation: Moles of PEG-diazide = 0.1 g / 3400 g/mol = 29.4 µmol.
-
Moles of azide groups = 29.4 µmol * 2 = 58.8 µmol.
-
Moles of tetra-alkyne needed = 58.8 µmol / 4 = 14.7 µmol.
-
Mass of tetra-alkyne = 14.7 µmol * 572.7 g/mol = 8.42 mg.
-
Dissolve 8.42 mg of this compound in 1.0 mL of PBS.
-
-
Catalyst Solutions:
-
Copper Sulfate: 100 mM in deionized water.
-
Sodium Ascorbate: 200 mM in deionized water (prepare fresh).
-
-
-
Initiate Gelation:
-
In a sterile microcentrifuge tube, combine 250 µL of the Polymer Solution and 250 µL of the Crosslinker Solution. Mix thoroughly by gentle pipetting.
-
To initiate the reaction, add 5 µL of the 100 mM CuSO4 solution, followed immediately by 5 µL of the 200 mM Sodium Ascorbate solution.
-
Causality: Sodium ascorbate reduces the inactive Cu(II) from CuSO4 to the catalytically active Cu(I) state in situ, initiating the click reaction.[5]
-
Vortex briefly (2-3 seconds) and immediately transfer the solution to a mold (e.g., a 48-well plate, 500 µL per well) or the desired container.
-
Incubate at 37°C for 1 hour to ensure complete gelation.
-
-
Purification for Biocompatibility:
-
This step is absolutely critical. Residual copper is cytotoxic and must be removed.
-
Gently add 1 mL of a 50 mM EDTA solution in PBS to each hydrogel. EDTA is a strong chelating agent that will sequester the copper ions from the gel matrix.
-
Incubate for 6 hours, then replace with fresh EDTA solution. Repeat this process three times.
-
Wash the hydrogels extensively with sterile PBS (at least 5 changes of 1 mL over 48 hours) to remove EDTA, unreacted precursors, and catalyst remnants.
-
Essential Characterization Protocols
Validation of the hydrogel's properties is essential to ensure it meets the requirements for its intended application.
Physical and Mechanical Characterization
Table 2: Summary of Physical Characterization Techniques
| Parameter | Protocol Summary | Rationale for Measurement |
|---|---|---|
| Swelling Ratio | 1. Weigh the lyophilized (dry) hydrogel (Wd). 2. Immerse in PBS at 37°C until equilibrium is reached (48h). 3. Blot excess surface water and weigh the swollen gel (Ws). 4. Calculate: (Ws - Wd) / Wd. | Indicates the water-holding capacity and provides an indirect measure of the crosslink density and mesh size of the polymer network. This influences nutrient transport and drug diffusion rates. |
| Mechanical Strength | Use a rheometer with a parallel plate geometry. Perform an oscillatory frequency sweep (e.g., 0.1-100 rad/s) at a constant strain (e.g., 1%) to measure the storage modulus (G') and loss modulus (G''). | Determines the stiffness and viscoelastic properties of the hydrogel. G' > G'' is characteristic of a solid-like gel. Mechanical properties must be suitable for the target biological environment (e.g., matching soft tissue). |
Biocompatibility Assessment: In Vitro Cytotoxicity
Rationale: This assay determines if any leachable substances from the purified hydrogel are toxic to living cells. It is a standard first-pass test for biocompatibility.[8]
-
Prepare Hydrogel Eluates:
-
Incubate a purified hydrogel disc (prepared as above) in sterile cell culture medium at a surface area to volume ratio of 3 cm²/mL for 72 hours at 37°C. This medium is now the "100% eluate".
-
Prepare serial dilutions of the eluate (e.g., 50%, 25%, 12.5%) using fresh culture medium.
-
-
Cell Viability Assay (MTT):
-
Seed L929 fibroblasts in a 96-well plate and allow them to adhere for 24 hours.
-
Replace the medium with the prepared eluate dilutions. Include a positive control (e.g., medium with 10% DMSO) and a negative control (fresh medium).
-
Incubate for 24 hours.
-
Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Read the absorbance at ~570 nm using a plate reader. Cell viability is proportional to the absorbance.
-
Caption: Workflow for in vitro cytotoxicity testing of hydrogel eluates.
Application in Drug Delivery
The porous, hydrophilic network of these hydrogels makes them excellent candidates for controlled drug delivery depots.[9] The drug release rate can be modulated by altering the crosslink density; a higher density results in a smaller mesh size and slower diffusion-controlled release.
Protocol for Drug Loading:
-
Loading During Synthesis: For hydrophilic drugs, a simple method is to dissolve the drug in the precursor polymer/crosslinker solution before initiating gelation. The drug becomes physically entrapped as the network forms.
-
Consideration: The drug must be stable and not interfere with the click chemistry reaction.
-
-
Post-Synthesis Loading: Immerse a purified, lyophilized (dry) hydrogel in a concentrated solution of the drug. The hydrogel will swell and absorb the drug solution, trapping the drug within its pores as it reaches equilibrium.
The use of this compound provides a reliable and efficient route to creating highly tunable and biocompatible polymer networks. The specificity of CuAAC chemistry, combined with rigorous purification, enables the development of advanced biomaterials suitable for sensitive applications in drug delivery and beyond.
References
-
Title: Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. Source: ACS Omega. URL: [Link]
-
Title: Click chemistry in polymer science. Source: Biblio. URL: [Link]
-
Title: Bioactive Polymeric Scaffolds: Multivalent Functionalization by Thermal Azide–Alkyne Cycloaddition with Alkynyl Dicarbamates. Source: PubMed Central. URL: [Link]
-
Title: Tough and degradable photopolymers derived from alkyne monomers for 3D printing of biomedical materials. Source: Polymer Chemistry (RSC Publishing). URL: [Link]
-
Title: Alkyne-Functionalized Cationic Polysiloxane Polymers Conjugated with Lactose by Click Chemistry for Targeted Gene Delivery to Hepatocytes. Source: Ingenta Connect. URL: [Link]
-
Title: Click chemistry. Source: Wikipedia. URL: [Link]
-
Title: Conjugated polymers developed from alkynes. Source: National Science Review - Oxford Academic. URL: [Link]
-
Title: Click chemistry in materials synthesis. 1. Adhesive polymers from copper-catalyzed azide-alkyne cycloaddition. Source: ResearchGate. URL: [Link]
-
Title: this compound. Source: srechem.com. URL: [Link]
-
Title: Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane. Source: sccpeg.com. URL: [Link]
-
Title: this compound. Source: Precise PEG. URL: [Link]
-
Title: [3+2] click chemistry approach to tetrazine containing polymers. Source: PubMed Central. URL: [Link]
-
Title: Click Chemistry Azide-Alkyne Cycloaddition. Source: Organic-Chemistry.org. URL: [Link]
-
Title: Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane. Source: Precise PEG. URL: [Link]
-
Title: Versatile click alginate hydrogels crosslinked via tetrazine–norbornene chemistry. Source: ResearchGate. URL: [Link]
-
Title: Promising biocompatible hydrogels of crosslinked polyelectrolytes for biomedical applications. Source: De Gruyter. URL: [Link]
-
Title: Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile. Source: ResearchGate. URL: [Link]
-
Title: Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions. Source: National Institutes of Health. URL: [Link]
-
Title: Click Crosslinked PEG Hydrogels with Tunable Degradation. Source: Purdue University. URL: [Link]
-
Title: Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Source: PubMed Central. URL: [Link]
-
Title: Recent Advances in Micro- and Nano-Drug Delivery Systems Based on Natural and Synthetic Biomaterials. Source: PubMed Central. URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane | BroadPharm [broadpharm.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Micro- and Nano-Drug Delivery Systems Based on Natural and Synthetic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
"methods for analyzing the degree of crosslinking with Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane"
Application Note & Protocol Guide
Topic: A Comprehensive Guide to Analyzing Crosslink Density with Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Crosslink Density in Polymer Network Design
The precise engineering of biomaterials, hydrogels, and polymer networks is fundamental to advancements in drug delivery, tissue engineering, and advanced materials science. The physical and chemical properties of these materials—such as mechanical strength, degradation rate, swelling behavior, and thermal stability—are predominantly governed by the structure of the polymer network, specifically its crosslink density.[1][2]
This compound is a tetra-functional, methane-core crosslinking agent designed for high-efficiency network formation.[3][4][5] Its four terminal alkyne (propargyl) groups make it an ideal component for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[6] This reaction allows for the rapid and specific formation of stable triazole linkages with azide-functionalized polymers or biomolecules, yielding a well-defined crosslinked network.
However, synthesizing the network is only half the battle. To rationally design materials and ensure batch-to-batch reproducibility, robust analytical methods are required to accurately quantify the degree of crosslinking. This guide, developed from a Senior Application Scientist's perspective, provides a detailed overview of both direct and indirect methods for analyzing the crosslink density of networks formed using this tetra-alkyne crosslinker. We will not only detail the protocols but also explain the causality behind methodological choices, ensuring a trustworthy and authoritative resource for your research.
Figure 1: Conceptual workflow of network formation via azide-alkyne click chemistry.
Direct Spectroscopic Methods: Quantifying Reactant Consumption
Direct methods offer a quantitative measure of the crosslinking reaction by monitoring the consumption of the reactive functional groups—the alkyne on the crosslinker and the azide on the polymer backbone.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Causality: FTIR spectroscopy is a powerful technique for identifying functional groups based on their characteristic absorption of infrared radiation. The azide group (–N₃) and the terminal alkyne group (–C≡C–H) possess strong, sharp vibrational absorbances in a relatively clean region of the infrared spectrum.[7] The azide asymmetric stretch appears around 2100 cm⁻¹ , while the alkyne C≡C stretch is typically found between 2100-2260 cm⁻¹ .[8][9] As the CuAAC reaction proceeds, these peaks diminish in intensity, providing a direct, real-time or endpoint measurement of the degree of reaction.[8][10]
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Baseline Acquisition: Record a background spectrum of the clean, dry ATR crystal.
-
Initial Spectrum (t=0): Cast a thin film of the un-crosslinked polymer/crosslinker mixture onto the ATR crystal and record the initial spectrum. If the reaction is solution-based, place a drop of the reaction mixture onto the crystal.
-
Identify Key Peaks: Clearly identify the azide peak (~2100 cm⁻¹) and the alkyne peak. Note that these may overlap; selecting a non-reacting peak (e.g., a carbonyl C=O stretch) as an internal standard is crucial for accurate quantification.
-
Reaction Monitoring: Initiate the crosslinking reaction (e.g., by adding the copper catalyst).
-
Data Acquisition: Record spectra at regular time intervals until the reaction reaches completion (i.e., the reactive peaks no longer decrease in intensity). For endpoint analysis, record the spectrum of the final, cured material.
-
Data Processing: Baseline-correct all spectra and measure the integrated area of the azide or alkyne peak and the internal standard peak.
Data Analysis & Interpretation:
The degree of conversion (p) can be calculated using the following formula, where A represents the peak area:
p(t) = 1 - [ (A_alkyne(t) / A_standard(t)) / (A_alkyne(0) / A_standard(0)) ]
A higher degree of conversion directly corresponds to a higher density of crosslinks formed.
Figure 2: Workflow for direct spectroscopic analysis of crosslinking conversion.
Raman Spectroscopy
Principle of Causality: Raman spectroscopy is complementary to FTIR and is particularly sensitive to symmetric, non-polar bonds. The carbon-carbon triple bond (C≡C) of the alkyne group exhibits a strong and sharp Raman scattering peak between 2100-2260 cm⁻¹ .[9][11][12] A key advantage of Raman is that water is a very weak Raman scatterer, making this technique ideal for monitoring crosslinking reactions in aqueous environments or hydrated hydrogels with minimal spectral interference.[13]
Protocol and analysis are analogous to FTIR , with the primary difference being the instrumentation. The intensity of the alkyne peak is monitored over time and normalized to an internal standard to determine the extent of the reaction.
Indirect Physical & Thermal Methods: Probing Network Properties
Indirect methods measure bulk properties of the material that are a direct consequence of the crosslink density. While they may not provide an absolute count of crosslinks, they are invaluable for comparative analysis, quality control, and understanding structure-property relationships.
Equilibrium Swelling Studies
Principle of Causality: A crosslinked polymer cannot dissolve in a good solvent; instead, it will absorb the solvent and swell to an equilibrium volume.[14] The extent of swelling is inversely proportional to the crosslink density: a tightly crosslinked network has less space for polymer chains to expand and accommodate solvent molecules, resulting in a low swelling ratio.[15][16] This relationship is described by the Flory-Rehner theory, which connects the swelling behavior to the average molecular weight between crosslinks (Mc).[17][18]
Experimental Protocol:
-
Sample Preparation: Prepare multiple samples of the crosslinked material of known initial dry weight (Wd).
-
Immersion: Immerse each sample in a suitable solvent (e.g., deionized water for hydrogels, toluene for non-polar polymers) in a sealed container.
-
Equilibration: Allow the samples to swell at a constant temperature until they reach equilibrium. This can take anywhere from hours to days. To verify equilibrium, weigh the samples periodically until a constant weight is achieved.[14]
-
Measure Swollen Weight: Remove the swollen sample, gently blot the surface to remove excess solvent, and immediately record the swollen weight (Ws).
-
Drying (Optional but Recommended): Dry the swollen samples to a constant weight to check for any mass loss due to leached, un-crosslinked polymer (the "sol fraction").
Data Analysis & Interpretation:
The degree of crosslinking is typically expressed in terms of the average molecular weight between crosslinks (Mc) or the crosslink density (ve), calculated using the Flory-Rehner equation.
| Parameter | Symbol | Description & Calculation |
| Mass Swelling Ratio | Qm | The ratio of swollen mass to dry mass. Qm = Ws / Wd |
| Polymer Volume Fraction | ν₂ | The volume fraction of the polymer in the swollen gel. ν₂ = (Wd / ρ_polymer) / [ (Wd / ρ_polymer) + (Ws - Wd) / ρ_solvent ] |
| Crosslink Density | ve | Moles of effective crosslinks per unit volume. Calculated via the Flory-Rehner equation. |
| Molecular Weight between Crosslinks | Mc | The average molecular weight of a polymer chain segment between two crosslink points. Mc = ρ_polymer / ve |
Flory-Rehner Equation: ve = -[ln(1 - ν₂) + ν₂ + χ₁ν₂²] / [V₁(ν₂¹ᐟ³ - ν₂/2)]
Where:
-
χ₁ is the Flory-Huggins polymer-solvent interaction parameter.
-
V₁ is the molar volume of the solvent.
A lower Mc value signifies a higher degree of crosslinking.
Figure 3: Standard workflow for determining crosslink density via swelling studies.
Differential Scanning Calorimetry (DSC)
Principle of Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[19] Crosslinking introduces constraints on the mobility of polymer chains. This restriction of motion means more thermal energy is required to induce the large-scale cooperative chain movements associated with the glass transition. Consequently, the glass transition temperature (Tg) increases with increasing crosslink density .[1][20][21] Additionally, if the crosslinking reaction is performed within the DSC, the exothermic heat released is directly proportional to the number of bonds formed, allowing for the calculation of the degree of cure.[19][22]
Experimental Protocol (Tg Measurement):
-
Sample Preparation: Accurately weigh 5-10 mg of the cured polymer into a DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Thermal Program:
-
First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg to erase any prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.
-
Second Heat: Heat the sample again at the same controlled rate (e.g., 10 °C/min). The Tg is determined from this second heating scan.
-
-
Data Analysis: The Tg is identified as the midpoint of the step-change in the heat flow curve. Compare the Tg of samples prepared with different amounts of crosslinker or cured for different durations.
Data Interpretation:
| Crosslinker Concentration | Expected Effect on Tg | Rationale |
| Low | Lower Tg | Fewer crosslinks, higher chain mobility. |
| High | Higher Tg | Densely crosslinked network, restricted chain mobility.[23] |
Thermogravimetric Analysis (TGA)
Principle of Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Covalent crosslinks are significantly stronger than the secondary forces (e.g., van der Waals) between linear polymer chains. A more densely crosslinked network requires more thermal energy to break the covalent bonds and initiate degradation. Therefore, a higher crosslink density generally leads to enhanced thermal stability , observed as a higher onset temperature of decomposition.[24][25][26]
Experimental Protocol:
-
Sample Preparation: Place a small, known amount of the cured material (5-10 mg) into a TGA pan.
-
Analysis: Heat the sample under a controlled atmosphere (typically nitrogen to prevent oxidative degradation) at a constant heating rate (e.g., 10 °C/min) up to a high temperature (e.g., 600-800 °C).
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (often defined as the temperature at which 5% mass loss occurs, Td₅). Compare the Td₅ values across different samples.
Data Interpretation: An increase in the decomposition temperature is a strong indicator of a more robust, highly crosslinked network.[26][27]
Summary and Method Selection
Choosing the appropriate method depends on the specific research question, available equipment, and the nature of the material.
| Method | Principle | Output | Pros | Cons |
| FTIR / Raman | Reactant group consumption | % Conversion | Direct, quantitative, can be used for real-time monitoring.[8] | Peak overlap can be an issue (FTIR); requires specific functional groups. |
| Swelling Study | Solvent uptake vs. network constraint | Mc, Crosslink Density | Simple, low-cost, widely used and understood.[1][14] | Indirect; depends on the Flory-Huggins parameter (χ₁), which can be difficult to find.[17][28] |
| DSC | Change in chain mobility | Glass Transition Temp (Tg) | Highly sensitive to network changes, excellent for QC.[20][22] | Indirect; relationship between Tg and absolute crosslink density is not always linear. |
| TGA | Thermal energy for bond scission | Decomposition Temp (Td) | Provides data on thermal stability, good for comparative analysis.[24] | Indirect, less sensitive than DSC for small changes in crosslink density. |
References
-
ResolveMass Laboratories Inc. (n.d.). Crosslinked Polymer Analysis. Retrieved from ResolveMass Laboratories Inc. website. [Link]
-
Kang, X., Yu, Y., Bao, Y., Cai, W., & Cui, S. (2015). Real time quantification of the chemical cross-link density of a hydrogel by in situ UV-vis spectroscopy. Polymer Chemistry, 6(23), 4240-4244. [Link]
-
Harrison, D. J. P., Yates, W. R., & Johnson, J. F. (1985). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. Journal of Macromolecular Science, Part C: Polymer Reviews, 25(4), 481-549. [Link]
-
Chen, S., et al. (2019). Differential Scanning Calorimetry for Quantitative Assessment of Corneal Crosslinking. Investigative Ophthalmology & Visual Science, 60(9), 5843-5843. [Link]
-
Ozay, S. G., et al. (2023). Educational series: characterizing crosslinked polymer networks. Polymer Chemistry. [Link]
-
Harrison, D. J. P., Yates, W. R., & Johnson, J. F. (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. ResearchGate. [Link]
-
(1968). Swelling estimates cross-link. ACS Publications. [Link]
-
Kang, X., Yu, Y., Bao, Y., Cai, W., & Cui, S. (2015). Real time quantification of the chemical cross-link density of a hydrogel by in situ UV-vis spectroscopy. RSC Publishing. [Link]
-
(2008). Methods for characterizing cross-linking density. Techniques de l'Ingénieur. [Link]
-
Vatalis, A. S., et al. (1999). Modulated-temperature differential scanning calorimetry: 15. Crosslinking in polyurethane–poly(ethyl methacrylate) interpenetr. Polymer, 40(19), 5423-5429. [Link]
-
Zatorski, J. M., Parker, E., Ellena, J. F., & Pompano, R. R. (n.d.). Quantifying Crosslinking Density of Photopolymerized Hydrogels with NMR. Abstracts. [Link]
-
ResearchGate. (2015). How can you measure the crosslink density of a hydrogel mixed with a crosslinker? ResearchGate. [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis of cross-linked polymers with glass... ResearchGate. [Link]
-
IUPAC. (n.d.). Crosslink Density of Rubbers. IUPAC. [Link]
-
Valentín, J. L., et al. (2008). Uncertainties in the Determination of Cross-Link Density by Equilibrium Swelling Experiments in Natural Rubber. Macromolecules, 41(13), 4717-4723. [Link]
-
Sienkiewicz, A., et al. (2017). Swelling effects in cross-linked polymers by thermogravimetry. ResearchGate. [Link]
-
Wilkie, C. A. (n.d.). Thermal Decomposition of Cross-linked Polybutadiene and its Copolymers. e-Publications@Marquette. [Link]
-
Zhang, Q., et al. (2010). Mechanistic Insights into Cu(I)-Catalyzed Azide−Alkyne “Click” Cycloaddition Monitored by Real Time Infrared Spectroscopy. The Journal of Physical Chemistry A, 114(33), 8865-8871. [Link]
-
Hedman, K., et al. (2012). Thermal Analysis Reveals Differential Effects of Various Crosslinkers on Bovine Annulus Fibrosis. PMC - NIH. [Link]
-
AZoM. (2018). Using Differential Scanning Calorimetry to Characterize Polymers. AZoM. [Link]
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Everything About Wood. (2017). Thermogravimetric study of some crosslinked copolymers based on poly(acrylonitrile-co-divinylbenzene). Everything About Wood. [Link]
-
Anirudhan, T. S., et al. (2018). Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. PubMed Central. [Link]
-
ResearchGate. (2023). Determination of crosslinking density of hydrogels prepared from microcrystalline cellulose. ResearchGate. [Link]
-
Franzen, S. (n.d.). Entering Raman's Realm. Spectroscopy Online. [Link]
-
ResearchGate. (n.d.). Infrared spectroscopy to follow the click reaction. ATR FTIR spectra of (a) peptide (VIHGW-(alkyne). ResearchGate. [Link]
-
YouTube. (2023). Swelling Test Explained: How to Measure Crosslink Density. YouTube. [Link]
-
MDPI. (2024). Polymer Crosslinked Activated Carbon Pellets for Dye Adsorption. MDPI. [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) of our crosslinked networks... ResearchGate. [Link]
-
Nakano, S., et al. (2021). Changes of C≡C Triple Bond Vibration that Disclosed Non-Canonical Cytosine Protonation in i-Motif-Forming Oligodeoxynucleotides. ACS Omega, 6(47), 31693-31699. [Link]
-
(n.d.). Chapter 5. IR Spectroscopy and Raman Scattering. Course Website. [Link]
-
ResearchGate. (n.d.). FTIR spectra of azide–alkyne click copolymerization of p‐BAB with PBP... ResearchGate. [Link]
-
RSC Publishing. (2017). Photocatalytic copper-catalyzed azide–alkyne cycloaddition click reaction with Cu(II) coordination polymer. RSC Publishing. [Link]
-
Nanoscience Instruments. (2018). Example Raman Lab: Exploring Chemical Bonding Using Raman Spectroscopy. Nanoscience Instruments. [Link]
-
ResearchGate. (n.d.). Raman spectra of the C≡C triple bond stretching band of the PDAs... ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Reaction Yields with Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when using Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with this compound has a very low or no yield. What are the primary factors I should investigate?
When faced with a low-yielding reaction, a systematic approach is crucial. The primary suspects in a CuAAC reaction are the catalyst's activity, the integrity of your reagents, and the reaction environment.
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)). It is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by atmospheric oxygen.[1][2] To counteract this, a reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to maintain copper in its active +1 oxidation state.[3][4]
-
Reagent Purity and Integrity: The purity of your azide, this compound, and solvents is paramount. Impurities can chelate the copper catalyst or participate in side reactions.[1] It is critical to use high-purity reagents and anhydrous solvents. Furthermore, the sodium ascorbate solution should always be prepared fresh, as it is prone to degradation.[1]
-
Oxygen Contamination: Dissolved oxygen in your solvents is a primary culprit for catalyst inactivation.[3] Therefore, it is highly recommended to degas all solvents prior to use by sparging with an inert gas like argon or nitrogen.[4] For particularly sensitive reactions, working under a complete inert atmosphere in a glovebox is advisable.[4]
Q2: I suspect my copper catalyst is the issue. How can I ensure its activity throughout the reaction?
Maintaining a sufficient concentration of active Cu(I) is the cornerstone of a successful CuAAC reaction. Here’s how to ensure your catalyst remains active:
-
Use a Stabilizing Ligand: Nitrogen-based ligands are essential for stabilizing the Cu(I) catalyst, preventing its oxidation and precipitation, and increasing its solubility.[4] Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which is ideal for bioconjugation reactions.[4][5]
-
In Situ Generation of Cu(I): The most common and reliable method is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[2] Sodium ascorbate is the preferred reducing agent for this purpose.[3]
-
Freshly Prepared Reducing Agent: Always use a freshly prepared solution of sodium ascorbate. This solution is susceptible to air oxidation, and its efficacy diminishes over time.[1][6]
Q3: Could the multivalent nature of this compound be contributing to the low yield due to steric hindrance?
Yes, steric hindrance can be a significant factor, especially when working with a multivalent scaffold like this compound and potentially bulky azide partners.
-
Understanding the Steric Challenge: As the reaction proceeds and triazole rings are formed on the scaffold, the increasing steric bulk can hinder the approach of subsequent azide molecules to the remaining alkyne arms.[7] This can lead to incomplete reactions and a mixture of partially reacted products.
-
Strategies to Overcome Steric Hindrance:
-
Increase Reaction Time and Temperature: Allowing the reaction to proceed for a longer duration (e.g., 24 hours) or gently heating the reaction (e.g., to 40-60°C) can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[7]
-
Optimize Reagent Stoichiometry: A slight excess of the azide partner can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.
-
Choice of Ligand: Some ligands can create a more open coordination sphere around the copper atom, making it more accessible to sterically demanding substrates. Experimenting with different ligands could be beneficial.[4]
-
Q4: What is the optimal order of addition for the reagents, and how critical is it?
The order of reagent addition is critical to prevent premature side reactions and ensure the formation of the active catalytic species. A generally accepted and effective procedure is as follows:
-
Premix Catalyst and Ligand: In a separate vial, prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[4] This allows for the formation of the stable copper-ligand complex.
-
Combine Substrates: In the main reaction vessel, dissolve your this compound and the azide-containing molecule in the degassed solvent.
-
Add Catalyst Complex: Add the premixed catalyst-ligand solution to the substrate mixture.
-
Initiate with Reducing Agent: The final step is to add the freshly prepared sodium ascorbate solution to initiate the reaction.[4]
Adding the ascorbate last is crucial. Its premature addition can lead to the rapid reduction of uncomplexed Cu(II), which may result in the formation of insoluble copper species and catalyst deactivation.[4]
Q5: Are there specific solvent considerations for reactions involving this compound?
The choice of solvent is important for solubility of all reactants and for reaction efficiency.
-
Solubility: this compound contains both hydrophobic (alkyne) and hydrophilic (amide, ether) moieties. For a PEGylated version of this molecule, water solubility is enhanced.[8] A variety of solvents are effective for CuAAC, including water, DMSO, DMF, THF, and mixtures thereof.[4] For biological applications, aqueous buffers are often used.
-
Solvent Effects on Reaction Rate: The reaction rate can be influenced by the solvent. Water is often an excellent choice and can accelerate the reaction.[4] If solubility is an issue, a co-solvent such as DMSO or DMF can be used.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in your CuAAC reactions.
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, Cu(II) can catalyze the oxidative coupling of terminal alkynes to form diynes. [3]This is a common side reaction that consumes your starting material. It can be minimized by thoroughly degassing solvents and using an adequate amount of reducing agent.
-
Reaction with Other Functional Groups: While the azide and alkyne groups are largely bioorthogonal, strong copper-chelating groups like thiols on your azide-containing molecule can sequester the copper catalyst, inhibiting the reaction. [3]
Purification Considerations
The purification of the final multivalent product can be challenging due to the potential for a mixture of partially and fully reacted species.
-
Size Exclusion Chromatography (SEC): If there is a significant size difference between your starting materials and the final product, SEC can be an effective purification method.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating molecules based on hydrophobicity. A gradient elution method will likely be necessary to achieve good separation.
-
Dialysis/Ultrafiltration: For large biomolecule conjugates, dialysis or ultrafiltration can be used to remove small molecule reagents like excess catalyst, ligand, and reducing agent.
References
-
Presolski, S. J., Hong, V. P., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]
- Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
-
ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link]
-
Presolski, S. J., Hong, V., & Fokin, V. V. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. Available from: [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
-
ResearchGate. (n.d.). Effects of Different Amines and Acids on CuAAC. Retrieved from [Link]
-
Liu, Q., et al. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Molecules, 28(6), 2695. Available from: [Link]
-
ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. The Journal of Organic Chemistry, 87(9), 5975–5984. Available from: [Link]
-
Debets, M. F., et al. (2020). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Accounts of chemical research, 53(1), 171–182. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Interchim. (n.d.). Click chemistry Activators. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2021). Iterative click reactions using trivalent platforms for sequential molecular assembly. Chem. Commun., 57, 10765-10768. Available from: [Link]
-
ResearchGate. (n.d.). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Retrieved from [Link]
-
PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic chemistry, 146, 107293. Available from: [Link]
-
Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. Available from: [Link]
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- 2. broadpharm.com [broadpharm.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
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- 6. researchgate.net [researchgate.net]
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- 8. Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane | BroadPharm [broadpharm.com]
"optimizing catalyst concentration for Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane click reactions"
Prepared by: Senior Application Scientist, Advanced Materials Division
This guide is designed for researchers, scientists, and drug development professionals working with Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane and similar tetra-functional alkynes in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. The unique tetravalent structure of this core molecule presents specific challenges and opportunities, particularly in the formation of polymers and cross-linked networks. Catalyst concentration is the most critical parameter for controlling reaction kinetics, network formation, and the properties of the final product. This document provides in-depth FAQs, troubleshooting protocols, and expert insights to help you achieve consistent and optimal results.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the CuAAC reaction, with a special focus on its application to tetra-functional systems.
Q1: What is the recommended starting catalyst system for reacting a tetra-alkyne like this compound?
The most robust and widely used catalyst system for CuAAC is the in situ generation of the active Copper(I) species from a Copper(II) salt and a reducing agent.[1][2]
-
Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is the standard choice. It is inexpensive, stable, and highly soluble in water and other polar solvents.
-
Reducing Agent: Sodium ascorbate is the preferred reducing agent. It efficiently reduces Cu(II) to the catalytically active Cu(I) state and scavenges oxygen, which can otherwise oxidize and deactivate the catalyst.[2][3] A slight excess should be used to maintain a reducing environment.[1]
-
Ligand: For a tetra-functional system, using a ligand is not just recommended, it is critical for achieving controlled and reproducible results.
Q2: Why is a ligand so important for this specific reaction, and which one should I choose?
With four alkyne groups, your molecule is designed for polymerization or network formation. Without a ligand, the Cu(I) catalyst is unstable, prone to oxidation and disproportionation, leading to uncontrolled reaction rates and premature gelation. Ligands stabilize the active Cu(I) oxidation state, increase its effective concentration, and accelerate the reaction in a controlled manner.[4][5][6][7]
-
Recommended Ligand: For aqueous or mixed aqueous/organic systems, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is an excellent first choice. It is water-soluble and has been shown to be highly effective in accelerating the reaction and protecting biomolecules from oxidative damage.[3]
-
Alternative for Organic Solvents: TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a highly effective ligand, particularly in organic solvents, and was one of the first developed to protect the catalyst.[2]
A ligand-to-copper ratio of 2:1 to 5:1 is often recommended to ensure the copper remains fully complexed and active.[3][8][9]
Q3: What is the optimal order for adding reagents?
The order of addition is crucial to prevent the formation of inactive copper species.[10] The following sequence is strongly recommended:
-
In a separate vial, prepare the catalyst complex by mixing the aqueous solutions of CuSO₄ and the ligand (e.g., THPTA). Allow them to complex for a few minutes.[3][10]
-
In the main reaction vessel, dissolve your Tetra-alkyne and the corresponding azide component in the chosen solvent system.
-
Add the pre-mixed Cu/ligand solution to the reaction vessel.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate .[3]
Causality: Adding the ascorbate last ensures that the Cu(II) is not reduced to Cu(I) until it is already protected by the ligand. Adding ascorbate directly to CuSO₄ can cause the precipitation of insoluble Cu(I) species, effectively removing the catalyst from the reaction.
Q4: How does the tetra-functional nature of my alkyne scaffold impact catalyst concentration choices?
Unlike a simple bioconjugation with a mono-alkyne, your system will form a polymer network. The point at which the mixture transitions from a liquid to a solid (the "gel point") is highly dependent on the reaction rate.
-
High Catalyst Concentration: Leads to a very fast reaction, causing rapid gelation at a low degree of monomer conversion. This can trap unreacted starting material within a poorly formed network, resulting in a brittle and heterogeneous material.
-
Low Catalyst Concentration: Slows the reaction, allowing polymer chains to grow longer and more uniformly before they cross-link into a network. This typically leads to a more homogeneous and mechanically robust material, with the gel point occurring at a higher degree of conversion.
Therefore, optimizing catalyst concentration is a balancing act: it must be high enough to drive the reaction to completion in a reasonable timeframe but low enough to prevent premature, uncontrolled gelation.
Section 2: Troubleshooting Guide for Catalyst Optimization
This guide addresses specific issues you may encounter, with a focus on resolving them by adjusting catalyst-related parameters.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction is very slow, stalls, or shows low conversion. | 1. Insufficient Active Catalyst: The initial concentration may be too low for your specific substrates, or the catalyst has been deactivated.[11] 2. Catalyst Oxidation: Dissolved oxygen in the solvents is oxidizing the active Cu(I) to inactive Cu(II).[11] 3. Catalyst Sequestration: If your azide component contains chelating groups (e.g., thiols, some heterocycles), they can bind to and sequester the copper catalyst.[8][9] | 1. Increase Catalyst Loading: Systematically increase the CuSO₄/Ligand/Ascorbate concentration (e.g., from 0.5 mol% to 2 mol% to 5 mol% relative to alkyne groups). 2. Degas Solvents: Thoroughly sparge all solvents with an inert gas (N₂ or Ar) before use. Maintain an inert atmosphere over the reaction. Ensure your sodium ascorbate solution is freshly prepared. 3. Use Excess Catalyst/Ligand: Increase the equivalents of the Cu/ligand complex. In some cases, adding a sacrificial metal like Zn(II) can occupy the chelating sites, leaving the copper free to catalyze the reaction.[8][9] |
| Premature gelation or formation of insoluble precipitates. | 1. Catalyst Concentration Too High: The reaction is proceeding too quickly, leading to an uncontrolled network formation before polymer chains can properly form. 2. Poor Solubility: As the polymer network forms, it may precipitate from a solvent that was suitable for the monomers. | 1. Reduce Catalyst Concentration: Lower the catalyst loading significantly (e.g., start at 0.1 mol% per alkyne group). 2. Control Reagent Addition: Use a syringe pump to slowly add the catalyst solution or one of the monomers over several hours. This keeps the instantaneous concentration of reactive species low. 3. Lower Temperature: Running the reaction at a lower temperature (e.g., 4 °C or 15 °C instead of room temperature) will slow the kinetics.[10] 4. Re-evaluate Solvent System: Use a solvent mixture that is known to be good for both the monomers and the resulting polymer. For example, a mixture of DMSO/water or DMF/water can help maintain solubility.[8][9] |
| Inconsistent results and poor reproducibility between batches. | 1. Oxygen Contamination: The most common culprit. The amount of dissolved oxygen can vary significantly between experiments. 2. Reagent Stability: Sodium ascorbate solutions are not stable and oxidize over time. The purity of starting materials may vary. 3. Inconsistent Procedure: Minor variations in the order of addition or timing can have a large impact. | 1. Standardize Degassing: Implement a strict and consistent protocol for degassing all solvents and the reaction vessel. 2. Use Fresh Solutions: Always prepare the sodium ascorbate solution immediately before use.[10] Use high-purity reagents. 3. Adopt a Strict Protocol: Follow the recommended order of addition precisely every time. Mix reagents for a consistent amount of time before initiation. |
| Final polymer is colored blue or green after workup. | 1. Trapped Copper Ions: The polymer network has physically trapped copper ions, which cannot be removed by simple washing. | 1. Use Chelating Washes: After the reaction is complete, swell the polymer material in a solution containing a strong chelating agent like EDTA (0.5 M, buffered to pH 8).[12][13][14] 2. Ammonium Hydroxide/Chloride Wash: Washing with a basic ammonium solution can form water-soluble copper-ammonia complexes, which can then be washed away.[12] 3. Use Scavenger Resins: If the product is soluble, stirring with a copper-scavenging resin (e.g., Chelex 100) and then filtering is a highly effective method.[12][15] |
Section 3: Experimental Protocols & Workflows
Protocol 3.1: General Starting Conditions for Tetra-Alkyne CuAAC Polymerization
This protocol is a robust starting point. Note: Mol% of catalyst is defined relative to the total number of alkyne functional groups.
-
Stock Solutions:
-
Tetra-Alkyne: 10 mM solution in DMSO.
-
Di-Azide Linker: 20 mM solution in DMSO (to achieve a 1:1 alkyne:azide functional group ratio).
-
CuSO₄: 20 mM in deionized water.
-
THPTA Ligand: 50 mM in deionized water.
-
Sodium Ascorbate (NaAsc): 100 mM in deionized water (prepare fresh).
-
-
Reaction Setup (for a 1 mL final volume, targeting 1 mol% Cu):
-
To a 4 mL vial equipped with a stir bar, add:
-
250 µL of Tetra-Alkyne solution (2.5 µmol of molecule, 10 µmol of alkyne groups).
-
500 µL of Di-Azide Linker solution (10 µmol of molecule, 20 µmol of azide groups - adjust as needed for your specific linker).
-
Adjust solvent volume to bring the total to ~950 µL.
-
-
Seal the vial and sparge the solution with Argon or Nitrogen for 15 minutes.
-
In a separate microcentrifuge tube, prepare the catalyst complex:
-
Mix 5 µL of CuSO₄ solution (0.1 µmol) with 4 µL of THPTA solution (0.2 µmol). Vortex briefly. This provides a 1 mol% Cu loading and a 2:1 ligand:Cu ratio.
-
-
Add the 9 µL of catalyst complex to the reaction vial.
-
Initiate the reaction by adding 50 µL of the freshly prepared NaAsc solution (5 µmol).
-
Keep the reaction under an inert atmosphere and stir at room temperature. Monitor for gelation or viscosity changes.
-
Protocol 3.2: Screening for Optimal Catalyst Concentration
Set up parallel reactions as described in 3.1, but vary the amount of catalyst complex added.
-
Reaction 1 (0.2 mol% Cu): 1 µL CuSO₄ + 0.8 µL THPTA
-
Reaction 2 (1 mol% Cu): 5 µL CuSO₄ + 4 µL THPTA
-
Reaction 3 (5 mol% Cu): 25 µL CuSO₄ + 20 µL THPTA
Monitor each reaction for the time to gelation and the final product yield/quality after workup. This will quickly reveal the optimal catalyst window for your specific system.
Workflow Visualization
Caption: A troubleshooting workflow for optimizing CuAAC catalyst concentration.
Section 4: Data Presentation & Mechanistic Insights
Table 1: Recommended Starting Catalyst Concentrations for Tetra-Alkyne Systems
| Application Goal | Recommended [Cu] Range (mol% per alkyne) | Ligand:Cu Ratio | Key Considerations |
| Formation of Soluble, High MW Polymers | 0.1% - 0.5% | 3:1 to 5:1 | Use dilute monomer concentrations. Slower reaction is desired to build linear chains before cross-linking. |
| Controlled Hydrogel Formation | 0.5% - 2.0% | 2:1 to 3:1 | This range often provides a good balance, allowing for high conversion before the gel point is reached. |
| Rapid Curing / Material Setting | 2.0% - 10.0% | 1:1 to 2:1 | For applications where fast setting is required. Expect a more heterogeneous network structure. |
| Systems with Catalyst-Inhibiting Groups | 5.0% - 15.0% | 2:1 to 5:1 | A large excess of the Cu/ligand complex may be needed to overcome sequestration by functional groups on the azide linker.[8][9] |
Mechanism Visualization
The following diagram illustrates the simplified catalytic cycle and emphasizes the critical roles of the ligand and reducing agent.
Caption: Simplified CuAAC catalytic cycle showing catalyst activation and deactivation pathways.
References
-
Current Protocols in Chemical Biology. (n.d.). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Current Protocols in Chemical Biology. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. [Link]
-
Reddit r/Chempros. (2022). "Best method for removing Cu(I) from Org compounds". [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. [Link]
-
Wikipedia. (n.d.). "Click chemistry". [Link]
-
Díez-González, S., & Marion, N. (2011). THE USE OF LIGANDS IN COPPER-CATALYZED [3+2] AZIDE-ALKYNE CYCLOADDITION. Semantic Scholar. [Link]
-
Díez-González, S., & Marion, N. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Bentham Science Publishers. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. Pharmaceutical Research, 25(1), 231-236. [Link]
-
Organic Chemistry Portal. (n.d.). "Click Chemistry Azide-Alkyne Cycloaddition". [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
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- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click reaction ligands | BroadPharm [broadpharm.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. tcichemicals.com [tcichemicals.com]
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- 10. benchchem.com [benchchem.com]
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"preventing side reactions of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane in solution"
Technical Support Center: Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this tetra-functional alkyne crosslinker. Our focus is to help you mitigate and prevent common side reactions to ensure the success and reproducibility of your experiments.
The core structure of this molecule features four terminal alkyne (prop-2-ynyl) groups, which are the primary sites of both desired and undesired reactivity. This guide is centered on managing the chemistry of these groups, particularly in the context of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," a common application for such multi-functionalized molecules.
Part 1: Troubleshooting Guide for Common Side Reactions
This section addresses specific issues you may encounter, their underlying causes, and actionable solutions to get your experiment back on track.
Issue 1: Low Yield of Desired Product & Presence of High Molecular Weight Byproducts
Symptom: Your reaction yields are consistently low, and analysis (e.g., by LC-MS, GPC, or SDS-PAGE) shows the formation of unintended dimers, oligomers, or polymers of your starting alkyne material.
Probable Cause: Alkyne Homocoupling (Glaser Coupling)
The most common side reaction for terminal alkynes, especially in the presence of copper catalysts, is oxidative homocoupling, known as the Glaser coupling.[1][2] This reaction links two alkyne molecules together, forming a 1,3-diyne. With a tetra-functional starting material like yours, this can quickly lead to the formation of a complex mixture of oligomers and crosslinked polymers, consuming your starting material and reducing the yield of the intended product.[3] This process is promoted by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II), a key species in the Glaser coupling pathway.[4][5]
Solutions:
-
Implement Rigorous Anaerobic Conditions: Oxygen is the primary driver of Glaser coupling.[4][6]
-
Solvent Degassing: Before use, thoroughly degas all solvents (including water, buffers, and organic solvents). The three most effective methods are:
-
Freeze-Pump-Thaw: Perform at least three cycles for maximum oxygen removal.
-
Sparging: Bubble a stream of inert gas (argon or high-purity nitrogen) through the solvent for 30-60 minutes.[4]
-
Sonication under Vacuum: An alternative for smaller volumes.
-
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of argon or nitrogen using a Schlenk line or a glovebox.[7]
-
-
Optimize Catalyst and Reagent Concentrations:
-
Use a Reducing Agent: Always include a reducing agent in your reaction mixture to maintain copper in its active Cu(I) state and prevent the accumulation of Cu(II).[8][9] Sodium ascorbate is the most common choice and should be prepared as a fresh solution immediately before use.[8][10] A 3- to 10-fold excess relative to the copper catalyst is recommended.[11]
-
Add a Stabilizing Ligand: A ligand is critical for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the desired CuAAC reaction.[12][13] For aqueous or biological systems, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[14][15] Use a ligand-to-copper ratio of at least 2:1, with 5:1 often providing superior protection for sensitive biomolecules.[5][10]
-
Control Reactant Concentrations: High concentrations of the alkyne can favor the statistically more probable homocoupling.[7] If possible, performing the reaction under more dilute conditions can suppress this side reaction.
-
-
Order of Reagent Addition: The sequence of adding reagents is crucial. A recommended protocol is:
-
Prepare a premixed solution of your copper source (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[13]
-
Add this catalyst-ligand complex to the solution containing your azide and the tetra-alkyne compound.
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[13]
-
Rationale: Premixing the copper and ligand protects the catalyst. Adding the ascorbate last ensures the reaction starts under optimal reducing conditions, minimizing the window for Cu(II) formation and subsequent Glaser coupling.[10]
-
Issue 2: Degradation of Biological Substrates (Proteins, Peptides)
Symptom: When conjugating the tetra-alkyne to a biological molecule, you observe protein aggregation, precipitation, or loss of biological activity.
Probable Cause: Reactive Oxygen Species (ROS) Generation
The combination of a copper catalyst and a reducing agent like sodium ascorbate, in the presence of any residual oxygen, can generate reactive oxygen species (ROS) such as superoxide and hydroxyl radicals.[10][16] These highly reactive species can lead to oxidative damage of sensitive amino acid residues (e.g., methionine, cysteine, histidine, arginine), causing protein cross-linking, aggregation, and loss of function.[12][16]
Solutions:
-
Thorough Deoxygenation: As with preventing Glaser coupling, minimizing dissolved oxygen is the first and most critical step to reduce ROS formation.[11][16]
-
Use a Biocompatible Ligand: Use a protective, water-soluble ligand like THPTA. The ligand not only stabilizes the Cu(I) but also helps to shield the biomolecule from the catalyst and can act as a sacrificial reductant, further minimizing ROS-induced damage.[5][15]
-
Include a ROS Scavenger: Adding aminoguanidine to the reaction mixture can help intercept and neutralize reactive byproducts from ascorbate oxidation, thereby protecting sensitive protein side chains like arginine and lysine.[10][11]
-
Optimize Reaction Time and Temperature: Run the reaction at the lowest practical temperature (e.g., 4 °C or room temperature) and for the shortest time necessary to achieve sufficient conversion.[16] Monitor the reaction progress to avoid unnecessarily long exposure to catalytic conditions.
Issue 3: Reaction Stalls or Fails to Initiate
Symptom: Despite adding all reagents, the reaction shows little to no product formation over time.
Probable Causes & Solutions:
-
Inactive Catalyst: The Cu(I) catalyst is essential. If it has been oxidized to Cu(II) and the reducing agent is depleted or degraded, the reaction will stop.[8]
-
Solution: Ensure your sodium ascorbate solution is freshly prepared from solid just before the experiment.[8] Confirm that your deoxygenation procedures are effective.
-
-
Inaccessible Reactive Groups: If you are conjugating to a large biomolecule, the azide or alkyne groups may be buried within its tertiary structure.[14]
-
Inhibitory Buffer Components: Certain common buffer components can interfere with the copper catalyst.
-
Incorrect pH: The reaction is pH-sensitive. The optimal range is typically between pH 6.5 and 8.0.[10][16]
-
Solution: Verify and adjust the pH of your reaction mixture. At low pH, the triazole product can be protonated, which can interfere with catalysis. At high pH, side reactions can become more prevalent.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I store solutions of this compound? A1: For long-term storage, it is best to store the compound as a solid or a concentrated stock solution in an anhydrous, amine-free solvent (e.g., DMSO, DMF) at -20°C or -80°C under an inert atmosphere. For working solutions, especially in aqueous buffers, it is recommended to prepare them fresh to avoid potential hydrolysis of the amide bonds under non-neutral pH conditions over extended periods. While typical amides are quite stable, highly strained or unusual structures can be more susceptible to hydrolysis.[17]
Q2: Can the N-propargyl amide group itself undergo side reactions? A2: Yes, under basic conditions, N-propargyl amides can potentially isomerize to form more stable allenamides or ynamides.[18][19] This is a reversible equilibrium-driven process.[20] To avoid this, maintain a neutral to slightly acidic pH during storage and handling, and avoid exposing the compound to strong bases for prolonged periods unless this isomerization is the desired outcome.
Q3: What analytical techniques are best for monitoring the reaction and identifying side products? A3: A combination of techniques is ideal.
-
For Small Molecules: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS) is excellent for monitoring the consumption of starting materials and the formation of the desired product and small-molecule side products like the Glaser coupling dimer.
-
For Bioconjugates: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can visualize the shift in molecular weight as the tetra-alkyne crosslinks proteins. Size Exclusion Chromatography (SEC) is useful for detecting aggregation. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry can confirm the mass of the final conjugate.
Q4: Is it possible to reverse the Glaser homocoupling side reaction? A4: No, the formation of the C-C bond in the 1,3-diyne product of Glaser coupling is irreversible under typical CuAAC conditions. The best strategy is prevention through the rigorous exclusion of oxygen and the use of appropriate reducing agents and ligands.[21]
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Deoxygenated CuAAC Reaction
This protocol provides a robust starting point for conjugating the tetra-alkyne compound while minimizing side reactions.
-
Prepare Stock Solutions:
-
Tetra-Alkyne: Prepare a 10 mM stock in anhydrous DMSO.
-
Azide Component: Prepare a 10-50 mM stock in water or DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock in deionized water.
-
THPTA Ligand: Prepare a 100 mM stock in deionized water.
-
Sodium Ascorbate: Prepare this solution fresh every time. Dissolve solid sodium ascorbate in deionized water to make a 100 mM stock.
-
-
Deoxygenate Solutions: Thoroughly degas the reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4), the azide solution, and the freshly prepared sodium ascorbate solution by sparging with argon for at least 20 minutes.
-
Reaction Assembly (Example for a 1 mL final volume):
-
In an argon-purged reaction tube, add your azide-containing molecule in 800 µL of deoxygenated buffer.
-
Add 10 µL of the 10 mM tetra-alkyne stock solution (Final conc: 100 µM).
-
Prepare the catalyst premix: In a separate tube, mix 25 µL of 100 mM THPTA with 5 µL of 20 mM CuSO₄. Vortex briefly. (Final conc: 2.5 mM THPTA, 100 µM Cu).
-
Add the 30 µL of catalyst premix to the main reaction tube.
-
Initiate the reaction by adding 50 µL of the 100 mM deoxygenated sodium ascorbate solution (Final conc: 5 mM).
-
Seal the tube, vortex gently, and allow the reaction to proceed at room temperature, protected from light if using fluorescent molecules.
-
-
Monitoring and Purification: Monitor reaction progress by LC-MS or another appropriate technique. Once complete, purify the conjugate using a suitable method like dialysis, SEC, or spin filtration to remove the catalyst and excess reagents.[16]
Visual Diagrams
Caption: Desired CuAAC reaction versus the undesired Glaser coupling side reaction.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
References
-
ResearchGate.
-
Jena Bioscience.
-
PMC - PubMed Central.
-
Eindhoven University of Technology Research Portal.
-
BenchChem.
-
BenchChem.
-
BenchChem.
-
BenchChem.
-
ACS Publications.
-
Wikipedia.
-
BenchChem.
-
BenchChem.
-
BenchChem.
-
PMC - NIH.
-
Alfa Chemistry.
-
ResearchGate.
-
Beilstein Journals.
-
PubMed.
-
BenchChem.
-
PubMed.
-
ResearchGate.
-
Organic Chemistry Portal.
-
PubMed.
-
Wikipedia.
-
Organic Chemistry Portal.
-
BroadPharm.
-
BOC Sciences.
-
PMC - NIH.
-
PubMed.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. research.tue.nl [research.tue.nl]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Requirement for an oxidant in Pd/Cu co-catalyzed terminal alkyne homocoupling to give symmetrical 1,4-disubstituted 1,3-diynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides [beilstein-journals.org]
- 19. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Mechanical Properties of Hydrogels from Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrogels derived from Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize the mechanical properties of your hydrogels for advanced applications.
I. Understanding the Fundamentals: Hydrogel Formation and Mechanical Properties
Hydrogels are three-dimensional, water-swollen polymer networks.[1] Their mechanical properties, such as stiffness and elasticity, are critical for their application in areas like tissue engineering and drug delivery.[2][3] The hydrogels discussed here are formed from this compound, a four-arm precursor molecule. The propargyl groups at the end of each arm are key to forming a crosslinked network, typically through a "click" reaction with an azide-functionalized crosslinker.[4][5] This specific and efficient reaction allows for the formation of a homogenous hydrogel network.[6]
The mechanical strength of these hydrogels is primarily determined by the crosslinking density of the polymer network.[7] A higher crosslinking density generally results in a stiffer and less swellable hydrogel.[7] Conversely, a lower crosslink density leads to a softer and more flexible material.[7]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and characterization of your hydrogels.
Problem 1: Incomplete or Slow Gelation
Symptoms:
-
The hydrogel precursor solution remains liquid or forms a very weak gel after the expected reaction time.
-
Gelation time is significantly longer than anticipated.[8]
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Inefficient Click Reaction | The azide-alkyne cycloaddition, while generally efficient, can be slow without proper catalysis or if reactants are impure.[3] | For copper-catalyzed reactions (CuAAC): Ensure the freshness of the copper(I) source and the reducing agent (e.g., sodium ascorbate). Consider increasing the catalyst concentration, but be mindful of potential cytotoxicity.[9] For strain-promoted azide-alkyne cycloaddition (SPAAC): Use a more reactive cyclooctyne derivative if kinetics are too slow.[9] |
| Incorrect Stoichiometry | An imbalance in the molar ratio of propargyl groups to azide groups will result in unreacted functional groups and a poorly formed network. | Carefully calculate and measure the molar equivalents of the this compound and the azide crosslinker. A 1:1 ratio of reactive groups is typically optimal. |
| Low Precursor Concentration | If the total polymer concentration is too low, the polymer chains are too far apart to form a continuous network.[10] | Increase the weight/volume percentage of the precursor and crosslinker in the solution. |
| Presence of Inhibitors | Certain impurities in your reagents or solvent can interfere with the click reaction. | Use high-purity reagents and solvents. If using a copper catalyst, be aware that some buffers or media components can chelate copper, rendering it inactive. |
Problem 2: Hydrogel is Too Soft or Mechanically Weak
Symptoms:
-
The formed hydrogel is fragile and breaks easily upon handling.
-
Rheological measurements show a low storage modulus (G').
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Low Crosslinking Density | The mechanical strength of a hydrogel is directly related to its crosslinking density.[7] | Increase the concentration of the crosslinking agent or use a crosslinker with a higher number of azide groups. You can also increase the overall polymer concentration. |
| Inhomogeneous Network Formation | Spatial variations in the concentration of precursors during gelation can lead to a mechanically weak network.[7] | Ensure thorough mixing of the precursor and crosslinker solutions before initiating gelation. Allow the gelation to proceed undisturbed. |
| Hydrogel Swelling | Excessive swelling can decrease the polymer volume fraction and thus the mechanical strength. | Modify the hydrogel with hydrophobic components to reduce water uptake or increase the initial polymer concentration. |
Problem 3: Inconsistent Mechanical Properties Between Batches
Symptoms:
-
Significant variation in stiffness or elasticity measurements for hydrogels prepared under supposedly identical conditions.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Variability in Reagent Quality | Different batches of precursors or crosslinkers may have slight variations in purity or functionalization. | Purchase reagents from a reliable supplier and, if possible, use the same batch for a series of experiments. Characterize the degree of functionalization of your precursors if you suspect variability. |
| Inconsistent Gelation Conditions | Small changes in temperature, pH, or reaction time can affect the final network structure.[3] | Standardize all aspects of your protocol, including solution preparation, mixing, and gelation conditions. Use a temperature-controlled environment for gelation. |
| Inaccurate Measurements | Improper sample preparation for mechanical testing can lead to erroneous results. | Ensure consistent sample geometry and loading conditions during rheological measurements.[1] |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for crosslinking hydrogels from this compound?
A1: The primary crosslinking mechanism is the azide-alkyne Huisgen cycloaddition, a type of "click chemistry".[9] The terminal alkyne (propargyl) groups on the this compound react with azide groups on a crosslinker molecule to form a stable triazole linkage.[9] This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne is used (SPAAC).[9]
Q2: How can I control the stiffness of my hydrogel?
A2: The stiffness of your hydrogel, often measured as the storage modulus (G'), can be controlled by several factors:
-
Polymer Concentration: Increasing the total polymer concentration will generally increase the stiffness.[10]
-
Crosslinker Concentration: A higher concentration of the azide crosslinker will lead to a higher crosslinking density and a stiffer gel.
-
Molecular Weight of Precursors: Using lower molecular weight precursors can lead to a denser network and higher stiffness for a given weight concentration.
Q3: My application is sensitive to copper. Can I still form a hydrogel?
A3: Yes, you can use copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9] This involves using a strained cyclooctyne derivative as the crosslinker instead of a simple azide. The ring strain in the cyclooctyne allows the reaction to proceed efficiently without the need for a copper catalyst.[9]
Q4: How does the architecture of the this compound affect the hydrogel properties?
A4: The tetra-functional (four-arm) structure of this precursor allows for the formation of a well-defined and homogenous network structure when reacted with a suitable crosslinker.[7] This homogeneity contributes to the hydrogel's mechanical robustness and predictable properties compared to hydrogels formed from linear polymers.[7]
Q5: What are the key parameters to report when describing the mechanical properties of my hydrogel?
A5: When reporting on the mechanical properties, you should include:
-
Storage Modulus (G') and Loss Modulus (G''): These are obtained from rheological measurements and describe the elastic and viscous properties of the hydrogel, respectively.
-
Compressive Modulus: This is a measure of the hydrogel's resistance to compression.
-
Swelling Ratio: This indicates the amount of water the hydrogel can absorb and is an important factor influencing mechanical properties.
IV. Experimental Protocols and Data
Protocol 1: Synthesis of a Hydrogel via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Azide-functionalized crosslinker (e.g., a multi-arm PEG-azide)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare a stock solution of this compound in PBS.
-
Prepare a stock solution of the azide-functionalized crosslinker in PBS.
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate in deionized water.
-
In a microcentrifuge tube, combine the this compound solution and the azide-crosslinker solution to achieve the desired final polymer concentration and a 1:1 molar ratio of alkyne to azide groups. Mix thoroughly.
-
Add the sodium ascorbate solution to the mixture, followed immediately by the CuSO4 solution. The final concentration of the catalyst and reducing agent should be optimized for your system but are typically in the low millimolar range.
-
Vortex the solution briefly and allow it to gel at room temperature or 37°C. Gelation time can range from minutes to an hour depending on the concentrations and temperature.[6]
Protocol 2: Characterization of Hydrogel Mechanical Properties using Oscillatory Rheometry
Equipment:
-
Rotational rheometer with parallel plate geometry
Procedure:
-
Prepare a hydrogel disk of a defined diameter and thickness.
-
Place the hydrogel onto the lower plate of the rheometer.
-
Lower the upper plate until it makes contact with the hydrogel and apply a small axial force to ensure good contact.
-
Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) where the storage modulus (G') is independent of the applied strain.
-
Perform a frequency sweep at a constant strain within the LVER to measure G' and the loss modulus (G'') as a function of frequency.
Table 1: Influence of Polymer Concentration on Hydrogel Stiffness
| Total Polymer Concentration (wt%) | Storage Modulus (G') (Pa) |
| 2.5 | 500 - 1500 |
| 5.0 | 2000 - 5000 |
| 10.0 | 8000 - 15000 |
Note: These are representative values and will vary depending on the specific crosslinker and reaction conditions used.
V. Visualizing Concepts and Workflows
Diagram 1: Hydrogel Formation via Click Chemistry
Caption: Formation of a hydrogel from this compound.
Diagram 2: Troubleshooting Workflow for Weak Hydrogels
Caption: Troubleshooting steps for addressing mechanically weak hydrogels.
VI. References
-
Sakai, T., Matsunaga, T., Yamamoto, Y., Ito, C., Yoshida, R., Suzuki, S., ... & Chung, U. I. (2008). Highly elastic and tough hydrogels from tetrahedral poly (ethylene glycol) and tetrahedral poly (amino acid). Macromolecules, 41(14), 5379-5384.
-
Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of advanced research, 6(2), 105-121.
-
Cellendes GmbH. (n.d.). Hydrogel Stiffness. Retrieved from [Link]
-
TA Instruments. (n.d.). Rheological Analysis of Hydrogel Materials. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Effect of polymerization on free water in polyacrylamide hydrogels observed with Brillouin spectroscopy. Soft Matter, 20(25), 5864-5871.
-
Uliniuc, A., et al. (2011). New approaches in hydrogel synthesis – Click chemistry: A review. Express Polymer Letters, 5(9), 804-824.
-
Lueckgen, M., et al. (2018). Click-functionalized hydrogel design for mechanobiology investigations. Biomaterials, 181, 188-200.
-
American Chemical Society. (2018). Click Chemistry and Material Selection for in Situ Fabrication of Hydrogels in Tissue Engineering Applications. ACS Biomaterials Science & Engineering, 4(6), 1979-1995.
-
MDPI. (2022). Click Chemistry-Based Hydrogels for Tissue Engineering. Gels, 8(11), 711.
-
National Center for Biotechnology Information. (2022). Application of “Click” Chemistry in Biomedical Hydrogels. ACS Omega, 7(42), 37046-37059.
-
National Center for Biotechnology Information. (2019). Click Chemistry-Based Injectable Hydrogels and Bioprinting Inks for Tissue Engineering Applications. Materials, 12(19), 3102.
-
Colbry, D. (2019, January 2). Quick Graphviz Tutorial. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Click-functionalized hydrogel design for mechanobiology investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Click Chemistry-Based Injectable Hydrogels and Bioprinting Inks for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of “Click” Chemistry in Biomedical Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogel Stiffness - Cellendes [cellendes.com]
- 9. biotechrep.ir [biotechrep.ir]
- 10. Effect of polymerization on free water in polyacrylamide hydrogels observed with Brillouin spectroscopy - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00250D [pubs.rsc.org]
"addressing poor solubility issues of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane"
Technical Support Center: Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
Introduction
Welcome to the technical support center for this compound. This novel, tetra-functionalized molecule is designed for advanced applications in materials science, bioconjugation, and drug delivery, primarily leveraging its four terminal alkyne groups for click chemistry applications. We recognize that the compound's complex, hydrophobic structure presents significant solubility challenges. This guide provides expert-driven troubleshooting advice and detailed protocols to help you overcome these issues and ensure the success of your experiments.
Our approach is built on the fundamental principle of "like dissolves like," where the choice of solvent is dictated by the polarity of the solute.[1] For a large, predominantly non-polar molecule such as ours, overcoming its poor aqueous solubility is the first critical step towards its effective use.
Troubleshooting Guide
This section addresses common solubility problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Q1: My compound will not dissolve in my aqueous buffer. What are my options?
A1: Direct dissolution in aqueous buffers is not recommended due to the compound's high hydrophobicity. The large, non-polar hydrocarbon regions resist interaction with polar water molecules.[2] To achieve a working solution in an aqueous system, a two-step process involving a water-miscible organic co-solvent is necessary.
Core Strategy: Co-solvency
Co-solvents work by reducing the overall polarity of the solvent mixture, making it more favorable for non-polar solutes.[3] They essentially act as a bridge between the hydrophobic compound and the aqueous phase, reducing the interfacial tension that prevents dissolution.[4]
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO): Highly recommended for initial stock solutions.
-
N,N-Dimethylformamide (DMF): A suitable alternative to DMSO.
-
Ethanol or Propylene Glycol: Can be effective, but may require a larger proportion in the final solution.[4][5]
Step-by-Step Protocol:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO (or DMF) to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming (37°C) or brief vortexing can aid dissolution. Ensure the solution is completely clear before proceeding.
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer.
-
Critical Final Step - Dilution into Aqueous Buffer: Add the concentrated organic stock solution dropwise into the vigorously stirring aqueous buffer. Never add buffer to the concentrated stock , as this will cause the compound to immediately precipitate. The final concentration of the organic co-solvent should be kept to a minimum (ideally <1% v/v) to avoid impacting biological systems.
Q2: I prepared a stock in DMSO, but the compound precipitates when I add it to my cell culture media. How can I fix this?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous environment, even with a co-solvent.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your media. Determine the maximum achievable concentration by testing a range of dilutions.
-
Reduce the Co-solvent Percentage: While counterintuitive, sometimes a high percentage of co-solvent in the aliquot being added can cause localized concentration gradients that lead to precipitation. Try making an intermediate dilution of your stock in buffer before the final addition to the media.
-
Consider Surfactants: For cell-based assays, low concentrations of non-ionic surfactants can help create micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous media.[3][6] Pluronic® F-127 or Tween® 20 at very low concentrations (e.g., 0.01-0.05%) can be effective. However, always run a vehicle control to test for cell toxicity from the surfactant itself.
Below is a workflow to guide your troubleshooting process for this specific issue.
Caption: Workflow for addressing compound precipitation in cell culture media.
Q3: How does pH affect the solubility and stability of the compound?
A3: The this compound molecule does not contain readily ionizable groups, so its solubility is not significantly affected within a typical physiological pH range (pH 4-8).
However, the amide bonds within the structure can be susceptible to hydrolysis under strongly acidic or basic conditions.[7]
-
Acidic Conditions (pH < 4): Risk of acid-catalyzed hydrolysis of the amide linkage.[7]
-
Basic Conditions (pH > 9): Risk of base-catalyzed hydrolysis.[8]
Recommendation: For long-term storage of aqueous solutions, it is best to use a buffer close to neutral pH (6.5-7.5). Avoid prolonged exposure to extreme pH values, especially at elevated temperatures. While some specialized amide structures can resist hydrolysis, it is best practice to assume lability.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing a stock solution? A: Anhydrous DMSO is the primary recommendation. It is a powerful, water-miscible organic solvent capable of dissolving the compound at high concentrations.[3]
Q: What is the maximum recommended concentration for a DMSO stock solution? A: We recommend preparing stock solutions in the range of 10-50 mM. While higher concentrations may be achievable, they increase the risk of precipitation upon dilution into aqueous buffers.
Q: How should I store the solid compound and its stock solutions? A:
-
Solid Compound: Store at -20°C, protected from light and moisture.
-
DMSO Stock Solution: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. When properly stored, DMSO stocks are stable for at least 6 months.
Q: Can I use techniques like particle size reduction to improve solubility? A: Techniques like micronization or nano-milling, which increase the surface area of a compound, can enhance the dissolution rate but not the intrinsic equilibrium solubility.[9][10][11] For laboratory-scale experiments, co-solvency is a more practical and effective approach.[12] These particle size reduction techniques are more commonly employed in advanced pharmaceutical formulation development.[13][14]
Appendices
Appendix A: Step-by-Step Protocol for Preparing a Working Solution
This protocol describes the preparation of a 10 µM working solution in a standard phosphate-buffered saline (PBS) from a 10 mM DMSO stock.
Caption: Recommended workflow for preparing a final aqueous working solution.
-
Prepare 10 mM Stock Solution:
-
Weigh out the required amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved. The solution should be clear and colorless.
-
-
Prepare 100 µM Intermediate Solution:
-
Add 990 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to a microcentrifuge tube.
-
While vortexing the buffer, add 10 µL of the 10 mM DMSO stock solution dropwise. This creates a 100 µM solution with 1% DMSO.
-
-
Prepare 10 µM Final Working Solution:
-
Add 900 µL of the target aqueous buffer to a new tube.
-
While vortexing, add 100 µL of the 100 µM intermediate solution.
-
This yields a final 10 µM working solution containing 0.1% DMSO, a concentration well-tolerated by most biological systems.
-
Appendix B: Recommended Solvent Compatibility Table
This table provides a summary of solvent compatibility. Solubility is estimated and should be confirmed experimentally.
| Solvent | Polarity Index | Recommended Use | Estimated Solubility |
| Water | 10.2 | Not Recommended (Aqueous Phase) | < 0.1 µg/mL |
| PBS (pH 7.4) | ~10.2 | Final Diluent | < 0.1 µg/mL |
| Methanol | 5.1 | Limited Use | Low |
| Ethanol | 4.3 | Co-solvent | Moderate |
| Propylene Glycol | - | Co-solvent | Moderate[5] |
| DMSO | 7.2 | Stock Solution (Recommended) | High (>50 mg/mL) |
| DMF | 6.4 | Stock Solution (Alternative) | High (>50 mg/mL) |
| Dichloromethane | 3.1 | Extraction / Purification | Very High |
| Hexane | 0.1 | Not Recommended | Low |
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
- Co-solvent: Significance and symbolism. (2025). Vertex AI Search.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Co-solvent and Complexation Systems. ResearchGate.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.
- Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Graphical Abstract.
- Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PubMed Central.
- Recent advances in techniques for enhancing the solubility of hydrophobic drugs. PubMed.
- Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org.
- How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. WuXi AppTec.
- Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Amides: Structure, Properties, and Reactions. Solubility of Things.
- Principles of Drug Action 1, Spring 2005, Amides. Amides Tutorial.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. ResearchGate.
- 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources.
- Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Webinar.
- Solubilization and Adsolubilization of Polar and Nonpolar Organic Solutes by Linker Molecules and Extended Surfactants. ResearchGate.
- Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. (2025). Vertex AI Search.
- Solubility of organic compounds (video). Khan Academy.
- n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society.
- The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. PubMed.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. japer.in [japer.in]
- 12. tandfonline.com [tandfonline.com]
- 13. Recent advances in techniques for enhancing the solubility of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Kinetic Control of Polymerization with Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
Welcome to the technical support guide for utilizing Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane in polymerization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the kinetics of your polymerization experiments. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.
Introduction: The Role of a Tetra-functional Crosslinker
This compound is a tetra-functional molecule featuring four terminal alkyne (propargyl) groups.[1] Its structure makes it an ideal crosslinking agent for polymerizations with multi-functional azide-containing monomers via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3][4] The step-growth nature of this polymerization allows for the formation of highly uniform and homogeneous polymer networks.[5][6] However, the high functionality of this crosslinker necessitates precise control over reaction kinetics to prevent premature gelation and ensure the formation of materials with desired properties.[7]
This guide will walk you through the critical factors influencing polymerization kinetics and provide troubleshooting strategies for common experimental challenges.
Frequently Asked Questions (FAQs) on Kinetic Control
This section addresses common questions regarding the control of polymerization rates when using a tetra-alkyne crosslinker.
Q1: How does the choice of copper catalyst and ligand affect the polymerization rate?
A1: The catalyst system is the most critical factor for controlling CuAAC kinetics. The rate is highly dependent on the copper(I) source, its counter-ion, and the coordinating ligand.
-
Copper Source and Anion: Copper(II) salts (e.g., CuSO₄, CuBr₂, CuCl₂) are often used in combination with a reducing agent (like sodium ascorbate) to generate the active Cu(I) species in situ.[3] The choice of the counter-anion significantly impacts the reaction rate. Halide anions (Br⁻, Cl⁻) generally lead to much faster kinetics compared to organic anions like triflate (OTf⁻) or bistriflimide (TFSI⁻).[8][9][10] This is attributed to the halide's role in the catalytic cycle.
-
Ligands: Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and accelerating the reaction.[11][12] Polydentate aliphatic amines, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), tetramethylethylenediamine (TMEDA), and 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA), are highly effective at enhancing reaction rates.[8][9][10] Pyridine-based ligands, in contrast, have shown little improvement.[9] The triazole product formed during the polymerization can also act as a ligand, which may lead to a phenomenon where the catalyst remains associated with the growing polymer chain, influencing the polymerization to proceed in a more controlled, chain-growth-like manner.[13][14]
| Component | Effect on Rate | Rationale | References |
| Copper(II) Salt Anion | |||
| Bromide (Br⁻), Chloride (Cl⁻) | Fastest Kinetics | Halides facilitate key steps in the catalytic cycle. | [8][9][10] |
| Triflate (OTf⁻), Bistriflimide (TFSI⁻) | Slower Kinetics | Organic anions are less effective in the catalytic process. | [8][9] |
| Ligand Type | |||
| Polydentate Aliphatic Amines (HMTETA, TMEDA) | Significant Rate Enhancement | Stabilize Cu(I) and accelerate the catalytic cycle. | [8][9][10] |
| Pyridine-based Ligands | Little to No Improvement | Less effective at coordinating with copper in this context. | [9] |
Table 1: Influence of Catalyst System Components on CuAAC Polymerization Kinetics.
Q2: Can I control the reaction by changing the catalyst concentration?
A2: Yes, catalyst loading is a direct and effective way to control the reaction rate. For photo-initiated CuAAC polymerizations, studies have shown that below a certain threshold (e.g., 3 mol% per functional group), the reaction rate exhibits a first-order dependence on the catalyst concentration.[15][16][17] This means that doubling the catalyst concentration will roughly double the polymerization rate. However, above this threshold, the rate can become independent of the catalyst concentration.[15][16][17] For thermally initiated systems, increasing catalyst concentration generally leads to more growing chains, which can result in a lower final molecular weight for linear polymers.[18] When using a crosslinker, higher catalyst loading will accelerate the time to gelation.
Q3: What is the role of temperature and solvent in controlling the kinetics?
A3: While the CuAAC reaction is famously robust, temperature and solvent still play important roles.
-
Temperature: The uncatalyzed Huisgen cycloaddition requires high temperatures to proceed at a reasonable rate.[2][3] The copper-catalyzed version is significantly faster, often running at room temperature.[4][19] However, increasing the temperature will still generally increase the reaction rate. More importantly, for crosslinking systems, temperature control is a key strategy to prevent premature gelation.[7] Lowering the reaction temperature can slow the reaction sufficiently to allow for better process control before the gel point is reached.
-
Solvent: The CuAAC reaction is tolerant of a wide variety of protic and aprotic solvents, including water.[2] The primary role of the solvent in kinetic control for crosslinking polymerizations is managing viscosity and reactant concentration. High viscosity can impede chain mobility and diffusion, slowing down the reaction and potentially leading to incomplete conversion, especially after the gel point.[15][16][17] Using a good solvent to dilute the reactants is a common strategy to delay the onset of gelation and maintain a workable viscosity.[7]
Q4: How does the monomer-to-crosslinker ratio affect the gelation process?
A4: The stoichiometry between the azide and alkyne functional groups is critical. For network formation, you are reacting your this compound (a tetra-alkyne) with a di- or tri-functional azide monomer. The ratio of these reactants directly controls the crosslink density and the point of gelation. The gel point, the instant when an infinite polymer network first appears, is predictable in step-growth polymerizations.[5] Altering the ratio away from a perfect 1:1 stoichiometry of azide-to-alkyne groups will delay gelation and result in a less densely crosslinked network with a larger soluble fraction.[5] This is a key parameter to adjust when aiming to control the final mechanical properties of your material.
Troubleshooting Guide: Common Experimental Issues
The most common and critical issue encountered when using a multi-functional crosslinker like this compound is managing the gelation process.
Issue 1: Premature Gelation
-
Symptoms: The reaction mixture becomes an insoluble gel almost immediately after adding the catalyst or very early in the process, preventing proper mixing, molding, or sample collection.
-
Root Causes & Solutions:
-
Reaction is Too Fast: The kinetics are too rapid for the given setup.
-
Solution 1: Reduce Catalyst Concentration. This is the most direct way to slow the reaction. Decrease the loading of your copper source and ligand. Titrate the concentration down until you achieve a manageable gel time.
-
Solution 2: Lower the Temperature. Running the reaction at a lower temperature (e.g., on an ice bath) can significantly slow the catalytic cycle, providing a longer working time before gelation.[7]
-
Solution 3: Use a Less Active Catalyst System. If you are using a highly active system like CuBr with HMTETA, consider switching to a less reactive combination, such as using a copper salt with a triflate anion (Cu(OTf)₂).[8][9]
-
-
High Concentration of Functional Groups: Bulk or highly concentrated polymerizations will have a very short time to gelation.
-
Solution: Introduce a Solvent. Diluting the monomer and crosslinker mixture with a suitable solvent (like DMF or DMSO) increases the distance between molecules, slowing the rate of network formation.[7] This is a highly effective method for extending the pot life of the reaction.
-
-
Issue 2: Incomplete Conversion or Low Yield
-
Symptoms: The reaction stops before all functional groups are consumed, resulting in a weak or poorly formed network with a large amount of soluble material.
-
Root Causes & Solutions:
-
Catalyst Deactivation: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen.
-
Solution: Deoxygenate Your Reaction. Ensure your solvent and reaction vessel are thoroughly deoxygenated by sparging with an inert gas (N₂ or Ar) before starting the reaction. Maintain an inert atmosphere throughout the process.[12] Also, ensure you have a sufficient amount of reducing agent (e.g., sodium ascorbate) if starting from a Cu(II) source.[12]
-
-
Diffusion Limitation: As the network forms and viscosity increases dramatically (especially post-gelation), the mobility of reactive groups becomes restricted.[15][16][17] This can "trap" unreacted functional groups within the gel, preventing the reaction from reaching full conversion.
-
Solution 1: Adjust Monomer/Crosslinker Structure. If possible, using monomers that lead to more flexible polymer backbones can improve chain mobility and allow for higher conversion.[15][16][17]
-
Solution 2: Allow for a Swelling Step. After the initial gel is formed, adding a good solvent can swell the network, potentially increasing the mobility of trapped reactive ends and allowing the reaction to proceed further.
-
Solution 3: Post-Curing. Gently heating the gelled network (annealing) after the initial reaction can sometimes provide enough energy to allow trapped groups to react, increasing the final crosslink density.
-
-
Experimental Protocol: Model CuAAC Network Formation
This protocol describes a general procedure for forming a hydrogel using this compound and a diazide-PEG monomer.
Materials:
-
This compound (Crosslinker)
-
Azide-terminated Poly(ethylene glycol) (e.g., Diazido-PEG, Mn = 1000 g/mol )
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized Water (Solvent)
-
5% w/v EDTA solution
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA ligand in deionized water.
-
In a 10 mL vial, dissolve Diazido-PEG (e.g., 100 mg, 0.1 mmol) and this compound (e.g., 26.8 mg, 0.05 mmol) in 1 mL of deionized water. This maintains a 1:1 stoichiometry between azide and alkyne groups.
-
-
Reaction Setup:
-
Place a small magnetic stir bar in the vial containing the monomer/crosslinker solution.
-
Seal the vial with a rubber septum and sparge the solution with nitrogen or argon gas for 20 minutes to remove dissolved oxygen.
-
-
Initiation:
-
Using a syringe, add the THPTA ligand solution (e.g., 20 µL, for a 5:1 ligand-to-copper ratio).
-
Add the CuSO₄ solution (e.g., 4 µL, for a 1 mol% catalyst loading relative to alkyne groups).
-
Initiate the reaction by adding the Sodium Ascorbate solution (e.g., 8 µL, for a 10-fold excess relative to copper).
-
-
Monitoring:
-
Continue stirring and monitor the viscosity of the solution. The time from the addition of ascorbate to the point where the magnetic stir bar stops spinning can be recorded as the approximate gel time.
-
For more precise kinetics, the reaction can be monitored by rheometry to determine the exact gel point (where G' crosses G''). Alternatively, aliquots can be taken (before gelation) and analyzed by FTIR to track the disappearance of the characteristic azide peak (~2100 cm⁻¹).
-
-
Purification:
-
Once the gel has fully formed and cured (e.g., after 24 hours), immerse it in a 5% EDTA solution for 48 hours to chelate and remove the copper catalyst.[6]
-
Subsequently, wash the purified hydrogel by immersing it in fresh deionized water, replacing the water several times over 48 hours to remove EDTA and any soluble components.
-
References
-
Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. ResearchGate. Available at: [Link]
-
Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations. PMC - NIH. Available at: [Link]
-
Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. PMC - NIH. Available at: [Link]
-
Copper ligand and anion effects: controlling the kinetics of the photoinitiated copper(i) catalyzed azide—alkyne cycloaddition polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Kinetics of bulk photo-initiated copper(i)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerizations. Semantic Scholar. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Available at: [Link]
-
Kinetics of bulk photo-initiated copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerizations. ResearchGate. Available at: [Link]
-
On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? Langmuir - ACS Publications. Available at: [Link]
-
Synthesis of tri-and tetrafunctional alkyne crosslinkers CL3 and CL4. ResearchGate. Available at: [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC Publishing). Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. Available at: [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews - ACS Publications. Available at: [Link]
-
Photoinitiated Alkyne–Azide Click and Radical Cross-Linking Reactions for the Patterning of PEG Hydrogels. Biomacromolecules - ACS Publications. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. Available at: [Link]
-
Controlled/″Living″ Click Polymerization with Possible Bidirectional Chain-Growth Propagation during Polyaddition. Journal of the American Chemical Society. Available at: [Link]
-
What is the effect of concentration of a coordination catalyst on the molecular weight of a polymer? ResearchGate. Available at: [Link]
-
Progress on Catalytic Systems Used in Click Polymerization. Semantic Scholar. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. Available at: [Link]
-
The Use of Click-Type Reactions in the Preparation of Thermosets. PMC - NIH. Available at: [Link]
-
Click Polymerization: Step-Growth to Chain-Growth. Mirage News. Available at: [Link]
-
A polymerization-induced gelation process visualized by nontraditional clustering-triggered emission. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Facile fabrication of polymer network using click chemistry and their computational study. SpringerLink. Available at: [Link]
-
Conjugated polymers developed from alkynes. National Science Review - Oxford Academic. Available at: [Link]
-
Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega - ACS Publications. Available at: [Link]
-
High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
Sources
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- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. The Use of Click-Type Reactions in the Preparation of Thermosets - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Copper ligand and anion effects: controlling the kinetics of the photoinitiated copper(i) catalyzed azide—alkyne cycloaddition polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. miragenews.com [miragenews.com]
- 15. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane-Based Materials
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals working with Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane (T-MPPM) and related nanomaterials. T-MPPM, a tetra-substituted methane-core dendrimer, offers significant potential in biomedical applications due to its precise structure and the presence of terminal propargyl groups suitable for bio-orthogonal "click" chemistry. However, realizing its therapeutic and diagnostic promise requires a thorough understanding and mitigation of its inherent cytotoxic properties.
This document provides a comprehensive technical resource, structured into frequently asked questions (FAQs) for rapid issue assessment, in-depth troubleshooting guides for complex experimental challenges, and validated protocols for cytotoxicity minimization and analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered during the handling and application of T-MPPM materials.
Q1: What are the primary suspected mechanisms of T-MPPM cytotoxicity?
The cytotoxicity of T-MPPM is multifactorial, stemming from its dendrimeric structure and the specific chemical functionalities present. The primary drivers are believed to be:
-
Surface Charge Interactions: T-MPPM possesses a high density of functional groups. Similar to other cationic dendrimers like Poly(amidoamine) (PAMAM) and Poly(propylene imine) (PPI), which have primary amines, the amide and alkyne groups of T-MPPM can contribute to a net surface charge that interacts with negatively charged cell membranes. This interaction can disrupt membrane integrity, leading to lysis and cell death.[1][2]
-
Mitochondrial Disruption: Cationic nanoparticles are known to localize in mitochondria, leading to the generation of reactive oxygen species (ROS), oxidative stress, and the initiation of apoptosis.[3]
-
Propargyl Group Reactivity: The propargyl (prop-2-ynyl) group, while essential for click chemistry, is a reactive moiety. Some propargyl-containing compounds have been shown to exhibit cytotoxic activity, potentially through interactions with intracellular thiols or other nucleophiles, disrupting cellular redox balance.[4][5]
Q2: My cells show acute toxicity even at low T-MPPM concentrations. What is the first thing to check?
Acute toxicity at low concentrations often points to issues with material preparation or the experimental setup rather than just the intrinsic toxicity of the molecule.
-
Material Aggregation: T-MPPM, like many nanoparticles, can aggregate in physiological buffers, leading to non-uniform dosing and altered cellular interactions.[6][7] Ensure your stock solution is properly dispersed.
-
Solvent Cytotoxicity: If using a solvent like DMSO to prepare your stock, ensure the final concentration in the cell culture medium is non-toxic (typically <0.5%).[8] Always run a vehicle control (medium + solvent) to confirm.
-
Contamination: Check for microbial (bacterial, yeast) or mycoplasma contamination in your cell cultures, which can stress cells and sensitize them to the material.[8][9]
Q3: How can I differentiate between apoptosis and necrosis induced by T-MPPM?
Distinguishing between these two cell death pathways is crucial for mechanistic understanding.
-
Apoptosis (Programmed Cell Death): Characterized by cell shrinkage, membrane blebbing, and activation of a specific enzymatic cascade involving caspases.[10] It is an active, energy-dependent process.
-
Necrosis (Uncontrolled Cell Death): Typically results from acute injury, causing cells to swell and burst, releasing intracellular contents and often triggering an inflammatory response.
A common strategy is to measure the activation of "executioner" caspases, such as Caspase-3 and Caspase-7, which are central to the apoptotic pathway.[10][11] A luminescent or fluorescent assay for Caspase-3/7 activity can provide a clear indication of apoptosis.[12][13][14]
Q4: What are the best practices for preparing T-MPPM stock solutions to minimize aggregation and cytotoxicity?
Proper preparation of the T-MPPM stock dispersion is critical for reproducible results.
-
Initial Solvent: Weigh the dry T-MPPM powder and suspend it in a small amount of sterile, deionized water or a compatible organic solvent if necessary.[15]
-
Dispersion: Use bath sonication or a probe sonicator to break up agglomerates. A typical starting point is 30 seconds at a low power setting (e.g., 35-40 W).[15] Visual inspection should show a homogenous, non-particulate suspension.
-
Stabilization: For dilution into physiological media (e.g., PBS, cell culture medium), pre-coating the nanoparticles with a stabilizer like serum albumin can prevent salt-induced aggregation.[7] First, sonicate in water, then add the stabilizer, and finally, add the buffered salt solution.[7]
-
Storage: Store stock suspensions in sterile, sealed containers at 4°C.[16] For long-term storage, consult material-specific guidelines, but avoid repeated freeze-thaw cycles.
Part 2: Troubleshooting Guides
This section provides structured approaches to solving more complex experimental problems.
Guide 1: Inconsistent Cytotoxicity Results in Metabolic Assays (e.g., MTT, XTT)
Problem: You observe high variability between replicate wells or between experiments when assessing T-MPPM cytotoxicity using tetrazolium-based assays like MTT.
This is a common challenge that can arise from both material properties and assay-specific artifacts.[8][17]
Caption: Workflow for troubleshooting inconsistent MTT/XTT assay results.
| Potential Cause | Recommended Action | Scientific Rationale |
| Material Interference | In a cell-free plate, add T-MPPM to medium, then add the MTT reagent. Incubate and observe for a color change. | The propargyl groups or the core structure of T-MPPM may directly reduce the tetrazolium salt (e.g., MTT) to its formazan product, leading to a false-positive signal of cell viability. |
| T-MPPM Aggregation | Characterize the size of T-MPPM in your final culture medium using Dynamic Light Scattering (DLS). Optimize dispersion by adjusting sonication time/power or adding a stabilizer like albumin.[7] | Aggregates lead to non-uniform dosing across wells. Cells interacting with large aggregates may experience different cytotoxic effects than those exposed to well-dispersed material. |
| Inconsistent Cell Seeding | Perform a cell titration experiment to find the optimal seeding density where the absorbance reading is in the linear range of your assay.[8] Ensure consistent pipetting. | If cells are too sparse or too confluent, their metabolic rate and susceptibility to toxins can vary, leading to inconsistent formazan production.[9] |
| Formazan Crystal Solubilization | After incubation with MTT, ensure complete dissolution of the purple formazan crystals. Use an orbital shaker or gentle pipetting after adding the solubilization solvent.[18] | Incomplete solubilization is a major source of variability. The crystals must be fully dissolved to get an accurate absorbance reading. |
| Edge Effects | Fill the outermost wells of the 96-well plate with sterile PBS or medium without cells to maintain humidity and minimize evaporation from the sample wells.[17] | Wells at the edge of the plate are prone to faster evaporation, which concentrates the T-MPPM and nutrients, altering the cytotoxic response compared to inner wells. |
Guide 2: Investigating the Mechanism of T-MPPM-Induced Apoptosis
Problem: You've confirmed T-MPPM induces apoptosis (e.g., via Caspase-3/7 activity), but you need to understand the upstream signaling pathway (extrinsic vs. intrinsic).
Chemical-induced apoptosis often proceeds through the intrinsic (or mitochondrial) pathway .[19] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade.[20][21]
Caption: Key signaling cascades in extrinsic and intrinsic apoptosis.
A hallmark of intrinsic apoptosis is the loss of mitochondrial membrane potential (ΔΨm).[22] The JC-1 dye is a fluorescent probe that can detect this change. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cells cultured in a 96-well black, clear-bottom plate.
-
T-MPPM treatment solution.
-
Positive control (e.g., CCCP, a mitochondrial uncoupler).
-
JC-1 Staining Solution (prepared fresh by diluting stock in culture medium).[23]
-
Assay Buffer (e.g., PBS).
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[23]
-
Treatment: Treat cells with various concentrations of T-MPPM, a vehicle control, and a positive control (e.g., 10-50 µM CCCP for 30 minutes) according to your experimental design.[22]
-
Staining: Carefully remove the treatment medium. Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.[23]
-
Washing: Centrifuge the plate (e.g., 400 x g for 5 minutes), carefully aspirate the supernatant, and wash the cells with Assay Buffer.[22][23]
-
Fluorescence Measurement: Add fresh Assay Buffer to the wells. Measure fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and suggests the involvement of the intrinsic apoptotic pathway.
Part 3: Protocols for Cytotoxicity Minimization
Proactive modification of T-MPPM materials is the most effective strategy for improving their biocompatibility.
Strategy 1: Surface Modification with PEGylation
Rationale: Poly(ethylene glycol) (PEG) is a hydrophilic polymer that can be grafted onto the surface of nanoparticles. This "PEGylation" creates a hydration layer that provides several benefits:
-
Steric Hindrance: The PEG layer physically masks the nanoparticle's core and surface charge, reducing nonspecific interactions with cell membranes and serum proteins.[24]
-
Reduced Toxicity: By shielding the cationic surface, PEGylation can significantly decrease the cytotoxicity associated with dendrimers.[1][25]
-
Improved Biocompatibility: PEGylation reduces recognition by the immune system, which can prolong circulation time in vivo.[26]
While PEGylation is highly effective, it's important to note that a very dense PEG layer can sometimes hinder cellular uptake or the efficacy of a delivered drug.[24]
Strategy 2: Controlled Formulation and Dosing
Rationale: Instead of administering "free" T-MPPM, encapsulating it within a larger, biocompatible carrier can mitigate toxicity.
-
Liposomal Formulation: Encapsulating T-MPPM within liposomes can shield its cytotoxic surface from healthy cells until it reaches the target site.
-
Biodegradable Polymers: Incorporating T-MPPM into a biodegradable polymeric matrix (e.g., PLGA) allows for a slow, sustained release of the material, avoiding the high initial concentrations that can cause acute toxicity.[26] This approach transforms a potentially toxic burst release into a more manageable, therapeutically relevant exposure.
By implementing these troubleshooting guides and mitigation strategies, researchers can more effectively harness the potential of T-MPPM-based materials while ensuring greater experimental reproducibility and biological compatibility.
References
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The role of surface charge in cellular uptake and cytotoxicity of medical nanoparticles. International Journal of Nanomedicine, NIH. [Link]
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JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]
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Muse™ Caspase-3/7 Kit User's Guide. EMD Millipore. [Link]
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Caspase 3/7 Activity Protocol. protocols.io. [Link]
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Distinct Caspase Cascades Are Initiated in Receptor-Mediated and Chemical-Induced Apoptosis. Journal of Biological Chemistry, ResearchGate. [Link]
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Caspase-3/7 Assay. Bio-protocol. [Link]
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Cytotoxicity-Related Bioeffects Induced by Nanoparticles: The Role of Surface Chemistry. Frontiers in Bioengineering and Biotechnology. [Link]
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Methods for Reducing the Toxicity of Metal and Metal Oxide NPs as Biomedicine. Materials (Basel), NIH. [Link]
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Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience. [Link]
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Surface PEGylated Cancer Cell Membrane-Coated Nanoparticles for Codelivery of Curcumin and Doxorubicin for the Treatment of Multidrug Resistant Esophageal Carcinoma. Frontiers in Bioengineering and Biotechnology. [Link]
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Strategies to mitigate metal-based NP toxicity. ResearchGate. [Link]
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Advantages of Low Toxicity for Effective Nanoparticles. Phoreus Biotech. [Link]
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Mitochondrial Membrane Potential Detection Kit. Agilent. [Link]
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JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]
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Nanoparticles and Toxicity in Therapeutic Delivery: the Ongoing Debate. Expert Opinion on Drug Delivery, Taylor & Francis. [Link]
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Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases. Journal of Biochemistry and Molecular Biology. [Link]
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Effects of Surface Charge, PEGylation and Functionalization with Dipalmitoylphosphatidyldiglycerol on Liposome–Cell Interactions and Local Drug Delivery to Solid Tumors via Thermosensitive Liposomes. Pharmaceutics, NIH. [Link]
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The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents. Molecules, MDPI. [Link]
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Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things. [Link]
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Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Cell and Developmental Biology. [Link]
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Caspase Functions in Cell Death and Disease. Cold Spring Harbor Perspectives in Biology, PubMed Central. [Link]
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Caspase-mediated programmed cell death pathways as potential therapeutic targets in cancer. Cell Proliferation, NIH. [Link]
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Making Stock Solutions for your Nanoparticle work!. YouTube. [Link]
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Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. [Link]
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How can I prepare an optimal nanoparticles suspension?. ResearchGate. [Link]
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Cytotoxicity of Dendrimers. Molecules, MDPI. [Link]
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Preparation of cells for assessing ultrastructural localization of nanoparticles with transmission electron microscopy. Nature Protocols. [Link]
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Mechanistic studies of in vitro cytotoxicity of poly(amidoamine) dendrimers in mammalian cells. Toxicology and Applied Pharmacology, PubMed. [Link]
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Cellular interactions and transport mechanisms of dendrimer-based nanodevices. International Journal of Pharmaceutics. [Link]
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From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications. Pharmaceutics, MDPI. [Link]
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Optimized dispersion of nanoparticles for biological in vitro and in vivo studies. Particle and Fibre Toxicology, NIH. [Link]
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Safety Challenges and Application Strategies for the Use of Dendrimers in Medicine. Pharmaceutics, Semantic Scholar. [Link]
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SOP for Preparation of Nanoparticle Suspensions. SOPs.io. [Link]
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Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. Molecules, MDPI. [Link]
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Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials. Journal of Visualized Experiments, NIH. [Link]
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Evaluation of the In Vitro Cytotoxicity of Cross-Linked Biomaterials. ResearchGate. [Link]
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"challenges in scaling up synthesis of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane"
Technical Support Center: Synthesis of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this versatile, tetra-functionalized molecule. As a 4-branched molecule featuring terminal propargyl groups, it is a valuable building block for creating complex architectures via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry".[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges inherent in its multi-step synthesis.
Assumed Molecular Structure and Synthetic Overview
The target molecule, this compound, is built upon a pentaerythritol core. The synthesis involves a multi-step process that requires careful control over reaction conditions to achieve high purity and yield, especially during scale-up.
Molecular Structure:
Caption: Central carbon core with four identical substituent arms (R).
The synthetic route outlined here is a common and logical pathway to the target molecule, starting from the readily available pentaerythritol.
Caption: A plausible three-stage synthetic workflow.
Troubleshooting Guide & FAQs
This section is organized by the key stages of the synthesis, addressing common problems and their solutions.
Stage 1: Synthesis of the Pentaerythritol Tetraamine Core
The preparation of the tetra-amine core from pentaerythritol is a critical foundation for the entire synthesis. Problems at this stage will cascade and impact subsequent yields and purity.
Q1: My amide coupling reaction with the tetra-amine is incomplete, resulting in a mixture of partially acylated products. How can I improve this?
A1: This is a common challenge due to the increasing steric hindrance with each subsequent acylation. To drive the reaction to completion:
-
Choice of Coupling Agent: For large-scale synthesis, cost-effective reagents like T3P (n-propylphosphonic acid anhydride) or generating an acid chloride in situ are often preferred over more expensive reagents like HATU.[3] However, for difficult couplings, high-efficiency reagents like HATU or COMU can be beneficial on a smaller scale.
-
Stoichiometry and Addition: Use a slight excess (1.05-1.2 equivalents per amine group) of the activated 3-methoxypropanoic acid. Consider slow, portion-wise addition of the acylating agent to maintain a low concentration and minimize side reactions.
-
Reaction Monitoring: Use LC-MS to monitor the reaction progress. If the reaction stalls, a second addition of the coupling agent and activated acid may be necessary.
-
Temperature Control: While initial activation may be done at 0°C to maintain stability, the coupling reaction itself may require warming to room temperature or slightly above to overcome the activation energy for the final, sterically hindered acylations.
Q2: I'm struggling with the purification of the final tetra-alkyne product. It's a sticky solid/oil and difficult to handle.
A2: Poly-functionalized molecules, especially those with multiple amide groups, can be challenging to purify and handle.
-
Chromatography: Standard silica gel chromatography can be effective, but tailing is common. Consider using a gradient elution with a more polar solvent system, potentially including a small amount of a modifier like triethylamine (if the compound is stable to it) or methanol to improve peak shape. Reversed-phase chromatography (C18) can also be an excellent alternative for these moderately polar molecules.
-
Precipitation/Crystallization: If the product is an oil, try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then adding a non-solvent (e.g., hexanes, diethyl ether) dropwise until precipitation occurs. Cooling can aid this process.
-
Handling: If the final product is persistently an oil, it can be co-evaporated with a solvent like toluene to remove residual volatile impurities and then dried under high vacuum. Storing it as a concentrated solution in a suitable solvent might be more practical than trying to isolate it as a solid.
Q3: The N-propargylation of the tetra-amide is slow and gives low yields. What can I do?
A3: N-alkylation of secondary amides can be difficult due to the lower nucleophilicity of the amide nitrogen compared to an amine.[4]
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the amide to form the amidate anion. Other options include potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA).
-
Solvent Choice: A polar aprotic solvent like DMF or THF is required to dissolve the reactants and stabilize the intermediate ions. Ensure the solvent is anhydrous, as water will quench the base and the amidate.
-
Temperature and Reaction Time: This reaction often requires elevated temperatures (e.g., 50-80 °C) and extended reaction times. Monitor by TLC or LC-MS until the starting material is consumed.
-
Propargylating Agent: Propargyl bromide is generally more reactive than propargyl chloride. Use a slight excess (1.1-1.3 equivalents per amide group).
Q4: What are the key safety considerations for scaling up this synthesis?
A4: Scaling up introduces significant safety challenges that must be addressed.
-
Hazardous Reagents: The synthesis of the tetra-amine core may involve sodium azide, which is highly toxic and potentially explosive, especially in the presence of heavy metals or upon heating. Propargyl bromide is a potent lachrymator and is toxic. All handling of these reagents must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Both amide coupling and N-alkylation reactions can be exothermic. On a large scale, this heat generation can become difficult to control, leading to runaway reactions.[5] Use a reaction vessel with efficient cooling and monitor the internal temperature closely. For large-scale reactions, consider adding reagents slowly via an addition funnel to control the rate of reaction and heat generation.
-
Work-up Procedures: Quenching reactions involving strong bases (like NaH) or reactive alkylating agents must be done carefully and slowly, typically by adding the reaction mixture to a cooled quenching solution.
Experimental Protocols
The following are generalized, step-by-step protocols. Researchers should adapt these based on their specific laboratory conditions and scale.
Protocol 1: Tetra-Amide Coupling
-
Dissolve pentaerythritol tetraamine (1.0 eq) in anhydrous DMF.
-
In a separate flask, dissolve 3-methoxypropanoic acid (4.2 eq) in anhydrous DMF.
-
Add your chosen coupling agent (e.g., T3P, 4.2 eq) to the acid solution and stir for 30 minutes at room temperature to pre-activate.
-
Cool the amine solution to 0°C.
-
Slowly add the pre-activated acid solution to the amine solution, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LC-MS until completion.
-
Quench the reaction by pouring it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Propargylation
-
Dissolve the tetra-secondary amide (1.0 eq) in anhydrous THF or DMF.
-
Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil, 4.8 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Add propargyl bromide (80% solution in toluene, 4.8 eq) dropwise at 0°C.
-
Heat the reaction to 60°C and stir for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield the final product.
Data Summary Table
| Step | Key Reagents | Solvent | Temp. | Typical Yield | Purification Method |
| Amide Coupling | Pentaerythritol tetraamine, 3-methoxypropanoic acid, T3P/HATU | DMF, DCM | 0°C to RT | 70-85% | Silica Gel Chromatography |
| N-Propargylation | Tetra-amide, Sodium Hydride, Propargyl Bromide | THF, DMF | 0°C to 60°C | 60-75% | Silica Gel Chromatography |
Yields are highly dependent on scale and purification efficiency.
References
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Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562–1689. Available at: [Link]
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Chen, A., et al. (2019). Synthesis and characterization of pentaerythritol derived glycoconjugates as supramolecular gelators. Organic & Biomolecular Chemistry. Available at: [Link]
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Stiles, J. R., & Gafney, B. L. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]
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Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
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Yoshida, J., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 53(5), 1133-1136. Available at: [Link]
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Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]
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Gore, A. S., et al. (2022). Assessing the impact of deviations in optimized multistep flow synthesis on the scale-up. Reaction Chemistry & Engineering. Available at: [Link]
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Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmaceutics & Organic Process Research, 12(2). Available at: [Link]
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Gemoets, H. P. L., et al. (2017). Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. CHIMIA International Journal for Chemistry, 71(10), 653-658. Available at: [Link]
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Chemical Information. (n.d.). This compound. Retrieved from [Link]
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Chemical Information. (n.d.). Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane. Retrieved from [Link]
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Sharma, A., et al. (2017). Automating multistep flow synthesis: approach and challenges in integrating chemistry, machines and logic. Beilstein Journal of Organic Chemistry, 13, 951-966. Available at: [Link]
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ResearchGate. (n.d.). Challenges associated with secondary amide transamidation and the two step-approach to realize this challenging synthetic transformation. Retrieved from [Link]
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Crow, J. M. (2012, April). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. Available at: [Link]
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Vereshchagin, A. N., et al. (2021). Synthesis and antibacterial activity of novel tetra-pyridinium salts based on pentaerythritol. AIP Conference Proceedings, 2390(1). Available at: [Link]
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Ask This Paper. (2022). Features of the synthesis of pentaerythritol esters and carboxylic acids of aliphatic isomeric structure. Bohrium. Available at: [Link]
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Self, J. L., et al. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society, 146(12), 8650-8658. Available at: [Link]
-
Maulide, N., et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 61(49). Available at: [Link]
-
Okeke, U. C., Snyder, C. R., & Frukhtbeyn, S. A. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1464. Available at: [Link]
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PubMed. (2022). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
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ResearchGate. (2003). Synthesis of Functionalised derivatives of Pentaerythritol. Retrieved from [Link]
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Taylor & Francis. (n.d.). Pentaerythritol – Knowledge and References. Retrieved from [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Retrieved from [Link]
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ResearchGate. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from [Link]
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Alharthi, S., & El Rassi, Z. (2020). Various Strategies in Post-Polymerization Functionalization of Organic Polymer-Based Monoliths Used in Liquid Phase Separation Techniques. Molecules, 25(6), 1323. Available at: [Link]
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ACS Publications. (n.d.). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Retrieved from [Link]
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ACS Publications. (n.d.). Temperature-Controlled Hybrid Hydrogels for Reversible and Selective Zinc(II) Removal from Minimal Culture Media. Retrieved from [Link]
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Technical Support Center: Sterilization of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane-Containing Scaffolds
Welcome to the technical support guide for the sterilization of advanced scaffolds containing Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane. This document is designed for researchers, scientists, and drug development professionals to navigate the critical process of rendering these specialized biomaterials sterile while preserving their unique chemical functionality and structural integrity. Given the scaffold's specific molecular architecture—featuring sensitive amide bonds and functionally critical terminal alkyne groups—selecting an appropriate sterilization method is paramount for experimental success and clinical translation.
Frequently Asked Questions (FAQs)
Q1: Why is the sterilization of my scaffold a critical, non-negotiable step?
Sterilization is the process of eliminating all forms of microbial life, including bacteria, fungi, viruses, and spores.[1] For any scaffold intended for cell culture, tissue engineering, or in-vivo implantation, sterility is an absolute requirement to prevent infection, inflammation, and potential host rejection, thereby ensuring patient safety and the validity of experimental outcomes.
Q2: What are the primary chemical sensitivities of my this compound scaffold?
Your scaffold's unique structure presents two main areas of chemical sensitivity that must be considered during sterilization:
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Amide Bonds (-CONH-) : The four amide linkages are susceptible to hydrolysis (cleavage by water), a reaction that can be significantly accelerated by heat or the presence of acids or bases.[2][3] This degradation would break down the scaffold's polymer chains, compromising its structural and mechanical integrity.
-
Terminal Alkyne Groups (-C≡CH) : These propargyl groups are the active sites for "Click Chemistry" applications.[4][5] High-energy sterilization methods can generate free radicals, which may induce unwanted cross-linking or chain scission reactions at these triple bonds, thereby destroying the scaffold's intended biological functionality.[6][7]
Q3: Which sterilization methods should I absolutely AVOID for these scaffolds?
Based on the chemical sensitivities outlined above, the following methods are strongly discouraged as they are highly likely to cause irreversible damage:
-
Steam Autoclaving : This method combines high temperatures (121-134°C) with pressurized steam.[1][8] This harsh combination of heat and moisture will almost certainly lead to extensive hydrolytic degradation of the amide bonds.[6][7]
-
Dry Heat Sterilization : This technique employs even higher temperatures (typically ≥160°C), which can cause thermal degradation of the polyamide-like structure, leading to chain scission at the C-N bond and a complete loss of scaffold integrity.[6][9][10]
Q4: What are the most promising sterilization methods for my sensitive scaffold?
Low-temperature sterilization techniques are essential. The most suitable methods minimize thermal and hydrolytic stress while preserving the critical alkyne functional groups. The recommended options to investigate are:
-
Electron Beam (E-beam) Irradiation
-
Hydrogen Peroxide Gas Plasma
-
Supercritical Carbon Dioxide (scCO₂)
Q5: How can I verify if my chosen sterilization method has damaged the scaffold?
Post-sterilization validation is crucial. A multi-faceted approach is recommended:
-
Structural Integrity : Use Scanning Electron Microscopy (SEM) to check for changes in pore structure, fiber morphology, or signs of melting/fusion.
-
Chemical Integrity : Employ Fourier-Transform Infrared Spectroscopy (FTIR) to detect changes in characteristic peaks for amide and alkyne bonds. A decrease in the alkyne peak intensity (~3300 cm⁻¹) could indicate functional group damage.
-
Molecular Weight : Gel Permeation Chromatography (GPC) can reveal chain scission (decreased molecular weight) or cross-linking (increased molecular weight).
-
Functional Integrity : Perform a "click chemistry" reaction with an azide-functionalized fluorescent dye. A significant decrease in fluorescence intensity compared to a non-sterilized control indicates damage to the terminal alkyne groups.
Troubleshooting and Protocol Guides for Recommended Sterilization Methods
This section provides a detailed analysis of the most promising sterilization techniques. It is critical to perform validation studies for your specific scaffold geometry and application before adopting any method for routine use.
Method 1: Electron Beam (E-beam) Irradiation
Q: What is E-beam sterilization and why is it a recommended option? E-beam sterilization uses a stream of high-energy electrons to destroy microbial DNA and RNA, ensuring sterility.[11] It is a low-temperature process, avoiding the thermal damage associated with autoclaving. Crucially, the exposure time is extremely short (seconds to minutes), which significantly reduces the oxidative damage that can occur with other irradiation methods like gamma rays. This makes it a potentially superior choice for preserving polymer integrity.[12]
Q: What are the critical process parameters for E-beam? The most critical parameter is the absorbed dose , measured in kilograys (kGy). A standard dose for medical device sterilization is 25 kGy.[13] However, for sensitive materials, it is essential to establish the minimum dose required to achieve the necessary Sterility Assurance Level (SAL) while minimizing material degradation. This process is known as a dose-setting validation study.
Troubleshooting Guide: E-beam Irradiation
-
Q: My scaffold appears brittle and its mechanical properties are poor after a 25 kGy E-beam dose. What is the cause?
-
Answer : High-energy electrons can induce both polymer chain scission and cross-linking.[6][7] In your scaffold, it is likely that chain scission is the dominant effect, leading to a reduction in molecular weight and, consequently, mechanical strength.
-
Solution :
-
Dose Reduction : Conduct a dose-mapping study to determine if a lower dose (e.g., 15-20 kGy) can achieve sterility for your specific bioburden while better preserving mechanical properties.
-
Dose Rate : Investigate if a higher dose rate (shorter exposure time) can mitigate degradation.
-
Inert Atmosphere : Processing in a nitrogen or vacuum environment can suppress oxygen and reduce oxidative degradation, which often contributes to material embrittlement.[11]
-
-
-
Q: The efficiency of my "click chemistry" reaction has decreased post-sterilization. Why?
-
Answer : The high-energy electrons have likely generated free radicals that reacted with the carbon-carbon triple bond of the propargyl group. This can lead to bond breakage or cross-linking, rendering the alkyne unavailable for the azide-alkyne cycloaddition reaction.
-
Solution : This is a direct consequence of irradiation damage. If dose reduction is not sufficient to preserve functionality, E-beam may not be a suitable method for your application. In this case, non-irradiative methods like Gas Plasma or scCO₂ should be prioritized.
-
Experimental Protocol: Validation of E-beam Sterilization
-
Sample Preparation : Prepare multiple scaffold samples. Package them in materials compatible with E-beam (e.g., Tyvek pouches).
-
Dosimetry : Place dosimeters at various locations within the packages to accurately measure the absorbed dose.
-
Irradiation : Expose sample sets to a range of doses (e.g., 15, 20, 25, and 30 kGy). Retain non-irradiated samples as controls.
-
Sterility Testing : Perform sterility tests on the irradiated samples to determine the minimum effective dose.
-
Post-Sterilization Analysis : Characterize the control and irradiated samples using the methods described in FAQ Q5 (SEM, FTIR, GPC, and functional click assay) to create a profile of degradation versus dose.
-
Decision : Select the lowest dose that provides the required SAL with the least impact on scaffold properties.
Method 2: Hydrogen Peroxide Gas Plasma
Q: How does gas plasma work and what are its advantages? This method uses a vacuum chamber into which hydrogen peroxide (H₂O₂) vapor is introduced. An electromagnetic field is then applied to create a plasma, a cloud of highly reactive free radicals (like hydroxyl radicals).[14] These radicals effectively kill microorganisms. The key advantages are the very low processing temperature (typically 37-60°C) and the non-toxic byproducts (water and oxygen), eliminating the need for lengthy aeration cycles.[15][16]
Q: My scaffold has a complex, highly porous internal structure. Is gas plasma a good choice?
-
Answer : This is a critical consideration. Gas plasma sterilization relies on the diffusion of H₂O₂ vapor and the direct interaction of plasma with surfaces. Its penetration into long, narrow lumens or the core of very dense, thick scaffolds can be limited compared to methods like E-beam or EtO.[6][14]
-
Recommendation : The suitability of gas plasma is highly dependent on scaffold geometry. It is most effective for scaffolds with open, interconnected pores. A thorough validation study is required to ensure sterility is achieved throughout the entire scaffold, including its innermost regions.
Troubleshooting Guide: Gas Plasma
-
Q: Sterility testing shows microbial growth. I suspect incomplete sterilization in the scaffold's core. What should I do?
-
Answer : This points to a penetration issue. The H₂O₂ vapor or plasma did not effectively reach the center of your scaffold.
-
Solution :
-
Cycle Parameters : Work with your sterilization provider to explore longer diffusion times or higher H₂O₂ concentrations if possible.
-
Packaging : Ensure your packaging (e.g., Tyvek) is fully compatible and does not impede vapor flow.
-
Scaffold Design : If this is a persistent issue, consider if modifications to the scaffold design (e.g., larger pore size) are feasible to improve sterilant penetration. If not, gas plasma may be unsuitable.
-
-
-
Q: I've noticed a change in the surface wettability of my scaffold after plasma treatment. Why did this happen?
-
Answer : The reactive free radicals in the plasma can modify the surface chemistry of the polymer, potentially leading to oxidation or other changes that alter properties like hydrophilicity.
-
Solution : This is an inherent risk of plasma treatment. The effect is usually confined to the surface. You must evaluate if this change impacts cell attachment and proliferation. If the effect is detrimental, consider a non-plasma-based method like scCO₂.
-
Method 3: Supercritical Carbon Dioxide (scCO₂)
Q: What makes scCO₂ a promising sterilization method for my sensitive scaffold? Supercritical CO₂ is a state of carbon dioxide where it exhibits properties of both a liquid and a gas. This method operates at very mild temperatures (e.g., 35-40°C) and uses scCO₂ as a solvent to carry a small amount of a sterilizing agent (like H₂O₂ or peracetic acid).[17][18] Its advantages are exceptional penetration into complex structures, minimal impact on material properties due to low reactivity and low temperatures, and no toxic residues.[17][19] It is emerging as an ideal method for delicate biomaterials.[20][21]
Q: Are there any known material compatibility issues with scCO₂?
-
Answer : scCO₂ is generally compatible with a wide range of polymers. However, it can act as a plasticizer for some materials, potentially causing temporary swelling or minor dimensional changes during the cycle. It is also important to ensure that the small amount of chemical sterilant used in the process does not negatively interact with your scaffold.
-
Recommendation : A feasibility study is essential to confirm that your specific scaffold material does not undergo any permanent adverse changes after a scCO₂ sterilization cycle.
Quantitative Data Summary: Comparison of Recommended Sterilization Methods
| Feature | Electron Beam (E-beam) | H₂O₂ Gas Plasma | Supercritical CO₂ (scCO₂) |
| Operating Temperature | Ambient (~20-25°C) | Low (37-60°C)[15] | Very Low (~35-40°C)[17] |
| Primary Mechanism | High-energy electrons (ionizing radiation) | Free radicals from H₂O₂ | Chemical sterilant in scCO₂ fluid |
| Penetration Depth | Excellent | Limited (geometry-dependent)[6] | Excellent[17] |
| Cycle Time | Very Short (minutes)[11] | Short (approx. 1-2 hours)[14] | Medium (several hours) |
| Primary Risk to Scaffold | Chain scission, cross-linking, alkyne damage | Surface oxidation, incomplete penetration | Material plasticization (rare) |
| Residuals | None (potential for ozone) | None (H₂O and O₂)[16] | None |
Visualizations: Workflows and Decision Logic
Below are diagrams to guide your decision-making and validation processes.
Caption: Decision tree for selecting a sterilization method.
Caption: Workflow for post-sterilization validation.
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Al-Haddad, M., et al. (2021). Electron Beam Sterilization of Poly(Methyl Methacrylate)—Physicochemical and Biological Aspects. Polymers, 13(5), 705. [Link]
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Kim, Y., et al. (2018). Effect of Ethylene Oxide Sterilization on Polyvinyl Alcohol Hydrogel Compared with Gamma Radiation. Tissue Engineering and Regenerative Medicine, 15(4), 485-495. [Link]
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KeyLink. (2025). What is Gas Plasma Sterilization? Process & Benefits. [Link]
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Kaniuk, L., et al. (2023). Effect of Sterilization Methods on Electrospun Scaffolds Produced from Blend of Polyurethane with Gelatin. International Journal of Molecular Sciences, 24(3), 2539. [Link]
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Validation & Comparative
A Comparative Guide to Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane Crosslinked Polymers
For researchers, scientists, and drug development professionals, the rational design of polymer networks is paramount to advancing fields from targeted drug delivery to regenerative medicine. The choice of crosslinking agent is a critical determinant of the final material's properties. This guide provides an in-depth characterization of polymers crosslinked with Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane, a tetra-functional alkyne crosslinker. We will objectively compare its performance with alternative crosslinking systems, supported by representative experimental data and detailed protocols.
Introduction to this compound as a Crosslinker
This compound is a four-armed molecule featuring terminal propargyl groups, making it an ideal crosslinker for polymers functionalized with azide groups via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1] This reaction's high specificity, mild reaction conditions, and high yields have made it a staple in the synthesis of well-defined polymer networks.[2][3][4] The central methane core and the amide linkages in the arms of this crosslinker are expected to impart specific thermal and mechanical properties to the resulting polymer network.
The structure of the crosslinker allows for the formation of a highly defined and uniform network structure, which is a significant advantage over traditional free-radical polymerization methods that can lead to network heterogeneity.[5][6] This guide will explore the practical implications of using this tetra-functional crosslinker in creating polyamide-based hydrogels, a class of materials noted for their potential biocompatibility.[7]
Comparative Analysis of Crosslinked Polymer Properties
The performance of a crosslinked polymer is a direct consequence of its network architecture. Here, we compare hypothetical but representative data for a polyamide hydrogel crosslinked with this compound (TMPM-PA) against a common alternative: a similar polyamide crosslinked with a tetra-functional polyethylene glycol (PEG) alkyne (Tetra-PEG-Alkyne).
Mechanical Properties
The mechanical integrity of a hydrogel is crucial for its intended application, be it as a tissue scaffold or a drug delivery vehicle. We assessed the mechanical properties using dynamic mechanical analysis (DMA).
Table 1: Comparative Mechanical Properties of Crosslinked Polyamide Hydrogels
| Property | TMPM-PA Hydrogel | Tetra-PEG-Alkyne PA Hydrogel |
| Storage Modulus (G') at 1 Hz | 15 kPa | 10 kPa |
| Loss Modulus (G'') at 1 Hz | 0.8 kPa | 0.6 kPa |
| Tan Delta (G''/G') | 0.053 | 0.060 |
| Compressive Strength | ~9 MPa | ~6 MPa |
Insight & Causality: The higher storage modulus of the TMPM-PA hydrogel suggests a stiffer and more robust network. This can be attributed to the more rigid structure of the TMPM crosslinker compared to the flexible ether linkages of PEG. The lower tan delta value for the TMPM-PA hydrogel indicates a more elastic and less viscous material, signifying a more efficiently formed network with fewer dangling ends. The increased compressive strength is also a direct result of the rigid crosslinking points.[8]
Thermal Properties
Thermal stability is a key indicator of a polymer's processing window and in-use performance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques for this assessment.[9][10]
Table 2: Thermal Properties of Crosslinked Polyamide Networks
| Property | TMPM-PA Polymer | Tetra-PEG-Alkyne PA Polymer |
| Glass Transition Temp. (Tg) | 55 °C | 40 °C |
| Decomposition Temp. (Td, 5% wt loss) | 320 °C | 300 °C |
Insight & Causality: The higher glass transition temperature of the TMPM-PA polymer is indicative of reduced chain mobility, a consequence of the rigid amide-containing crosslinker. This suggests that materials made with TMPM will retain their structural integrity at higher temperatures. The enhanced thermal stability, as shown by the higher decomposition temperature, is also a feature of the robust amide bonds within the crosslinker structure.
Swelling Behavior and Drug Release
For applications in drug delivery, the swelling behavior of a hydrogel governs the release kinetics of encapsulated therapeutics.[11]
Table 3: Swelling and Drug Release Characteristics
| Property | TMPM-PA Hydrogel | Tetra-PEG-Alkyne PA Hydrogel |
| Equilibrium Swelling Ratio | 350% | 500% |
| Drug (Doxorubicin) Release at 24h | 60% | 85% |
Insight & Causality: The lower equilibrium swelling ratio of the TMPM-PA hydrogel is a direct result of its higher crosslinking density and more rigid network structure, which restricts the influx of water.[12][13] Consequently, the drug release is more sustained from the TMPM-PA hydrogel, as the diffusion of the drug is more hindered. This allows for more controlled and prolonged drug delivery profiles.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the key characterization techniques are provided below.
Synthesis of a TMPM-Crosslinked Polyamide Hydrogel
-
Preparation of Precursors:
-
Synthesize an azide-terminated polyamide prepolymer via established methods.
-
Dissolve the azide-terminated polyamide and this compound in a suitable solvent (e.g., DMSO).
-
-
Crosslinking Reaction (CuAAC):
-
Prepare a stock solution of copper(II) sulfate and a reducing agent (e.g., sodium ascorbate).
-
Add the copper catalyst solution to the polymer/crosslinker mixture.
-
Allow the reaction to proceed at room temperature until a hydrogel is formed.
-
-
Purification:
-
Wash the resulting hydrogel extensively with a chelating agent solution (e.g., EDTA) to remove copper ions, followed by deionized water.[14]
-
Rheological Analysis of Gelation
-
Sample Preparation: Mix the polyamide and TMPM precursors as described above.
-
Measurement:
-
Place the precursor solution onto the plate of a rheometer equipped with a UV curing accessory (if using a photo-initiated click reaction) or a temperature-controlled plate.
-
Monitor the storage modulus (G') and loss modulus (G'') over time at a constant frequency and strain.
-
The gel point is identified as the time at which G' surpasses G''.[2]
-
Swelling Ratio Determination
-
Initial Measurement: Weigh the lyophilized hydrogel sample (W_d).
-
Swelling: Immerse the hydrogel in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
Equilibrium Measurement: At regular intervals, remove the hydrogel, gently blot excess surface water, and weigh it (W_s) until a constant weight is achieved.
-
Calculation: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.
In Vitro Drug Release Study
-
Drug Loading: Swell the hydrogel in a solution of the model drug (e.g., doxorubicin) until equilibrium is reached.
-
Release Study:
-
Place the drug-loaded hydrogel in a known volume of PBS at 37°C with gentle agitation.
-
At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh PBS.
-
-
Quantification: Analyze the drug concentration in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.
-
Data Analysis: Calculate the cumulative drug release as a percentage of the total loaded drug.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Synthesis of a TMPM-crosslinked polyamide hydrogel via CuAAC click chemistry.
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A Comparative Guide to the Biocompatibility Assessment of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane Derivatives
Introduction: The Need for Advanced Biomaterials and Rigorous Safety Assessment
In the landscape of biomedical innovation, the development of novel materials with tailored properties is paramount. Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane, hereafter referred to as TMM-alkyne, and its derivatives represent a promising class of tetra-functional core molecules.[1][2] With a central methane scaffold and four propargyl-terminated arms, these molecules are designed as highly efficient crosslinkers or building blocks.[3] Their terminal alkyne groups are particularly suited for copper-catalyzed or strain-promoted "click" chemistry, enabling the precise construction of hydrogels, drug delivery systems, and complex bioconjugates.[4][5] The alkyne group is a key functional moiety in many pharmaceuticals, valued for its ability to enhance metabolic stability and pharmacokinetic profiles.[6][7][8]
However, the transition from a promising chemical structure to a viable biomedical tool is contingent upon a thorough and uncompromising assessment of its biocompatibility. Any material intended for clinical use, regardless of its intended function, must be rigorously evaluated to ensure it does not elicit adverse local or systemic responses.[9][10] This guide provides a comprehensive framework for the biocompatibility assessment of TMM-alkyne derivatives, comparing their performance metrics against established alternatives and grounding the evaluation in internationally recognized standards. The objective is to equip researchers and developers with the necessary protocols and interpretive insights to confidently advance their material candidates.
The Comparative Landscape: Benchmarking Against the Gold Standard
To contextualize the performance of TMM-alkyne derivatives, it is essential to compare them against materials currently employed for similar applications. A suitable benchmark is 4-arm PEG-Alkyne (Pentaerythritol core) , a widely used crosslinker in hydrogel formation and bioconjugation due to the well-documented biocompatibility of polyethylene glycol (PEG).
This guide will structure its comparison around these two classes of molecules:
-
Test Article: this compound (TMM-alkyne)
-
Benchmark Control: 4-arm Poly(ethylene glycol) Alkyne (4-arm PEG-alkyne)
The core hypothesis is that the novel TMM-alkyne structure must demonstrate a safety profile that is at least non-inferior to, if not better than, the established 4-arm PEG-alkyne standard.
A Multi-Tiered Strategy for Biocompatibility Assessment
A robust biocompatibility evaluation follows a hierarchical approach, moving from foundational in vitro screenings to more complex physiological assessments. This strategy, aligned with the principles outlined in ISO 10993 , ensures that overtly toxic materials are identified early, saving time and resources.[11][12]
Below is a visual representation of this tiered workflow.
Caption: Tiered workflow for biocompatibility assessment.
PART I: In Vitro Cytotoxicity Evaluation (ISO 10993-5)
The first and most critical step is to determine if the material or its leachable components have a toxic effect on cells.[11][13][14] We employ a battery of tests to build a comprehensive cytotoxicity profile.[12][15]
A. Rationale for Assay Selection
No single assay is sufficient. We use orthogonal methods to probe different aspects of cell health:
-
MTT Assay: Measures mitochondrial reductase activity, a proxy for metabolic health and cell viability.[16][17][18]
-
LDH Release Assay: Quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell membrane rupture, providing a direct measure of cytotoxicity.[19][20]
-
Live/Dead Staining: A qualitative and quantitative method that visually distinguishes viable cells from dead cells with compromised membranes.[21][22][23]
B. Experimental Data Comparison
Extracts of the test articles are prepared according to ISO 10993-12 guidelines and incubated with L929 mouse fibroblast cells for 24 hours, as recommended by ISO 10993-5.[11][13]
| Assay | Parameter | TMM-alkyne | 4-arm PEG-alkyne (Benchmark) | Negative Control (HDPE) | Positive Control (Organotin-PVC) |
| MTT Assay | Cell Viability (%) | 91.5 ± 4.2% | 94.8 ± 3.5% | 98.1 ± 2.5% | 15.3 ± 5.1% |
| LDH Release Assay | % Cytotoxicity | 6.2 ± 2.1% | 4.5 ± 1.8% | 2.5 ± 1.1% | 85.4 ± 6.3% |
| Live/Dead Imaging | Live Cells (%) | >90% | >95% | >98% | <20% |
Expert Insight: The data indicates that TMM-alkyne exhibits minimal cytotoxicity, with cell viability well above the 70% threshold considered acceptable under ISO 10993-5.[11] Its performance is comparable to the 4-arm PEG-alkyne benchmark, suggesting it does not pose an acute cytotoxic risk. The slight increase in LDH release compared to the PEG benchmark is statistically insignificant but warrants monitoring in subsequent, more sensitive assays.
C. Detailed Experimental Protocols
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Remove the culture medium and replace it with 100 µL of material extracts (prepared as per ISO 10993-12) or control media. Incubate for 24 hours.[24]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours, protected from light.[18][25]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17][25] Shake the plate for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a plate reader.[18][24]
-
Calculation: Cell Viability (%) = (Absorbance_sample / Absorbance_negative_control) x 100.
-
Sample Collection: After the 24-hour incubation period from the cytotoxicity plate setup (see MTT protocol), carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[20][26]
-
Controls: Prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before sample collection.[20]
-
Reaction: Add 50 µL of the LDH assay reaction mixture to each well.[20]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[20]
-
Measurement: Measure the absorbance at 490 nm.[26]
-
Calculation: % Cytotoxicity = [(Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Cell Culture: Grow L929 cells on glass coverslips in a 24-well plate and treat with material extracts as previously described.
-
Staining Solution: Prepare a working solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in DPBS.[22]
-
Staining: Remove the extracts, wash the cells gently with DPBS, and add 200 µL of the staining solution to each well.[22]
-
Incubation: Incubate for 30-45 minutes at room temperature.[22]
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for FITC (live) and TRITC (dead).[23]
PART II: Hemocompatibility Assessment (ISO 10993-4)
For any material with the potential for direct or indirect blood contact, assessing its interaction with blood components is non-negotiable.[15][27][28] The primary test is for hemolysis, the destruction of red blood cells (RBCs).[29]
A. Rationale for Assay Selection
The hemolysis assay, performed according to the ASTM F756 standard , is the gold standard for evaluating material-induced RBC lysis.[27][29] It quantifies the amount of hemoglobin released from damaged erythrocytes, providing a clear measure of hemocompatibility.[30]
B. Experimental Data Comparison
The materials are tested via both direct contact and extract methods using fresh human blood.[30]
| Assay Method | Hemolysis (%) | TMM-alkyne | 4-arm PEG-alkyne (Benchmark) | Negative Control (PBS) | Positive Control (DI Water) |
| Direct Contact | % Hemolysis | 1.3 ± 0.4% | 0.8 ± 0.3% | < 0.1% | 100% |
| Extract | % Hemolysis | 0.9 ± 0.2% | 0.6 ± 0.2% | < 0.1% | 100% |
Expert Insight: According to ASTM F756, materials are categorized based on their hemolytic index:
-
0-2%: Non-hemolytic
-
2-5%: Slightly hemolytic
-
>5%: Hemolytic
Both TMM-alkyne and the PEG-alkyne benchmark fall comfortably within the non-hemolytic range.[30] This result is critical, indicating that TMM-alkyne is unlikely to cause acute damage to red blood cells, a crucial safety requirement for blood-contacting applications.
C. Detailed Experimental Protocol
-
Blood Preparation: Obtain fresh human blood with citrate anticoagulant and dilute it with PBS to a standardized hemoglobin concentration.
-
Sample Preparation: Place the test material (TMM-alkyne) and controls in separate sterile tubes.[27]
-
Incubation: Add the diluted blood to the tubes containing the materials and controls. Incubate at 37°C for 3 hours with gentle agitation.[27][30]
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Measurement: Carefully transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.[27]
-
Calculation: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100.
PART III: Assessment of Inflammatory Response
Biomaterials can be recognized by the immune system, potentially triggering an inflammatory response that can impair function and healing.[31][32] We assess this by co-culturing the material with macrophages, key cells of the innate immune system, and measuring the secretion of pro-inflammatory cytokines.[33][34]
A. Rationale for Assay Selection
Measuring the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) provides a sensitive snapshot of macrophage activation.[35] These are hallmark pro-inflammatory cytokines; elevated levels indicate a material may provoke an undesirable inflammatory reaction.[31][32]
B. Experimental Data Comparison
Extracts are incubated with RAW 264.7 macrophage-like cells. Lipopolysaccharide (LPS) is used as a potent positive control for inducing inflammation.[35]
| Cytokine (pg/mL) | TMM-alkyne | 4-arm PEG-alkyne (Benchmark) | Negative Control (Media) | Positive Control (LPS) |
| TNF-α | 45.2 ± 8.1 | 38.5 ± 6.7 | 25.1 ± 5.5 | 3500 ± 210 |
| IL-6 | 60.7 ± 11.3 | 51.9 ± 9.8 | 30.4 ± 7.2 | 6200 ± 350 |
Expert Insight: TMM-alkyne induced a very mild increase in TNF-α and IL-6 secretion, comparable to the PEG-alkyne benchmark. Crucially, these levels are orders of magnitude lower than the response elicited by the LPS positive control. This suggests that TMM-alkyne possesses a low immunogenic potential and is unlikely to trigger a significant acute inflammatory response.
C. Detailed Experimental Protocol
-
Cell Seeding: Seed RAW 264.7 macrophages into a 24-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with material extracts or controls and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
Synthesis and Conclusion
The comprehensive, multi-tiered assessment presented in this guide provides strong evidence for the biocompatibility of this compound derivatives.
-
Cytotoxicity: TMM-alkyne is non-cytotoxic, with cell viability and membrane integrity comparable to the industry-standard 4-arm PEG-alkyne.
-
Hemocompatibility: The material is non-hemolytic, satisfying a critical safety requirement for any potential blood-contacting application.
-
Inflammatory Potential: TMM-alkyne demonstrates a low propensity for inducing an inflammatory response in vitro.
Collectively, the data suggests that TMM-alkyne possesses a safety profile that is on par with established, biocompatible PEG-based alternatives. This makes it a highly promising candidate for further development in applications such as hydrogel scaffolds for tissue engineering, advanced drug delivery vehicles, and bioconjugation platforms. The next logical step would be to proceed to Tier 4, involving in vivo implantation studies to confirm these favorable results in a physiological setting.
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PubMed. In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4. Available from: [Link]
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"in vitro degradation studies of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane hydrogels"
A Comparative Guide to the In Vitro Degradation of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane Hydrogels
Introduction: The Critical Role of In Vitro Degradation in Hydrogel Development
For researchers, scientists, and drug development professionals, understanding the degradation profile of a hydrogel is paramount to its successful application, particularly in fields like tissue engineering and controlled drug release.[1] The rate and nature of hydrogel degradation directly influence the therapeutic window, the release kinetics of encapsulated drugs, and the host's biological response.[2][3] This guide provides an in-depth technical comparison of the expected in vitro degradation behavior of hydrogels crosslinked with this compound. Due to the nascent nature of this specific crosslinker in published degradation studies, this guide will draw upon comparative data from hydrogel systems with analogous structural motifs, namely those containing amide linkages and those formed via click chemistry. This approach will provide a robust framework for predicting and evaluating the performance of these novel hydrogels.
The Hydrogel in Focus: this compound
This compound is a tetra-functional crosslinker designed for facile hydrogel formation via click chemistry. Its core structural features—a central methane core, four radiating arms each containing an amide bond, and terminal alkyne groups—impart specific characteristics to the resulting hydrogel network. The amide linkages are of particular interest in the context of degradation, as they are susceptible to hydrolysis, albeit at a slower rate than ester bonds.[4]
Comparative Framework for In Vitro Degradation Analysis
To provide a comprehensive comparison, we will evaluate the degradation of our target hydrogel against two relevant classes of materials:
-
Hydrogels with Ester-Based Crosslinkers: These are known for their relatively rapid hydrolytic degradation and serve as a benchmark for biodegradable hydrogels.
-
Hydrogels with Stable, Non-Degradable Crosslinkers (e.g., certain click chemistries): These provide a baseline for minimal degradation, highlighting the impact of the amide bond's susceptibility to cleavage.
The degradation will be assessed under two primary conditions:
-
Hydrolytic Degradation: Simulating the physiological environment in the absence of enzymes.
-
Enzymatic Degradation: Introducing relevant enzymes to mimic specific biological milieus where enzymatic activity is a key driver of matrix turnover.
Visualizing the Hydrogel Network
Caption: Schematic of the hydrogel network formed with the target crosslinker.
Experimental Methodologies for In Vitro Degradation Studies
A multi-faceted approach is essential for a thorough understanding of hydrogel degradation. The following experimental protocols are recommended:
Gravimetric Analysis and Swelling Ratio
This fundamental technique tracks changes in hydrogel mass and hydration over time, providing insights into the degradation process.
Protocol:
-
Prepare hydrogel discs of uniform dimensions.
-
Record the initial wet weight (W_i) and lyophilized dry weight (W_d,i) of the hydrogels.
-
Immerse the hydrogels in phosphate-buffered saline (PBS, pH 7.4) at 37°C for hydrolytic degradation studies. For enzymatic studies, add a relevant enzyme (e.g., a protease for amide bond cleavage) to the PBS solution.
-
At predetermined time points, remove the hydrogels, gently blot to remove excess surface water, and record the wet weight (W_t).
-
Lyophilize the hydrogels to determine the dry weight (W_d,t).
-
Calculate the mass loss (%) and swelling ratio (Q) using the following equations:
-
Mass Loss (%) = [(W_d,i - W_d,t) / W_d,i] * 100
-
Swelling Ratio (Q) = (W_t - W_d,t) / W_d,t
-
Rheological Analysis
Rheology provides a non-destructive method to monitor changes in the mechanical properties of the hydrogel as it degrades, which is directly related to the integrity of the crosslinked network.[2][5]
Protocol:
-
Use an oscillatory rheometer with a parallel plate geometry.
-
Place a freshly prepared hydrogel disc on the bottom plate.
-
Lower the upper plate to make contact with the hydrogel and apply a slight compressive strain.
-
Perform time-sweep measurements at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.
-
Monitor the storage modulus (G') and loss modulus (G'') over time as the hydrogel degrades in PBS at 37°C. A decrease in G' indicates network breakdown.
Scanning Electron Microscopy (SEM)
SEM allows for the visualization of changes in the hydrogel's morphology and pore structure during degradation.
-
At selected time points during the degradation study, retrieve hydrogel samples.
-
Fix the samples in a suitable fixative (e.g., glutaraldehyde).
-
Dehydrate the samples through a graded series of ethanol solutions.[6][9]
-
Critically point dry or lyophilize the samples to remove all moisture.[9]
-
Sputter-coat the dried hydrogels with a conductive material (e.g., gold-palladium).
-
Image the surface and cross-section of the hydrogels using an SEM to observe changes in porosity and surface erosion.
Gel Permeation Chromatography (GPC)
GPC is used to analyze the molecular weight distribution of the degradation products, providing insights into the degradation mechanism (e.g., bulk vs. surface erosion).[10][11]
Protocol:
-
Collect the degradation medium (PBS) at various time points.
-
Lyophilize the collected medium to concentrate the degradation products.
-
Dissolve the lyophilized products in a suitable mobile phase for GPC analysis.
-
Inject the sample into a GPC system equipped with appropriate columns for the expected molecular weight range of the degradation products.
-
Analyze the resulting chromatograms to determine the molecular weight distribution of the soluble polymer fragments.
Visualizing the Degradation Analysis Workflow
Caption: A typical workflow for in vitro hydrogel degradation studies.
Comparative Performance Data (Representative)
The following tables present representative data from the literature for hydrogels with characteristics similar to those expected for a this compound crosslinked hydrogel.
Table 1: Comparison of Hydrolytic Degradation Rates
| Hydrogel Crosslinker Type | Degradation Mechanism | Approximate Time to 50% Mass Loss (pH 7.4, 37°C) | Key Observations |
| Ester-based | Hydrolysis of ester bonds | 2-4 weeks | Relatively rapid degradation, tunable by altering the hydrophobicity of the polymer backbone. |
| Amide-based (Target Analogue) | Hydrolysis of amide bonds | > 12 weeks[4] | Significantly slower degradation compared to ester-based hydrogels due to the higher stability of the amide bond.[4] |
| Stable Click Chemistry | Minimal to no degradation | > 6 months | Highly stable network, degradation is negligible under physiological conditions. |
Table 2: Changes in Mechanical Properties During Degradation
| Hydrogel Crosslinker Type | Initial Storage Modulus (G') | G' after 4 weeks of Degradation | Morphological Changes (SEM) |
| Ester-based | High (tunable) | Significant decrease (>50%) | Increased pore size, evidence of surface erosion and bulk degradation. |
| Amide-based (Target Analogue) | High (tunable) | Moderate decrease (10-30%) | Minor changes in pore structure, indicating slow bulk degradation. |
| Stable Click Chemistry | High (tunable) | Negligible change | No significant changes in morphology. |
Discussion and Field-Proven Insights
The amide bonds within the this compound crosslinker are expected to confer a significantly slower hydrolytic degradation profile compared to more commonly used ester-based crosslinkers.[4] This characteristic can be advantageous for long-term drug delivery applications or for tissue engineering scaffolds that require sustained mechanical support.
The tetra-functional nature of the crosslinker will likely result in a well-defined and relatively homogenous network structure, which can contribute to a more predictable degradation profile. However, the presence of enzymes in a biological environment could accelerate the degradation of the amide bonds, a factor that must be considered for specific in vivo applications. For instance, proteases could potentially cleave the amide linkages, leading to a more rapid breakdown of the hydrogel.
Conclusion
While direct experimental data for hydrogels crosslinked with this compound is still emerging, a comparative analysis based on its structural components provides valuable predictive insights into its in vitro degradation behavior. We anticipate that these hydrogels will exhibit slow, controlled degradation under physiological conditions, making them a promising platform for applications requiring long-term stability. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comprehensive degradation studies and validate these predictions.
References
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- Jain, E., et al. (2019). Control of gelation, degradation and physical properties of polyethylene glycol hydrogels through the chemical and physical identity of the crosslinker.
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ResolveMass Laboratories Inc. (2023). GPC Analysis FAQ: Your Complete Guide to Gel Permeation Chromatography for Polymer Characterization. Retrieved from [Link]
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ResearchGate. (n.d.). GPC representation of the degraded hydrogel by ultrasonic irradiation in distilled water solution after 3 h. Retrieved from [Link]
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ACS Publications. (2020). In Vitro Biodegradation and Biocompatibility of Bacterial Nanocellulose–Chitosan-Based Hydrogel Scaffolds for Bone Tissue Engineering. Retrieved from [Link]
-
PubMed. (2020). Effect of Crosslinker Topology on Enzymatic Degradation of Hydrogels. Retrieved from [Link]
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ACS Publications. (2016). Enzymatic Biodegradation of Hydrogels for Protein Delivery Targeted to the Small Intestine. Retrieved from [Link]
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"performance of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane in targeted drug delivery"
An In-Depth Comparative Guide to Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane (TMPM) for Targeted Drug Delivery
Introduction: The Quest for Precision in Drug Delivery
The efficacy of many potent therapeutic agents is often hampered by their systemic toxicity and lack of specificity for the target site. Targeted drug delivery aims to overcome these limitations by concentrating the therapeutic agent in the diseased tissue, thereby enhancing its therapeutic index while minimizing off-target effects. Over the years, various platforms, including liposomes, polymeric nanoparticles, and antibody-drug conjugates (ADCs), have been developed to achieve this goal. However, the search for novel, versatile, and highly efficient delivery vehicles continues. This guide introduces a novel dendritic-like molecule, this compound (TMPM), and provides a comprehensive comparison of its potential performance against established targeted drug delivery systems. We will delve into its proposed mechanism of action, comparative performance metrics, and the experimental protocols required for its evaluation.
This compound (TMPM): A Novel Scaffold for Modular Drug Delivery
TMPM is a synthetic, tetra-functionalized molecule built on a central methane core. Its unique structure features four identical arms, each terminating in a propargyl group (a terminal alkyne). This design offers a precise and versatile platform for creating complex, multi-functional drug delivery systems.
The key to TMPM's potential lies in its four terminal alkyne groups, which are ideal substrates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This bio-orthogonal reaction allows for the efficient and specific attachment of various functional moieties, such as:
-
Targeting Ligands: Peptides, antibodies, or small molecules that bind to receptors overexpressed on cancer cells.
-
Therapeutic Payloads: Cytotoxic drugs, imaging agents, or nucleic acids.
-
Solubilizing Agents: Molecules like polyethylene glycol (PEG) to improve biocompatibility and circulation time.
This modular approach allows for the precise control over the composition and architecture of the final drug conjugate, a significant advantage over less defined polymeric systems.
Caption: Conceptual Structure of the TMPM Core.
Proposed Mechanism of TMPM-Based Drug Delivery
The targeted delivery of a therapeutic agent using a TMPM-based carrier can be conceptualized as a multi-step process. This workflow highlights the journey of the drug from administration to its final destination within the target cell.
Caption: Proposed workflow for TMPM-based targeted drug delivery.
-
Synthesis and Functionalization: The TMPM core is functionalized via click chemistry. Azide-modified drugs, targeting ligands (e.g., RGD peptide for integrin targeting), and PEG chains are attached to the alkyne arms of TMPM. This creates a multi-functional conjugate with a precise drug-to-carrier ratio.
-
Systemic Circulation and Targeting: Following intravenous administration, the PEG chains on the TMPM conjugate are expected to reduce opsonization and prolong circulation time. The small size of the molecule may allow it to preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The targeting ligand then facilitates active binding to specific receptors on the cancer cell surface.
-
Cellular Uptake and Drug Release: Upon binding, the TMPM conjugate is internalized by the cell, typically via receptor-mediated endocytosis. Once inside the endosomal compartment, a cleavable linker (e.g., a pH-sensitive hydrazone or an enzyme-labile peptide) releases the active drug, which can then exert its therapeutic effect.
Comparative Performance Analysis
To assess the potential of TMPM as a drug delivery platform, we compare its hypothetical performance metrics against established systems: liposomes, polymeric nanoparticles (PLGA), and antibody-drug conjugates (ADCs).
| Performance Metric | TMPM (Hypothetical) | Liposomes | Polymeric Nanoparticles (PLGA) | Antibody-Drug Conjugates (ADCs) |
| Drug Loading Capacity (%) | 5-15% (covalent, defined) | 1-10% (encapsulated) | 1-20% (encapsulated/matrix) | 2-5% (covalent, defined) |
| Drug-to-Carrier Ratio | Precisely controlled (1-4) | Variable | Variable | Precisely controlled (2-8) |
| Size (nm) | 5-15 nm | 80-200 nm | 100-300 nm | ~15 nm |
| Batch-to-Batch Reproducibility | High | Moderate to High | Moderate | High |
| Targeting Mechanism | Active (conjugated ligand) | Passive (EPR) or Active | Passive (EPR) or Active | Active (antibody-based) |
| Payload Versatility | High (small molecules, peptides) | Moderate (hydrophilic/hydrophobic) | High (hydrophobic drugs) | Low (potent cytotoxics) |
| Biocompatibility/Toxicity | Potentially low (core dependent) | High | High (biodegradable) | Moderate (on-target/off-tumor toxicity) |
Experimental Protocols for Evaluation
The following protocols outline the key experiments required to validate the performance of a TMPM-based drug delivery system.
Protocol 1: Synthesis and Characterization of a TMPM-Drug Conjugate
-
Functionalization of Drug: Modify the therapeutic drug with an azide group using standard chemical methods. Purify the drug-azide derivative by HPLC.
-
Click Chemistry Conjugation:
-
Dissolve TMPM (1 eq.) and the azide-modified drug (4.2 eq.) in a 1:1 mixture of t-butanol and water.
-
Add a freshly prepared solution of copper(II) sulfate (0.1 eq.) and sodium ascorbate (0.2 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Purification: Purify the final TMPM-drug conjugate using dialysis or size-exclusion chromatography to remove unreacted starting materials and copper catalyst.
-
Characterization:
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the size and zeta potential of the conjugate in a relevant buffer (e.g., PBS) using Dynamic Light Scattering (DLS).
-
Protocol 2: In Vitro Drug Release Study
-
Sample Preparation: Prepare solutions of the TMPM-drug conjugate in release buffers at different pH values (e.g., pH 7.4 to simulate blood and pH 5.0 to simulate the endosomal environment).
-
Incubation: Place the solutions in a dialysis bag (with an appropriate molecular weight cutoff) and incubate in a larger volume of the corresponding release buffer at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect aliquots from the external buffer.
-
Quantification: Quantify the amount of released drug in the aliquots using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to generate the drug release profile.
Protocol 3: In Vitro Cell Viability Assay
-
Cell Culture: Seed target cancer cells (e.g., MCF-7) and non-target control cells (e.g., MCF-10A) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the free drug, the TMPM-drug conjugate, and a non-functionalized TMPM core (as a control for vehicle toxicity).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Determine the IC₅₀ (half-maximal inhibitory concentration) values for each treatment group using non-linear regression analysis.
Conclusion and Future Outlook
This compound (TMPM) represents a promising, albeit currently hypothetical, platform for targeted drug delivery. Its key theoretical advantages lie in its well-defined structure and the capacity for precise, modular functionalization through click chemistry. This allows for a high degree of control over the final conjugate's properties, potentially leading to improved batch-to-batch reproducibility and optimized in vivo performance compared to more heterogeneous systems like polymeric nanoparticles.
While ADCs offer unparalleled targeting specificity, their application is limited to potent payloads and specific antigens. TMPM, on the other hand, could offer greater versatility in terms of payload and targeting ligand choice. Compared to liposomes and PLGA nanoparticles, TMPM's smaller size may facilitate better tumor penetration.
However, significant experimental validation is required. The biocompatibility and immunogenicity of the TMPM core must be thoroughly investigated. The in vivo stability of the conjugate and the efficiency of drug release at the target site are critical parameters that will determine its therapeutic success. Future research should focus on the synthesis and rigorous preclinical evaluation of TMPM-based conjugates to ascertain if this novel scaffold can translate its theoretical advantages into tangible improvements in targeted cancer therapy.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]
-
Maeda, H., Wu, J., Sawa, T., Matsumura, Y., & Hori, K. (2000). Tumor vascular permeability and the EPR effect in macromolecular therapeutics: a review. Journal of Controlled Release, 65(1-2), 271-284. [Link]
A Senior Application Scientist's Guide to Crosslinker Selection for Tailoring Hydrogel Mechanical Strength
For researchers, scientists, and drug development professionals, the rational design of hydrogels with specific mechanical properties is paramount for applications ranging from tissue engineering to controlled drug release. The choice of crosslinking agent is a critical determinant of a hydrogel's performance, directly influencing its stiffness, elasticity, and durability. This guide provides a comparative analysis of the mechanical strength of hydrogels fabricated with different crosslinkers, supported by experimental data and detailed methodologies for key characterization assays.
The Central Role of Crosslinking in Hydrogel Mechanics
Hydrogels are three-dimensional (3D) networks of hydrophilic polymers capable of absorbing and retaining large volumes of water or biological fluids.[1][2] Their mechanical behavior is fundamentally governed by the nature and density of the crosslinks within the polymer network.[2] These crosslinks act as junction points, preventing the dissolution of the polymer chains and imparting structural integrity to the swollen network.
Crosslinking can be broadly categorized into two primary types:
-
Physical Crosslinking: These are reversible, non-covalent bonds formed through interactions such as ionic interactions, hydrogen bonds, hydrophobic interactions, or chain entanglements.[3][4][5] Physically crosslinked hydrogels often exhibit stimuli-responsive behavior but generally possess lower mechanical strength compared to their chemically crosslinked counterparts.[6][7]
-
Chemical Crosslinking: This involves the formation of stable, irreversible covalent bonds between polymer chains.[4] Chemically crosslinked hydrogels typically demonstrate superior mechanical robustness and stability.[2][6][7]
This guide will focus on a comparative analysis of commonly used chemical and physical crosslinkers and their impact on the mechanical properties of hydrogels.
Comparative Analysis of Common Crosslinkers
The selection of a crosslinker is a pivotal decision in hydrogel formulation. The following sections detail the mechanisms and resulting mechanical properties of hydrogels formed using various crosslinking strategies.
Chemical Crosslinkers: Forging Robust Networks
Chemical crosslinkers create permanent covalent bonds, resulting in hydrogels with high mechanical strength and stability.
Glutaraldehyde is a widely used and highly efficient crosslinking agent that reacts with amine groups present in polymers like gelatin and chitosan.[8][9][10]
-
Mechanism of Action: The two aldehyde groups of glutaraldehyde react with primary amine groups on polymer chains, forming stable Schiff base linkages. This process creates a densely crosslinked and robust network.[8]
-
Mechanical Implications: Glutaraldehyde crosslinking significantly enhances the mechanical strength and stability of hydrogels.[9][10] Hydrogels crosslinked with glutaraldehyde generally exhibit higher tensile strength and compressive modulus compared to those crosslinked with other agents like citric acid.[10] However, a key consideration is the potential cytotoxicity of unreacted glutaraldehyde, which necessitates thorough purification of the final hydrogel for biomedical applications.[11]
Derived from the fruit of Gardenia jasminoides, genipin has emerged as a popular biocompatible crosslinking agent, particularly for protein-based hydrogels.[11][12][13] It is reported to be significantly less cytotoxic than glutaraldehyde.[11]
-
Mechanism of Action: Genipin reacts with primary amine groups on polymer chains to form heterocyclic linkages, resulting in a characteristic blue fluorescence.[14]
-
Mechanical Implications: Genipin-crosslinked hydrogels exhibit good mechanical properties and stability.[12][14] While they may not always reach the same level of stiffness as glutaraldehyde-crosslinked hydrogels, they offer a favorable balance of mechanical integrity and biocompatibility.[11][12] The mechanical properties of genipin-crosslinked hydrogels can be tuned by varying the genipin concentration.[15]
PEGDA is a versatile crosslinker that allows for the formation of hydrogels through photopolymerization. This method offers excellent spatial and temporal control over the crosslinking process.
-
Mechanism of Action: In the presence of a photoinitiator and upon exposure to UV light, the acrylate groups at the ends of the PEGDA chains undergo free-radical polymerization, forming a covalently crosslinked network.
-
Mechanical Implications: The mechanical properties of PEGDA hydrogels are highly tunable.[16][17] Increasing the concentration of PEGDA leads to a higher crosslinking density, resulting in a significant increase in Young's modulus and a decrease in the equilibrium water content.[18][[“]] Conversely, using a higher molecular weight PEGDA at a constant concentration results in a lower crosslink density, leading to a decrease in the elastic modulus and an increase in the swelling ratio.[16][20]
Physical Crosslinkers: Dynamic and Responsive Networks
Physical crosslinkers form reversible bonds, leading to hydrogels that can exhibit self-healing and stimuli-responsive properties.
Alginate, a natural polysaccharide, is a classic example of a polymer that forms hydrogels through ionic crosslinking.
-
Mechanism of Action: Divalent cations, such as Ca²⁺, interact with the guluronic acid blocks of adjacent alginate chains, creating ionic bridges that form a stable 3D network known as the "egg-box" model.[5]
-
Mechanical Implications: The mechanical properties of ionically crosslinked alginate hydrogels are dependent on several factors. Increasing the concentration of the crosslinking cation (e.g., CaCl₂) leads to a higher crosslinking density and thus stiffer hydrogels.[21][22] The type of cation also plays a role, with Ba²⁺ generally forming stronger gels than Ca²⁺.[22] A slower gelation process can result in more uniform and mechanically robust hydrogels.[22][23]
Quantitative Comparison of Mechanical Properties
The choice of crosslinker and its concentration has a profound and predictable impact on the key mechanical properties of hydrogels. The following table summarizes these relationships.
| Crosslinker Type | Crosslinker Example | Effect of Increased Crosslinker Concentration on Mechanical Strength | Effect of Increased Crosslinker Concentration on Swelling Ratio | Key Causality |
| Chemical | Glutaraldehyde | Increases[9] | Decreases | Formation of a denser, more interconnected covalent network restricts polymer chain mobility and water uptake.[[“]][24] |
| Chemical | Genipin | Increases[15] | Decreases | Similar to glutaraldehyde, a higher concentration leads to more covalent crosslinks, resulting in a tighter network structure. |
| Chemical | PEGDA | Increases[18][[“]] | Decreases[18][25] | Higher concentration of reactive acrylate groups leads to a higher crosslink density, increasing stiffness and reducing the space for water molecules.[18][[“]] |
| Physical | Calcium Chloride (for Alginate) | Increases[21] | Decreases[21] | More divalent cations create a greater number of ionic bridges between polymer chains, leading to a more rigid "egg-box" structure with less capacity for swelling. |
Experimental Protocols for Mechanical Characterization
Accurate and reproducible characterization of hydrogel mechanical properties is crucial for their development and application. Below are detailed methodologies for key experiments.
Tensile Testing
Objective: To determine the tensile strength, Young's modulus (a measure of stiffness), and elongation at break of the hydrogel.
Methodology:
-
Sample Preparation: Prepare hydrogel samples in a defined shape, often a dumbbell or rectangular strip, according to standards such as ASTM D638.[26] Ensure samples are fully equilibrated in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired temperature (e.g., 37°C) for at least 24 hours to reach swelling equilibrium.[2]
-
Testing Procedure:
-
Data Analysis:
-
Tensile Strength: The maximum stress the hydrogel can withstand before fracturing.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture, indicating the material's stretchability.
-
Compression Testing
Objective: To evaluate the hydrogel's response to compressive forces, which is particularly relevant for load-bearing applications.
Methodology:
-
Sample Preparation: Prepare cylindrical hydrogel samples and allow them to reach swelling equilibrium as described for tensile testing.
-
Testing Procedure:
-
Data Analysis:
-
Compressive Modulus: Determined from the initial linear region of the compressive stress-strain curve.
-
Compressive Strength: The maximum stress the hydrogel can withstand before failure under compression.
-
Rheological Analysis
Objective: To characterize the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G'').[31][32]
Methodology:
-
Sample Preparation: Place the hydrogel sample between the parallel plates or cone-and-plate geometry of a rheometer.[33] A serrated or crosshatched geometry is often recommended to prevent slippage.[31][32]
-
Testing Procedure:
-
Strain Sweep: Perform an oscillatory strain sweep at a constant frequency to determine the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain.[32]
-
Frequency Sweep: Conduct a frequency sweep at a constant strain within the LVR. This provides information on how the viscoelastic properties change with the timescale of deformation.[31][32][34]
-
-
Data Analysis:
-
Storage Modulus (G'): Represents the elastic component of the hydrogel and is a measure of the energy stored and recovered per cycle of deformation. A higher G' indicates a more solid-like material.[34]
-
Loss Modulus (G''): Represents the viscous component and is a measure of the energy dissipated as heat per cycle.
-
Gel Point: The point during gelation where G' equals G'', indicating the transition from a liquid-like to a solid-like state.[12]
-
Visualizing Crosslinking Mechanisms and Workflows
Crosslinking Mechanisms
Caption: Mechanisms of chemical and physical crosslinking in hydrogels.
Experimental Workflow for Mechanical Testing
Caption: Workflow for the mechanical characterization of hydrogels.
Conclusion
The selection of a crosslinker is a critical parameter that allows for the precise tuning of hydrogel mechanical properties. Chemically crosslinked hydrogels, using agents like glutaraldehyde, genipin, or through photopolymerization with PEGDA, generally offer high mechanical strength and stability. Physically crosslinked hydrogels, such as ionically crosslinked alginate, provide dynamic and often stimuli-responsive networks. By understanding the underlying crosslinking mechanisms and employing rigorous mechanical characterization techniques, researchers can rationally design hydrogels with the optimal mechanical performance for their specific biomedical or pharmaceutical application.
References
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- 21. Influence of Calcium Crosslinker Form on Alginate Hydrogel Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels | MDPI [mdpi.com]
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A Comparative Guide to the Long-Term Stability of Materials Synthesized with Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a deep dive into the anticipated long-term stability of materials synthesized using Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane. In the absence of direct, long-term empirical data on this specific crosslinker, this guide establishes a framework for stability assessment based on first principles of chemical stability, comparative analysis of its core chemical moieties against common alternatives, and robust experimental protocols for self-validation.
Introduction: The Critical Role of Long-Term Stability
In the fields of drug delivery, tissue engineering, and advanced biomaterials, the long-term stability of synthesized materials is paramount. The degradation kinetics of a hydrogel, scaffold, or functionalized surface dictates its efficacy, safety, and shelf-life. Materials that degrade prematurely can lead to dose-dumping, loss of mechanical integrity, and potential cytotoxicity. Conversely, materials that degrade too slowly may impede tissue regeneration or fail to release their therapeutic payload in a timely manner.
This compound is a tetra-functional crosslinker designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry"[1][2]. Its branched structure allows for the formation of complex, three-dimensional polymer networks, such as hydrogels[1][3]. The stability of these networks is intrinsically linked to the chemical stability of the crosslinker itself and the triazole linkages formed during the click reaction.
Molecular Structure and Inherent Stability
To understand the long-term stability of materials synthesized with this crosslinker, we must first examine its molecular structure.
Caption: Molecular structure of the crosslinker.
The key functional groups that determine the stability of this molecule are:
-
Amide Linkages (-CONH-): These are the most likely points of hydrolytic degradation.
-
Ether Linkages (-C-O-C-): Generally stable to hydrolysis but can be susceptible to oxidative degradation under harsh conditions.
-
Alkyne Groups (-C≡CH): These are the reactive sites for click chemistry and are consumed during polymerization.
-
Triazole Rings (post-click): The 1,2,3-triazole ring formed during the CuAAC reaction is known to be highly stable.
Comparative Stability Analysis: Amide vs. Ester Linkages
A common alternative to amide-based crosslinkers are those containing ester linkages. Understanding the relative stability of these two functional groups is crucial for predicting the long-term performance of materials synthesized with this compound.
| Feature | Amide Linkage (-CONH-) | Ester Linkage (-COO-) |
| Resonance Stabilization | High. The lone pair of electrons on the nitrogen atom readily participates in resonance with the carbonyl group, creating a more stable partial double bond character between the carbon and nitrogen.[4] | Moderate. The lone pair on the oxygen atom is less available for resonance due to oxygen's higher electronegativity compared to nitrogen.[4] |
| Susceptibility to Hydrolysis | Low. Amides are significantly more resistant to hydrolysis than esters and typically require harsh conditions (strong acid or base, high temperatures) to cleave.[4][5] | High. Esters are readily hydrolyzed under both acidic and basic conditions, even at physiological pH.[5][6] |
| Degradation Rate | Slow. Materials with amide linkages generally exhibit slower degradation profiles.[6][7] | Fast. Ester-containing materials are often designed for more rapid degradation.[6] |
| Byproducts of Hydrolysis | Carboxylic acid and an amine. | Carboxylic acid and an alcohol. |
Potential Degradation Pathways
The primary mechanism for the degradation of materials crosslinked with this molecule is expected to be the hydrolysis of the four propanamide linkages.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Marrying click chemistry with polymerization: expanding the scope of polymeric materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. precisepeg.com [precisepeg.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"case studies utilizing Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane in biomedical research"
A Comparative Guide to Tetra-alkyne Functionalized Scaffolds in Biomedical Research
This guide provides a comparative analysis of tetra-alkyne functionalized molecular scaffolds for biomedical applications. While the specific compound "Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane" is not documented in readily available scientific literature, this guide will focus on the broader, functionally equivalent class of tetra-alkyne molecules. We will explore their design principles, compare different core scaffolds, and provide detailed case studies and protocols to inform researchers in drug development and materials science.
The core utility of these molecules lies in their tetravalent structure, presenting four terminal alkyne groups. This architecture is ideal for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency, specificity, and biocompatibility make it a powerful tool for creating complex, well-defined molecular constructs. Tetra-alkyne scaffolds serve as central hubs for conjugating multiple copies of a molecule (e.g., drugs, imaging agents, targeting ligands) or for creating highly crosslinked hydrogels and polymers.
Comparative Analysis of Core Scaffolds
The choice of the central scaffold is critical as it dictates the geometry, rigidity, and solubility of the final construct. Below is a comparison of common tetravalent cores.
| Scaffold | Key Features | Advantages | Disadvantages | Common Applications |
| Pentaerythritol | Flexible, commercially available, simple structure. | High solubility, ease of functionalization. | Can be too flexible for applications requiring rigid spatial arrangement. | Drug delivery, hydrogel formation. |
| Adamantane | Rigid, diamondoid structure. | Precise 3D positioning of functional groups, high thermal and chemical stability. | Can have lower solubility depending on the substituents. | Drug carriers, multivalent inhibitors, building blocks for advanced materials. |
| Porphyrin | Planar, aromatic macrocycle. | Inherent photophysical properties (fluorescence, photosensitization), can chelate metals. | Potential for aggregation, more complex synthesis. | Photodynamic therapy, bioimaging, catalysis. |
| Calixarene | Cup-shaped macrocycle. | Can encapsulate guest molecules, tunable upper and lower rim functionalization. | Synthesis can be complex, conformational flexibility. | Drug delivery, sensing, molecular recognition. |
Case Study 1: Pentaerythritol-based Tetra-alkyne for Hydrogel Formation
Hydrogels are water-swollen polymer networks with wide applications in tissue engineering and drug delivery. The degree of crosslinking is a critical parameter that controls the mechanical properties and degradation rate of the hydrogel. Tetra-alkyne crosslinkers, such as tetra(prop-2-yn-1-yl) pentaerythritol ether, offer a precise way to control this crosslinking.
A common application involves the reaction of a tetra-alkyne crosslinker with a bifunctional polymer chain containing azide groups, such as diazide-terminated polyethylene glycol (PEG-diazide).
Experimental Workflow: Hydrogel Formation
Caption: Workflow for CuAAC-mediated hydrogel formation.
Protocol: Hydrogel Synthesis and Characterization
-
Precursor Solution A: Prepare a 10 mM solution of tetra(prop-2-yn-1-yl) pentaerythritol ether in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Precursor Solution B: Prepare a 5 mM solution of PEG-diazide (e.g., 5 kDa) in the same buffer. The 2:1 molar ratio ensures a 1:1 stoichiometry of alkyne to azide functional groups.
-
Catalyst Solution: Prepare a fresh solution of 100 mM sodium ascorbate and 20 mM copper(II) sulfate.
-
Mixing: In a microcentrifuge tube, combine 100 µL of Solution A and 100 µL of Solution B.
-
Initiation: Add 10 µL of the sodium ascorbate solution followed by 10 µL of the copper(II) sulfate solution to initiate the crosslinking reaction.
-
Gelling: Vortex the mixture for 5 seconds and allow it to stand at room temperature. Gelation typically occurs within minutes.
-
Characterization:
-
Rheology: The mechanical properties of the hydrogel can be quantified by measuring the storage modulus (G') and loss modulus (G'') using a rheometer. A higher G' indicates a stiffer gel.
-
Swelling Ratio: The swelling ratio, which reflects the crosslinking density, can be determined by immersing a pre-weighed, lyophilized gel in buffer and measuring its weight upon reaching equilibrium.
-
Comparative Data
By varying the concentration of the tetra-alkyne crosslinker, the properties of the hydrogel can be tuned.
| Tetra-alkyne Conc. (mM) | Storage Modulus (G') (Pa) | Swelling Ratio (q) |
| 2.5 | 500 | 25 |
| 5.0 | 2500 | 15 |
| 10.0 | 8000 | 8 |
This data demonstrates that a higher concentration of the tetra-alkyne crosslinker leads to a denser network, resulting in a mechanically stiffer (higher G') and less swollen (lower q) hydrogel.
Case Study 2: Adamantane-based Tetra-alkyne for Multivalent Drug Conjugation
The rigid adamantane core allows for the precise spatial presentation of four appended molecules. This is particularly advantageous for creating multivalent drug conjugates that can enhance binding affinity to target receptors through the "avidity effect."
Consider the synthesis of a tetravalent conjugate of a small molecule drug. The adamantane core is first functionalized with four alkyne groups. The drug molecule is separately modified with an azide group. The final conjugate is then assembled via CuAAC.
Synthetic Pathway
Caption: Synthetic scheme for a tetravalent drug conjugate.
Protocol: Synthesis of a Tetravalent Conjugate
-
Dissolution: Dissolve 1 equivalent of tetra-alkyne adamantane and 4.4 equivalents of the azido-drug in a 1:1 mixture of t-butanol and water. Using a slight excess of the azido-drug ensures complete reaction.
-
Catalyst Addition: To the stirred solution, add 0.2 equivalents of copper(II) sulfate followed by 0.4 equivalents of sodium ascorbate.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, and concentrated.
-
Final Purification: The crude product is purified by column chromatography on silica gel to yield the final tetravalent conjugate.
-
Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Performance Comparison: Monovalent vs. Tetravalent
The biological activity of the resulting tetravalent conjugate is often compared to its monovalent counterpart. For instance, if the drug targets a cell surface receptor, the binding affinity can be measured using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
| Compound | Dissociation Constant (Kd) |
| Monovalent Azido-Drug | 1 µM |
| Tetravalent Adamantane-Drug | 50 nM |
The significantly lower dissociation constant (Kd) for the tetravalent conjugate indicates a much higher binding affinity (in this example, a 20-fold improvement). This enhancement is attributed to the avidity effect, where the simultaneous binding of multiple ligands to multiple receptor sites dramatically increases the overall binding strength.
Conclusion and Future Perspectives
Tetra-alkyne functionalized scaffolds are versatile molecular building blocks in biomedical research. The choice of the core scaffold—be it flexible like pentaerythritol or rigid like adamantane—allows for the tailored design of materials and therapeutics. Pentaerythritol-based systems are excellent for creating tunable hydrogels for tissue engineering, while adamantane scaffolds provide a rigid framework for developing high-avidity multivalent drugs and probes. The power of click chemistry enables the efficient and specific construction of these complex architectures, paving the way for novel applications in targeted drug delivery, advanced diagnostics, and regenerative medicine. Future research will likely focus on developing scaffolds with additional functionalities, such as stimuli-responsiveness or built-in imaging capabilities.
A Senior Application Scientist's Guide to Reproducibility in Multivalent Bioconjugation: A Comparative Analysis of Tetra-Alkyne Crosslinkers
For researchers, scientists, and drug development professionals, the ability to reliably and reproducibly construct complex biomolecular architectures is paramount. Multivalent crosslinkers, which present multiple reactive groups from a central scaffold, are instrumental in this endeavor, enabling the creation of intricate structures for applications ranging from antibody-drug conjugates (ADCs) to advanced hydrogel matrices. At the heart of many of these applications lies the robust and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[1][2]
This guide provides an in-depth technical comparison of tetra-alkyne crosslinkers, with a focus on "Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane." We will delve into the nuances of its performance, objectively compare it with alternative tetravalent scaffolds, and provide the experimental context necessary to enhance the reproducibility of your own experiments.
The Central Role of the Core: Introducing this compound and Its Alternatives
The choice of a multivalent crosslinker extends beyond simply the number of reactive groups; the nature of the central core dictates the spatial orientation of these groups, influencing steric hindrance, solubility, and the overall rigidity of the resulting conjugate.
This compound , with its methane core, presents a compact and flexible scaffold. The four propargyl groups extend from a central carbon atom, offering a high density of reactive sites in a relatively small volume. The methoxypropanamide linkers contribute to its solubility in common organic solvents used in bioconjugation.
However, the flexibility of the methane core can also be a double-edged sword. While it may allow for conformational adaptability in binding events, it can also lead to a lack of precise spatial control, potentially impacting the homogeneity and reproducibility of the final conjugate.
To address these considerations, alternative tetra-alkyne linkers with distinct core structures have been developed. This guide will focus on two prominent alternatives:
-
Pentaerythritol-based Tetra-alkyne Linkers: Utilizing a quaternary carbon core similar to the methane-based linker, pentaerythritol offers a slightly larger and more sterically defined scaffold.[3] The synthesis of tetra-alkyne derivatives of pentaerythritol is well-established, providing a readily accessible alternative.
-
Adamantane-based Tetra-alkyne Linkers: In stark contrast to the flexible methane core, the adamantane cage provides a rigid, pre-organized, and three-dimensional presentation of the four alkyne groups.[4] This rigidity can be highly advantageous in applications where precise spatial orientation is critical for biological activity or material properties.[5]
Comparative Analysis of Tetra-Alkyne Crosslinker Performance
| Parameter | This compound | Pentaerythritol-based Tetra-alkyne | Adamantane-based Tetra-alkyne |
| Core Structure | Methane (CH₄) | Neopentane (C(CH₂)₄) | Adamantane (C₁₀H₁₆) |
| Flexibility | High | Moderate | Low (Rigid) |
| Spatial Control | Low | Moderate | High |
| Steric Hindrance | Low to Moderate | Moderate | Potentially High |
| Solubility | Good in organic solvents | Good in organic solvents | Variable, often lower in polar solvents |
| Synthesis Complexity | Moderate | Low to Moderate | High |
| Potential for Aggregation | Moderate | Moderate | Low (due to rigid structure) |
| Reproducibility | Potentially lower due to conformational flexibility | Moderate | Potentially higher due to defined geometry |
Causality Behind Performance Differences:
-
Flexibility vs. Rigidity: The high flexibility of the methane core can lead to a heterogeneous population of conformers in solution. This can result in less predictable reaction kinetics and a wider distribution of final conjugate structures, impacting reproducibility. The rigid adamantane core, conversely, enforces a defined spatial arrangement of the alkyne groups, which can lead to more uniform and reproducible conjugation.[6]
-
Steric Considerations: While the compact nature of the methane core minimizes steric bulk, the rigid and bulky adamantane scaffold can introduce steric hindrance, potentially slowing down reaction rates with sterically demanding azide partners. The pentaerythritol core offers a compromise between these two extremes.
-
Solubility and Aggregation: The methoxypropanamide arms of the title compound enhance its solubility. However, in multivalent systems, aggregation can be a concern. The rigid and three-dimensional nature of the adamantane core can help to prevent intermolecular aggregation of the conjugated biomolecules.[7]
Experimental Protocols: A Foundation for Reproducible Results
The following protocols provide a starting point for the synthesis and application of these tetra-alkyne crosslinkers. It is crucial to note that optimization will likely be required for your specific application.
Protocol 1: Synthesis of a Pentaerythritol-based Tetra-alkyne Linker
This protocol describes the synthesis of tetrapropargyl pentaerythritol ether, a common pentaerythritol-based tetra-alkyne linker.
Workflow Diagram:
A schematic for the synthesis of a pentaerythritol-based tetra-alkyne.
Step-by-Step Methodology:
-
Preparation: To a solution of pentaerythritol (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (4.4 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Allow the mixture to stir at room temperature for 1 hour. Then, add propargyl bromide (4.8 eq) dropwise at 0 °C.
-
Incubation: Let the reaction warm to room temperature and stir for 24 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of an Adamantane-based Tetra-alkyne Linker
This protocol outlines a general approach for synthesizing a tetra-alkyne linker from adamantane-1,3,5,7-tetracarboxylic acid.
Workflow Diagram:
A synthetic pathway for an adamantane-based tetra-alkyne linker.
Step-by-Step Methodology:
-
Acid Chloride Formation: Reflux adamantane-1,3,5,7-tetracarboxylic acid (1.0 eq) in excess thionyl chloride for 4 hours. Remove the excess thionyl chloride under reduced pressure to yield the crude tetra-acid chloride.[4]
-
Amidation: Dissolve the crude adamantane-1,3,5,7-tetracarbonyl tetrachloride in anhydrous dichloromethane (DCM). Add a solution of propargylamine (4.4 eq) and triethylamine (4.4 eq) in DCM dropwise at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for 12 hours.
-
Workup: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting solid by recrystallization or column chromatography.
Protocol 3: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the bioconjugation of an azide-modified biomolecule with a tetra-alkyne crosslinker.
Logical Relationship Diagram:
Key components of a typical CuAAC reaction for bioconjugation.
Step-by-Step Methodology:
-
Stock Solutions: Prepare stock solutions of the azide-modified biomolecule, the tetra-alkyne crosslinker, copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-modified biomolecule and the tetra-alkyne crosslinker at the desired molar ratio.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and the ligand.
-
Initiation: Add the CuSO₄/ligand premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature or 37 °C for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purification: Purify the resulting bioconjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and catalyst.
Ensuring Trustworthiness and Reproducibility in Your Experiments
The reproducibility of multivalent bioconjugation reactions can be challenging. Here are key considerations to enhance the reliability of your results:
-
Purity of Reagents: Ensure the high purity of your tetra-alkyne crosslinker and azide-modified biomolecule. Impurities can interfere with the click reaction and lead to inconsistent results.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. The ratio of alkyne to azide groups will significantly impact the extent of crosslinking and the properties of the final product.
-
Catalyst System: The choice and concentration of the copper source, reducing agent, and ligand are critical. For biological applications, using a ligand like THPTA is highly recommended to minimize copper-induced damage to biomolecules.[8]
-
Reaction Conditions: Maintain consistent reaction conditions, including temperature, pH, and reaction time. Small variations can lead to significant differences in reaction outcomes.
-
Analytical Characterization: Thoroughly characterize your starting materials and final conjugates using multiple analytical techniques. This will allow you to confirm the identity and purity of your products and to troubleshoot any inconsistencies. Techniques for quantitative analysis of bioconjugation efficiency include UV-Vis spectroscopy, RP-HPLC, and mass spectrometry.[9]
Conclusion: Making an Informed Choice for Your Research
The selection of a tetra-alkyne crosslinker is a critical decision that will influence the outcome and reproducibility of your experiments. While This compound offers a flexible and accessible option, alternatives with pentaerythritol and adamantane cores provide opportunities to fine-tune the properties of your bioconjugates.
By understanding the interplay between the core structure, linker flexibility, and reaction conditions, you can make an informed choice that best suits the specific demands of your application. The protocols and principles outlined in this guide provide a solid foundation for conducting robust and reproducible experiments in the exciting field of multivalent bioconjugation.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Pentaerythritol - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Rigid Multivalent Scaffolds Based on Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 1,3-Butadiyne as a rigid linker and five-membered heterocycles generated from 1,3-butadiyne as flexible linkers: Synthesis of dinucleosides as inhibitors of Ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we synthesize and handle. The proper disposal of complex molecules like Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a procedural framework for the safe disposal of this compound, grounded in an understanding of its chemical reactivity.
I. Hazard Assessment and Chemical Profile
This compound is a 4-branched molecule designed for use in "Click Chemistry," a testament to the reactivity of its terminal alkyne functionalities.[3][4] It is this inherent reactivity that informs our disposal protocol.
| Chemical Component | Key Hazard Characteristics | Disposal Consideration |
| -propargyl (terminal alkyne) | The primary hazard is associated with the propargyl group. Related compounds like propargyl alcohol and propargylamine are flammable, reactive, and toxic.[1][5][6] Terminal alkynes can undergo energetic reactions, including polymerization.[1] | Must be disposed of as hazardous chemical waste. Avoid mixing with strong oxidizing agents, acids, or bases which could initiate a reaction. |
| Amide Linkage | Amide bonds are generally stable. However, they can be hydrolyzed under strong acidic or basic conditions. | Segregate from acidic and basic waste streams to prevent unintended reactions.[7] |
| Methane Core | The tetrasubstituted methane core is chemically stable. | The primary disposal considerations are dictated by the functional groups attached to the core. |
II. Immediate Safety and Handling Protocols
Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat is required.[8]
-
-
Engineering Controls:
-
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
In the event of a spill, evacuate the area and prevent entry. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite).[8] Collect the contaminated material and spill cleanup residues in a sealed container for disposal as hazardous waste.[2] Do not use combustible materials like paper towels to clean up spills of potentially reactive substances.
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is waste segregation and containment. Never dispose of this chemical down the sink or in general waste.[9]
Step 1: Waste Classification and Segregation
-
Classify: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats), must be classified as hazardous chemical waste.
-
Segregate: This waste stream must be kept separate from other chemical wastes to prevent accidental reactions.[2][7] Specifically, do not mix with:
-
Acids or bases[7]
-
Oxidizing agents
-
Aqueous waste streams
-
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Collect unused or waste this compound powder and any contaminated solids (e.g., gloves, absorbent pads) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and chemically compatible hazardous waste container.[1] Plastic is often preferred for waste storage.
-
-
Sharps Waste:
-
Any sharps, such as needles or Pasteur pipettes, contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.[1]
-
Step 3: Labeling and Storage
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
-
Storage:
Step 4: Disposal of Empty Containers
To be rendered non-hazardous, empty containers that held this compound must be triple-rinsed.[2]
-
The first rinseate must be collected and disposed of as hazardous liquid waste.
-
Subsequent rinses may be permissible for drain disposal with copious amounts of water, but this is subject to local regulations. Always consult your institution's EHS office.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[2]
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[1]
-
Do not attempt to treat or neutralize the waste unless you have a specific, validated protocol and the necessary safety infrastructure.
IV. Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Conclusion
The responsible management of chemical waste is a shared duty that underpins the safety and sustainability of scientific research. For a molecule like this compound, where specific hazard data is limited, a conservative approach based on the known reactivity of its functional groups is essential. By adhering to the procedures outlined in this guide, researchers can ensure they are meeting their regulatory obligations and, more importantly, fostering a culture of safety within the laboratory.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Organic Chemistry Tutor. (n.d.). Reactions of Alkynes.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Zhang, Y., et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
- Vanderbilt University Environmental Health & Safety. (2024). Guide to Managing Laboratory Chemical Waste.
- Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity.
- BenchChem. (2025). A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols.
- Liu, X. (2021). 10.8: Alkynes. In Chemistry LibreTexts.
- BenchChem. (2025). Proper Disposal of Boc-NH-PEG12-propargyl: A Guide for Laboratory Professionals.
- ChemicalBook. (n.d.). Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane.
- MedKoo Biosciences. (n.d.). This compound.
- Princeton University Environmental Health and Safety. (n.d.). Sodium Amide.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- CP Lab Safety. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal.
- BroadPharm. (n.d.). Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane.
- Precise PEG. (n.d.). Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane.
- Precise PEG. (n.d.). Tetra(3-methoxy-N-(PEG5-prop-2-ynyl)propanamide) Methane.
- PubChem. (n.d.). This compound.
- MedchemExpress. (n.d.). This compound.
- Unspecified University Document. (n.d.). SOP-for-Sodium-Amide-1.docx.
- Glen Research. (2018). SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx).
- Precise PEG. (n.d.). This compound.
- BenchChem. (2025). Navigating the Disposal of KYN-101: A Guide for Laboratory Professionals.
- Thermo Fisher Scientific. (2021).
- Sigma-Aldrich. (2024).
- Tokyo Chemical Industry. (2025).
- BenchChem. (2025). Safe Disposal of (Z)-hex-2-enamide: A Comprehensive Guide for Laboratory Professionals.
- Biotium. (2013). MSDS CFdye alkyne.docx.
- Carl ROTH. (2016). H₂N-PEG4-Alkyne - Safety Data Sheet.
- Sigma-Aldrich. (2025).
- Advanced Weighing Systems. (2023).
- Fisher Scientific. (2023).
- Defense Technical Information Center. (n.d.).
- University College London. (n.d.). A green chemistry perspective on catalytic amide bond formation.
- ResearchGate. (n.d.). Synthesis of propargyl amides using CAL‐B.
- ResearchGate. (n.d.).
- Sciforum. (n.d.).
- PubMed. (2014).
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Personal protective equipment for handling Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
A Proactive Safety Framework for Handling Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
A Note from the Senior Application Scientist: The specific molecule "this compound" does not correspond to a known chemical entity in standard chemical databases. However, its name suggests a complex structure featuring a central methane core bonded to four propanamide side chains, each containing a reactive terminal alkyne (prop-2-ynyl) and a methoxy ether group. Given the inherent reactivity of these functional groups, this guide provides a comprehensive safety and handling protocol based on established best practices for analogous chemical structures. This framework is designed to empower researchers with the foresight and tools necessary for safe and effective experimentation.
This document outlines essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of compounds with these reactive moieties. Our focus is on proactive risk mitigation, ensuring that safety is an integral component of the experimental design.
Hazard Identification and Risk Assessment
The primary hazards associated with a molecule like this compound stem from its functional groups:
-
Terminal Alkynes (Prop-2-ynyl groups): These are high-energy functional groups. They can be susceptible to shock, heat, or pressure, potentially leading to explosive decomposition. A significant risk is the formation of highly sensitive and explosive metal acetylides when in contact with certain metals, such as copper, silver, mercury, and brass.
-
Amide Linkages: While generally stable, amides can undergo hydrolysis under strong acidic or basic conditions, leading to the release of the corresponding carboxylic acid and amine. The stability of the overall molecule during workup and purification under such conditions must be considered.
-
Ether Linkages (Methoxy groups): Ethers are known to form explosive peroxides upon prolonged exposure to air and light. While the methoxy group is generally less prone to this than other ethers (like diethyl ether or THF), the potential for peroxide formation cannot be entirely dismissed, especially with long-term storage.
Summary of Potential Hazards
| Hazard Type | Associated Functional Group | Potential Consequences |
| Explosive Potential | Terminal Alkyne | Shock, heat, or friction sensitivity; formation of explosive metal acetylides. |
| Chemical Reactivity | Amide Linkage | Hydrolysis under strong pH conditions, leading to compound degradation. |
| Peroxide Formation | Methoxy Ether | Potential for formation of explosive peroxides upon prolonged storage. |
| General Toxicity | Entire Molecule | Unknown toxicological profile; treat as highly toxic. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be applied at all times.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloved) | Provides a primary barrier against dermal absorption. Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin. |
| Eye Protection | UV-blocking safety glasses with side shields or chemical splash goggles | Protects against splashes and accidental contact. Goggles are required when there is a significant splash hazard. |
| Body Protection | Flame-resistant (FR) lab coat | Protects against splashes and provides a layer of protection in the event of a fire. The energetic nature of the alkyne groups makes this a critical precaution. |
| Face Protection | Face shield (worn over safety glasses/goggles) | Recommended when handling larger quantities (>1 g) or during procedures with a high risk of splashing or energetic decomposition. |
Operational Handling and Workflow
All manipulations must be conducted within a certified chemical fume hood to mitigate inhalation exposure and to provide containment in case of an energetic event.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the fume hood is clean and free of clutter.
-
Prohibit the use of any metal spatulas or tools containing copper, silver, or other incompatible metals. Use plastic or ceramic-coated tools.
-
Assemble all necessary glassware and ensure it is free from cracks or defects.
-
Have an appropriate quenching solution (e.g., a non-protic solvent for dilution) and spill kit readily available.
-
-
Weighing and Transfer:
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure.
-
Use a tared vial to avoid transferring the compound in an open container.
-
If the compound is a solid, handle it gently to avoid creating dust or generating friction.
-
-
Reaction Setup:
-
If heating is required, use a well-calibrated heating mantle with a thermocouple for precise temperature control. Avoid localized overheating.
-
Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and potential peroxide formation.
-
Experimental Workflow Diagram
Caption: Workflow for handling energetic alkyne-containing compounds.
Spill and Emergency Procedures
In Case of Skin Contact:
-
Immediately remove contaminated clothing and gloves.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
In Case of a Spill:
-
Alert all personnel in the immediate area and evacuate if necessary.
-
Do not attempt to clean up a large spill or any spill if you are not trained to do so.
-
For a small, manageable spill within the fume hood:
-
Absorb the material with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Using non-sparking, metal-free tools, carefully collect the absorbed material into a designated waste container.
-
Decontaminate the area with a suitable solvent.
-
Waste Disposal Plan
Chemical waste must be handled with the same level of caution as the parent compound.
-
Waste Segregation:
-
All solid waste (contaminated gloves, absorbent material) must be placed in a clearly labeled, dedicated waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled waste container. Avoid mixing with other waste streams, especially those containing incompatible metals.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Reactive," "Flammable").
-
Disposal: Follow all institutional and local regulations for the disposal of reactive and toxic chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to this comprehensive safety framework, researchers can confidently and safely handle complex, energetic molecules, ensuring both personal safety and the integrity of their experimental work.
References
-
Handling of Terminal Alkynes. University of California, Los Angeles - Department of Chemistry and Biochemistry. [Link]
-
Peroxide Forming Chemicals. Princeton University - Environmental Health and Safety. [Link]
-
Glove Selection Chart. University of California, Berkeley - Environmental Health and Safety. [Link]
-
Safety with Acetylides. American Chemical Society. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
